1-(4-(Benzyloxy)phenyl)-2-bromoethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-1-(4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPCKPXQFYWNDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441559 | |
| Record name | 4-(Benzyloxy)-phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4254-67-5 | |
| Record name | 4-(Benzyloxy)-phenacyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(benzyloxy)phenyl]-2-bromoethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of 1-(4-(benzyloxy)phenyl)-2-bromoethanone?
An In-depth Technical Guide on 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound. It is intended for an audience with a technical background in chemistry and pharmacology, such as researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound, also known by synonyms such as 2-Bromo-1-[4-(phenylmethoxy)phenyl]ethanone and 4-(Benzyloxy)phenacyl bromide, is a key intermediate in organic synthesis.[1] Its fundamental properties are summarized below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4254-67-5 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |
| Molecular Weight | 305.17 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 86-89°C | N/A |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | N/A |
| Storage | 2-8°C Refrigerator or -20°C Freezer, Under inert atmosphere | [1] |
| Stability | Moisture Sensitive | N/A |
Table 2: Spectral Data
| Technique | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38(m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H) |
| ¹³C NMR | (100 MHz, CDCl₃) δ 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7 |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the bromination of its precursor, 4-benzyloxyacetophenone.
Experimental Protocol: Synthesis of this compound[2]
-
Materials:
-
4-benzyloxyacetophenone (4.0 g)
-
1,4-dioxane (20 ml)
-
Tetrahydrofuran (20 ml)
-
Anhydrous aluminum chloride (0.1 g)
-
Bromine (3.1 g)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Benzene/n-hexane (1:1) as eluent
-
-
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.
-
Add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine to the solution under ice cooling and stirring.
-
Continue stirring for 5 hours under ice cooling.
-
Concentrate the reaction solution to a solid residue.
-
Add water and chloroform to the residue to perform a liquid-liquid extraction.
-
Separate the chloroform layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried chloroform layer to a solid.
-
Purify the solid by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent.
-
The final product obtained is 4.1 g of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.[2]
-
Caption: Synthesis workflow for this compound.
Applications in Drug Development
This compound serves as an important intermediate in the synthesis of pharmaceutical-related compounds. Notably, it is a precursor to Ractopamine Dimer Ether Dihydrochloride, which is an impurity of Ractopamine.[1] Ractopamine is a β-adrenergic agonist used as a repartitioning agent in animal feed to increase lean muscle mass.[1][3]
Caption: Role of the compound as a chemical intermediate.
Associated Signaling Pathway: β-Adrenergic Signaling
Given its role as a precursor to a Ractopamine-related compound, understanding the β-adrenergic signaling pathway is crucial for contextualizing its application. Ractopamine functions as a β-adrenergic agonist, redirecting nutrients from fat deposition towards muscle growth.[4]
The general mechanism of β-adrenergic receptor signaling is as follows:
-
A β-agonist, such as Ractopamine, binds to a β-adrenergic receptor on the cell surface.[4]
-
This binding activates a Gs protein, which in turn stimulates adenylyl cyclase.[5][6]
-
Increased cAMP levels activate Protein Kinase A (PKA).[7]
-
PKA then phosphorylates various downstream targets, leading to physiological responses. In fat cells, this promotes lipolysis (breakdown of fat), and in muscle cells, it enhances protein synthesis, leading to muscle hypertrophy.[4][8]
Caption: Simplified β-adrenergic signaling pathway.
Safety and Handling
-
Potential Hazards:
-
Recommended Precautions:
-
Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. As it is moisture-sensitive, storage under an inert atmosphere is recommended.
-
This information is provided as a guide and is based on data for similar compounds. Always consult a specific and current SDS before handling this chemical.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. prepchem.com [prepchem.com]
- 3. Ractopamine [asi.k-state.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. advetresearch.com [advetresearch.com]
- 9. beta.lakeland.edu [beta.lakeland.edu]
- 10. fishersci.com [fishersci.com]
1-(4-(benzyloxy)phenyl)-2-bromoethanone CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, structure, physicochemical properties, synthesis protocols, and its application in drug development, with a focus on providing actionable information for professionals in the field.
Chemical Identity and Structure
CAS Number: 4254-67-5[1]
Chemical Name: this compound[1]
Synonyms: 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone, 4-(Benzyloxy)phenacyl bromide, 2-Bromo-4'-(benzyloxy)acetophenone[1]
Molecular Formula: C₁₅H₁₃BrO₂[2]
Molecular Weight: 305.17 g/mol [2]
Structure:
Figure 1. Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 86-89°C | [3] |
| Solubility | Chloroform (Slightly), DMSO (Slightly) | [3] |
| Storage Temperature | -20°C Freezer, Under inert atmosphere | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ: 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38 (m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H).[4]
-
¹³C NMR (100 MHz, CDCl₃) δ: 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7.[4]
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the bromination of 4-benzyloxyacetophenone.[5]
Materials:
-
4-benzyloxyacetophenone
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Benzene
-
n-Hexane
-
Silica gel
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.[5]
-
Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine to the solution.[5]
-
Continue stirring for 5 hours under ice cooling.[5]
-
Concentrate the reaction solution to a solid residue.[5]
-
To the residue, add water and chloroform to separate the liquid layers.[5]
-
Dry the chloroform layer over anhydrous sodium sulfate and then concentrate to a solid.[5]
-
Purify the solid by silica gel column chromatography using a 1:1 mixture of benzene and n-hexane as the eluent to obtain this compound.[5]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably β-adrenergic agonists.
Intermediate in the Synthesis of Ractopamine
This compound serves as an intermediate in the synthesis of Ractopamine.[1] Ractopamine is a β-adrenergic agonist used as a feed additive to promote leanness in livestock.[1] The synthesis involves the reaction of this compound with an appropriate amine, followed by subsequent debenzylation and other functional group manipulations.
Workflow and Logical Relationships
The synthesis of this compound is a key step in the production of more complex molecules. The following diagram illustrates the synthetic workflow.
Caption: Synthetic pathway from 4-benzyloxyacetophenone to a β-adrenergic agonist.
As illustrated, this compound is a pivotal intermediate, enabling the construction of more complex pharmacologically active molecules. Its purity and correct characterization are therefore essential for the successful synthesis of the final drug product.
References
Physical and chemical properties of 4-benzyloxyphenacyl bromide
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides an in-depth look at the physical and chemical properties of 4-benzyloxyphenacyl bromide, a key building block in organic synthesis. This document outlines its characteristics, synthesis protocols, and applications, presenting data in a clear and accessible format.
Core Physical and Chemical Properties
4-Benzyloxyphenacyl bromide, also known as 2-bromo-1-(4-(benzyloxy)phenyl)ethanone, is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C15H13BrO2 |
| Molecular Weight | 305.17 g/mol |
| Melting Point | 91 °C[1] |
| Boiling Point | 419.5±25.0 °C (Predicted)[1] |
| Density | 1.394±0.06 g/cm3 (Predicted)[1] |
| Appearance | White to Pale Beige Solid[1] |
| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[1] |
| Stability | Moisture Sensitive[1] |
Synthesis of 4-Benzyloxyphenacyl Bromide: Experimental Protocols
The synthesis of 4-benzyloxyphenacyl bromide is most commonly achieved through the bromination of 4'-benzyloxyacetophenone. Below are two detailed experimental protocols for this reaction.
Protocol 1: Bromination using Phenyltrimethylammonium Tribromide
This method utilizes phenyltrimethylammonium tribromide as the brominating agent in a tetrahydrofuran solvent.
Materials:
-
1-(4-(benzyloxy)phenyl)ethanone (16.1 g, 71.2 mmol)
-
Tetrahydrofuran (THF) (350 mL)
-
Phenyltrimethylammonium tribromide (29.4 g, 78 mmol)
-
Isopropanol
Procedure:
-
Dissolve 1-(4-(benzyloxy)phenyl)ethanone in 200 mL of tetrahydrofuran in a suitable flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve phenyltrimethylammonium tribromide in 150 mL of tetrahydrofuran.
-
Slowly add the phenyltrimethylammonium tribromide solution dropwise to the cooled solution of 1-(4-(benzyloxy)phenyl)ethanone.
-
After the addition is complete, filter the reaction mixture to remove any insoluble material.
-
Wash the filtered solid with a small amount of tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to obtain a yellow oil.
-
Purify the resulting oil by recrystallization from isopropanol to yield 2-bromo-4'-benzyloxyacetophenone. The expected yield is approximately 17.99 g (83%).[2]
Protocol 2: Bromination using Bromine in Methanol
This protocol employs liquid bromine in the presence of hydrochloric acid.
Materials:
-
4-Benzyloxyacetophenone
-
Methanol
-
Bromine
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolve 4-benzyloxyacetophenone in methanol.
-
Add concentrated hydrochloric acid to the solution.
-
Cool the mixture to 0–5 °C.
-
Slowly add bromine to the reaction mixture while maintaining the temperature between 0–5 °C for 1 hour.
-
Allow the reaction to proceed at room temperature for an additional hour.
-
The expected yield of 4-(benzyloxy)-phenacyl bromide from this method is approximately 90%.[1][2]
Experimental Workflow and Logical Relationships
To visualize the synthesis process and the connection between the compound's properties and its uses, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of 4-benzyloxyphenacyl bromide.
Caption: Logical relationships between properties and applications of 4-benzyloxyphenacyl bromide.
Applications in Research and Development
4-Benzyloxyphenacyl bromide serves as a crucial intermediate in various synthetic pathways. Its primary application lies in its role as a precursor for more complex molecules. For instance, it is an intermediate in the synthesis of Ractopamine Dimer Ether Dihydrochloride, which is an impurity of Ractopamine.[1][2] Ractopamine is a β-adrenergic agonist.[1][2] The reactivity of the α-bromo ketone functional group makes it a valuable reagent for introducing the benzyloxyphenacyl moiety into other molecules through alkylation reactions.
Safety and Handling
As with any reactive bromide compound, proper safety precautions must be observed when handling 4-benzyloxyphenacyl bromide. It is classified as a substance that can cause skin and serious eye irritation.[3][4] Inhalation may also cause respiratory irritation. It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] It is also noted to be a lachrymator, a substance that can cause tearing. In case of fire, use CO2, dry chemical, or foam to extinguish.[3] Store the compound under an inert gas like nitrogen or argon at 2-8°C, as it is sensitive to moisture.[1]
References
Technical Guide: ¹H and ¹³C NMR Spectral Analysis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-(4-(benzyloxy)phenyl)-2-bromoethanone. This compound is a key intermediate in the synthesis of various pharmaceutical agents. The guide details the experimental protocols for data acquisition and presents the spectral data in a clear, tabular format. Additionally, it includes visualizations of the molecular structure and the experimental workflow to aid in understanding.
Molecular Structure and Atom Numbering
The structure of this compound with the numbering scheme used for NMR signal assignment is presented below. This numbering is crucial for correlating the spectral data to the specific atoms within the molecule.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
NMR Spectral Data
The ¹H and ¹³C NMR spectral data for this compound were acquired in deuterated chloroform (CDCl₃) at 400 MHz and 100 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.98 | d | 8.8 | 2H | H2', H6' |
| 7.45–7.38 | m | - | 5H | H2'', H3'', H4'', H5'', H6'' |
| 7.04 | d | 8.8 | 2H | H3', H5' |
| 5.15 | s | - | 2H | -OCH₂Ph |
| 4.41 | s | - | 2H | -COCH₂Br |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 189.9 | C=O |
| 163.2 | C4' |
| 135.9 | C1'' |
| 131.3 | C2', C6' |
| 128.7 | C3'', C5'' |
| 128.3 | C4'' |
| 127.5 | C2'', C6'' |
| 127.0 | C1' |
| 114.8 | C3', C5' |
| 70.2 | -OCH₂Ph |
| 30.7 | -COCH₂Br |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Approximately 5-10 mg of the solid sample of this compound is accurately weighed.
-
Solvent Addition: The weighed sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for NMR analysis of non-polar to moderately polar organic compounds.
-
Filtration (Optional): If the solution is not clear, it is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR instruments can also reference the residual solvent peak.
NMR Data Acquisition
-
Instrumentation: The NMR spectra are recorded on a 400 MHz NMR spectrometer.
-
Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Typically set to 12-16 ppm.
-
Acquisition Time: Around 3-4 seconds.
-
Relaxation Delay: A delay of 1-2 seconds is used between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are typically co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal.
-
Spectral Width: Typically set to 200-240 ppm.
-
Acquisition Time: Around 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.
-
Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C NMR spectra are determined.
Experimental Workflow
The general workflow for obtaining and analyzing NMR data is illustrated in the following diagram.
Caption: General experimental workflow for NMR analysis.
This guide provides the essential ¹H and ¹³C NMR spectral data and a standardized protocol for this compound, which can be a valuable resource for researchers in the field of synthetic and medicinal chemistry.
An In-depth Technical Guide to 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. Its versatile reactivity, stemming from the presence of an α-bromoketone moiety and a benzyloxy-substituted phenyl ring, makes it a valuable precursor for the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its physicochemical properties, detailed synthetic protocols, and advanced analytical characterization. Furthermore, it explores its role as a crucial building block in the synthesis of pharmaceutical agents and discusses the potential biological activities and associated signaling pathways of molecules derived from this scaffold.
Physicochemical Properties
The fundamental physicochemical properties of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone are summarized in the table below. These properties are crucial for its handling, purification, and use in subsequent synthetic transformations. Data for closely related analogs are also provided for comparative analysis.
| Property | Value for 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone | Value for Analogs |
| Molecular Formula | C₁₅H₁₃BrO₂ | C₁₅H₁₂BrNO₄ (nitro analog)[1] |
| Molecular Weight | 305.17 g/mol | 350.16 g/mol (nitro analog)[1] |
| Appearance | Off-White to Pale Beige Solid | Pale yellow to cream coloured crystalline powder (nitro analog)[1] |
| Melting Point | Not explicitly reported; 135-137 °C (nitro analog)[1] | 48-49 °C (2-bromo-1-phenylethanone)[2] |
| Boiling Point | Not explicitly reported; 465.2°C at 760 mmHg (predicted for nitro analog)[1] | - |
| Solubility | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water (nitro analog)[1] | - |
| CAS Number | 4254-67-5 | 43229-01-2 (nitro analog)[1] |
Synthesis
The synthesis of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is typically achieved through the bromination of its precursor, 1-(4-(phenylmethoxy)phenyl)ethanone (also known as 4-benzyloxyacetophenone). Several brominating agents can be employed for this α-bromination reaction.
General Synthetic Workflow
The overall synthetic process involves the bromination of the α-carbon of the ketone, leading to the desired product.
Caption: General workflow for the synthesis of 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone.
Detailed Experimental Protocol
This protocol is a composite of established methods for the synthesis of α-bromo ketones.
Materials:
-
1-(4-(phenylmethoxy)phenyl)ethanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Catalyst (e.g., benzoyl peroxide - optional, for radical initiation with NBS)
-
Aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for purification (e.g., ethanol, hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 1-(4-(phenylmethoxy)phenyl)ethanone (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Brominating Agent:
-
Using N-Bromosuccinimide (NBS): Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution. The reaction can be initiated by heating to reflux or by photochemical means.
-
Using Bromine (Br₂): Cool the solution in an ice bath. Slowly add a solution of bromine (1.1 equivalents) in the same solvent dropwise with constant stirring.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If bromine was used, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the orange color disappears.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone.
Spectroscopic Data
| Spectroscopic Technique | Key Data for 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone and Analogs |
| ¹H NMR (CDCl₃) | Analog (2-bromo-1-(4-methoxyphenyl)ethanone): δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H)[3][4]. For the target compound, the benzylic protons (OCH₂Ph) would appear as a singlet around δ 5.1 ppm, and the phenyl protons of the benzyl group would appear in the aromatic region. |
| ¹³C NMR (CDCl₃) | Analog (2-bromo-1-(4-methoxyphenyl)ethanone): δ 189.54, 162.84, 132.16, 127.74, 113.15, 56.44, 30.18[2]. For the target compound, additional signals for the benzyloxy group would be expected. |
| FTIR (KBr, cm⁻¹) | Characteristic peaks for α-bromoketones: Strong C=O stretching vibration around 1680-1700 cm⁻¹. C-Br stretching vibration around 600-700 cm⁻¹. Aromatic C-H and C=C stretching vibrations. C-O-C stretching vibrations for the ether linkage. |
| Mass Spectrometry (EI) | Expected Fragmentation: The molecular ion peak (M⁺) should be observable. A prominent fragment would be the loss of the bromine atom (M-Br)⁺. Another key fragmentation would be the cleavage of the bond between the carbonyl group and the bromomethyl group, leading to the [M-CH₂Br]⁺ ion (benzyloxybenzoyl cation). Further fragmentation of the aromatic rings would also be observed. |
Experimental Protocols for Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, a spectrum can be recorded as a mull in Nujol or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate fragment ions.
-
Analysis: Analyze the resulting mass-to-charge ratios (m/z) to identify the molecular ion and characteristic fragment ions.
Applications in Drug Development
2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. The α-bromoketone functionality serves as a potent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, thereby enabling the construction of more complex molecular architectures.
Intermediate in API Synthesis
A notable application of a closely related analog, 2-bromo-1-(3-nitro-4-(phenylmethoxy)phenyl)ethanone, is in the synthesis of Formoterol, a long-acting β2-adrenergic agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD).[5] This highlights the importance of this class of compounds as key building blocks for active pharmaceutical ingredients (APIs).
Precursor for Bioactive Molecules
The reactive nature of the α-bromoketone makes it a versatile starting material for the synthesis of various heterocyclic compounds and other molecules with potential biological activities. For instance, it can be used to synthesize substituted imidazoles, thiazoles, and other scaffolds that are prevalent in medicinal chemistry.
Biological Activity and Signaling Pathways
While specific biological studies on 2-bromo-1-(4-(phenylmethoxy)phenyl)ethanone are limited in the public domain, the α-bromoketone moiety is known to be a reactive functional group that can interact with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the inhibition of enzymes and the modulation of signaling pathways.
Potential as Enzyme Inhibitors
Compounds containing the α-haloketone structural motif have been identified as inhibitors of various enzymes, including protein kinases. The electrophilic carbon of the α-bromoketone can form a covalent bond with a nucleophilic residue in the active site of an enzyme, leading to irreversible inhibition.
Representative Signaling Pathway: Kinase Inhibition
The following diagram illustrates a general mechanism by which an α-bromoketone-containing compound could inhibit a protein kinase, a class of enzymes crucial in cellular signaling.
References
Synonyms for 1-(4-(benzyloxy)phenyl)-2-bromoethanone
An In-depth Technical Guide to 1-(4-(benzyloxy)phenyl)-2-bromoethanone for Researchers and Drug Development Professionals
Introduction
This compound is an alpha-brominated ketone derivative of acetophenone. It is a versatile bifunctional compound, featuring a reactive bromine atom susceptible to nucleophilic substitution and a ketone group that can undergo various chemical transformations. Primarily, this compound is recognized as a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Notably, it serves as a precursor in the production of Ractopamine, a β-adrenergic agonist used as a feed additive to promote leanness in livestock[1]. Recent findings also suggest potential biological activities, including enzyme inhibition, which are of interest to the drug development community[2]. This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, detailed synthesis protocols, and potential biological relevance.
Synonyms and Alternative Names
The compound this compound is known by several alternative names in chemical literature and commercial catalogs. A comprehensive list of these synonyms is provided below:
-
1-(4-(Benzyloxy)phenyl)-2-bromoethan-1-one
-
2-Bromo-1-(4-(benzyloxy)phenyl)ethanone
-
2-Bromo-1-[4-(phenylmethoxy)phenyl]ethanone
-
4'-(Benzyloxy)-2-bromoacetophenone
-
4-(Benzyloxy)phenacyl bromide
-
p-(Benzyloxy)-α-bromoacetophenone
-
Ethanone, 2-bromo-1-[4-(phenylmethoxy)phenyl]-
-
Acetophenone, 4′-(benzyloxy)-2-bromo-
-
1-(Benzyloxy)-4-(bromoacetyl)benzene
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic data for this compound are summarized in the tables below. This information is crucial for its identification, characterization, and handling in a laboratory setting.
General Properties
| Property | Value | Reference |
| CAS Number | 4254-67-5 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |
| Molecular Weight | 305.17 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 81-82 °C | |
| Solubility | Soluble in Chloroform and DMSO | |
| Storage | 2-8°C Refrigerator, moisture sensitive | [1] |
Spectroscopic Data
The following table summarizes the Nuclear Magnetic Resonance (NMR) data for the compound.
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Reference |
| ¹H NMR | CDCl₃ | 7.98 | d | 8.8 | 2H, Ar-H | [3] |
| 7.45–7.38 | m | 5H, Ar-H (benzyl) | [3] | |||
| 7.04 | d | 8.8 | 2H, Ar-H | [3] | ||
| 5.15 | s | 2H, -OCH₂- | [3] | |||
| 4.41 | s | 2H, -COCH₂Br | [3] | |||
| ¹³C NMR | CDCl₃ | 189.9 | C=O | [3] | ||
| 163.2 | C-O (ether) | [3] | ||||
| 135.9 | Ar-C (benzyl) | [3] | ||||
| 131.3 | Ar-CH | [3] | ||||
| 128.7 | Ar-CH (benzyl) | [3] | ||||
| 128.3 | Ar-CH (benzyl) | [3] | ||||
| 127.5 | Ar-CH (benzyl) | [3] | ||||
| 127.0 | Ar-C | [3] | ||||
| 114.8 | Ar-CH | [3] | ||||
| 70.2 | -OCH₂- | [3] | ||||
| 30.7 | -COCH₂Br | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound are provided below. The synthesis typically involves the bromination of a precursor, 4'-benzyloxyacetophenone.
Synthesis of 4'-Benzyloxyacetophenone (Precursor)
A common method for the synthesis of 4'-benzyloxyacetophenone involves the Williamson ether synthesis from 4'-hydroxyacetophenone and benzyl bromide.
Materials:
-
4'-Hydroxyacetophenone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A mixture of 4'-hydroxyacetophenone (1.0 eq), benzyl bromide (1.5 eq), and potassium carbonate (2.0 eq) in acetone is prepared in a round-bottom flask.
-
The reaction mixture is heated at reflux under a nitrogen atmosphere for 3 hours.
-
The acetone is then removed by rotary evaporation.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with water, followed by saturated sodium chloride solution, and then dried over magnesium sulfate.
-
The solvent is evaporated in-vacuo to yield the crude product, which can be further purified by column chromatography over silica gel.
Synthesis of this compound
Two effective methods for the bromination of 4'-benzyloxyacetophenone are detailed below.
Method 1: Bromination in Chloroform
Materials:
-
4'-Benzyloxyacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Aqueous solution of sodium sulfate
-
Water
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetone
-
Diisopropyl ether
Procedure:
-
4'-Benzyloxyacetophenone (55.0 g) is stirred in chloroform (500 ml) in a reaction vessel.
-
Bromine (13.0 ml) is added dropwise to the solution at room temperature over 30 minutes.
-
The mixture is stirred for an additional 10 minutes.
-
The reaction mixture is then washed sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.
-
The organic layer is dried with anhydrous sodium sulfate and then concentrated under reduced pressure.
-
The resulting crystals are recrystallized from an acetone-diisopropyl ether mixture to yield 4'-benzyloxy-2-bromoacetophenone (25.7 g, 34.6% yield) with a melting point of 81-82°C.
Method 2: Bromination in a Dioxane/THF Mixture
Materials:
-
4-Benzyloxyacetophenone
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Benzene
-
n-Hexane
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.
-
Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine.
-
Continue stirring the mixture for 5 hours under ice cooling.
-
Concentrate the reaction solution to a solid residue.
-
Add water and chloroform to the residue to separate the liquid layers.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate to a solid.
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to obtain 4.1 g of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
Biological Activity and Signaling Pathways
While this compound is primarily known as a synthetic intermediate, there is emerging evidence of its potential biological activities.
Enzyme Inhibition
This compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), with a particular focus on MAO-B[2]. MAO-B is a key enzyme in the catabolism of neurotransmitters like dopamine. The inhibition of MAO-B can lead to increased dopamine levels in the brain, which is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. The α-bromo-ketone functionality of the molecule can potentially act as an irreversible inhibitor by alkylating a nucleophilic residue in the active site of the enzyme.
Modulation of Oxidative Stress
The compound has also been implicated in the modulation of oxidative stress[2]. The precise mechanism for this is not yet fully elucidated but may be linked to its interaction with cellular redox systems.
Conceptual Signaling Pathway: MAO-B Inhibition
The following diagram illustrates the conceptual pathway of MAO-B inhibition by this compound and its potential downstream effects.
Caption: Conceptual pathway of MAO-B inhibition.
Experimental Workflow Visualization
The synthesis of this compound from 4'-hydroxyacetophenone is a two-step process that can be visualized as a clear experimental workflow.
Caption: Two-step synthesis workflow diagram.
Conclusion
This compound is a valuable synthetic intermediate with well-established protocols for its preparation. While its primary application has been in the synthesis of pharmaceuticals like Ractopamine, emerging research into its potential as an enzyme inhibitor, particularly of MAO-B, opens up new avenues for its application in drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this versatile compound. Further investigation into its biological activities is warranted to fully explore its therapeutic potential.
References
Potential Research Frontiers for Benzyloxy-Substituted Phenacyl Bromides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyloxy-substituted phenacyl bromides represent a versatile class of organic compounds with significant, yet not fully exploited, potential in medicinal chemistry and materials science. Their inherent reactivity as bifunctional molecules, possessing both a nucleophile-attracting α-bromo ketone moiety and a modifiable benzyloxy group, makes them attractive scaffolds for the design of novel therapeutic agents and functional materials. The phenacyl bromide core is a well-established building block in organic synthesis, frequently employed in the construction of diverse heterocyclic systems. The introduction of a benzyloxy substituent offers a strategic avenue to modulate the electronic and steric properties of the parent molecule, thereby influencing its reactivity and biological activity. This technical guide provides an in-depth overview of the synthesis, reactivity, and potential research applications of benzyloxy-substituted phenacyl bromides, with a focus on identifying promising areas for future investigation.
Core Concepts: Synthesis and Reactivity
The synthesis of benzyloxy-substituted phenacyl bromides typically proceeds through a two-step sequence: benzylation of a corresponding hydroxyacetophenone followed by α-bromination of the resulting benzyloxyacetophenone.
Synthesis of Benzyloxy-Substituted Acetophenones
The crucial first step involves the Williamson ether synthesis, where a hydroxyacetophenone is treated with a benzyl halide in the presence of a base. The choice of base and solvent is critical for achieving high yields.
Table 1: Synthesis of Benzyloxy-Substituted Acetophenones
| Position of Benzyloxy Group | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 4- (para) | 4-Hydroxyacetophenone | Benzyl bromide, K₂CO₃, acetone, reflux | Not specified | [1] |
| 2- (ortho) | 2-Hydroxy-5-methylacetophenone | Benzyl chloride, KOH, tetraethylammonium iodide, acetonitrile, reflux | Not specified | [2] |
| 3- (meta) | 3-Hydroxyacetophenone | Benzyl chloride, K₂CO₃, acetone, reflux | 86 | [3] |
Experimental Protocol: Synthesis of 4'-(Benzyloxy)-acetophenone [1]
-
A mixture of 13.6 g of 4-hydroxyacetophenone, 17.1 g of benzyl bromide, and 27.6 g of potassium carbonate in 200 ml of acetone is refluxed for 7 hours.
-
The reaction mixture is then cooled and filtered.
-
The filtrate is concentrated under reduced pressure.
-
The resulting oil is distilled via Kugelrohr at 130°-140° C and 0.1 mm Hg.
-
The distilled oil is dissolved in acetone and concentrated to yield the product as a white solid.
α-Bromination of Benzyloxy-Substituted Acetophenones
The second step involves the selective bromination at the α-carbon of the acetyl group. This reaction is typically achieved using elemental bromine in a suitable solvent, often with a catalyst.
Table 2: α-Bromination of Benzyloxy-Substituted Acetophenones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4'-Benzyloxyacetophenone | Bromine, chloroform, room temperature | 4'-Benzyloxy-2-bromoacetophenone | 34.6 | |
| 4-Benzyloxyacetophenone | Bromine, 1,4-dioxane/tetrahydrofuran, AlCl₃ (cat.), ice cooling | 2-Bromo-1-(4-benzyloxy-phenyl)-ethanone | Not specified | |
| 2-Benzyloxy-5-methylacetophenone | Bromine, methanol, HCl (cat.), 0-5 °C | 2-Benzyloxy-5-methyl-α-bromoacetophenone | 89 | [2] |
| 3-Acetoxyacetophenone | Bromine, N-BUTYL ACETATE, 20 °C | α-Bromo-3-acetoxyacetophenone | Not specified | [4] |
Experimental Protocol: Synthesis of 4'-Benzyloxy-2-bromoacetophenone
-
To a stirred solution of 55.0 g of 4'-benzyloxyacetophenone in 500 ml of chloroform, 13.0 ml of bromine is added dropwise at room temperature over 30 minutes.
-
The mixture is stirred for an additional 10 minutes.
-
The reaction mixture is then washed sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.
-
The organic layer is dried with anhydrous sodium sulfate and concentrated.
-
The resulting crystals are recrystallized from acetone-diisopropyl ether to give the final product.
Reactivity Considerations
The position of the benzyloxy group on the phenyl ring significantly influences the reactivity of the phenacyl bromide.
-
Ortho-Substitution: An ortho-substituent can sterically hinder the approach of a nucleophile to the α-carbon, leading to a diminished reaction rate. This is due to rotational barrier effects and repulsive interactions between the substituent and the reacting center[1][5].
-
Meta- and Para-Substitution: When the substituent is in the meta or para position, electronic effects play a more dominant role. A benzyloxy group is electron-donating through resonance, which can influence the stability of intermediates in nucleophilic substitution reactions. This allows for delocalization and stabilization of the reacting center[1][5].
Figure 1: Influence of Substituent Position on Reactivity. Ortho-substitution leads to steric hindrance, while meta- and para-substitutions are dominated by electronic effects.
Potential Research Area 1: Medicinal Chemistry - Anticancer Drug Discovery
A significant and promising research avenue for benzyloxy-substituted phenacyl bromides lies in the development of novel anticancer agents. The general structure allows for facile modification of both the benzyloxy and the phenacyl moieties, enabling the exploration of structure-activity relationships (SAR).
Inhibition of Tubulin Polymerization
Several classes of compounds containing benzyloxy moieties have been shown to inhibit tubulin polymerization, a critical process in cell division, making it an attractive target for cancer chemotherapy. While direct studies on benzyloxy-substituted phenacyl bromides as tubulin inhibitors are scarce, related structures suggest their potential. For instance, benzyloxybenzaldehyde derivatives have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cells[6].
Potential Research Workflow:
-
Synthesis: Synthesize a library of benzyloxy-substituted phenacyl bromides with variations in the position of the benzyloxy group and substitutions on both the benzyl and phenyl rings.
-
In vitro Screening: Evaluate the cytotoxicity of the synthesized compounds against a panel of cancer cell lines (e.g., HL-60, MCF-7, HCT-116) using the MTT assay.
-
Mechanism of Action Studies: For active compounds, investigate their effect on tubulin polymerization. Further studies could include cell cycle analysis by flow cytometry to determine the phase of cell cycle arrest.
Figure 2: Workflow for Investigating Anticancer Activity. A systematic approach from synthesis to mechanistic studies to evaluate the potential of new compounds.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Benzyloxy-containing compounds have been investigated as kinase inhibitors. For example, certain benzylphosphonic acids act as tyrosine kinase inhibitors[7]. The phenacyl bromide scaffold can be used to synthesize heterocyclic compounds that may act as kinase inhibitors.
Signaling Pathway of Interest: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.
Figure 3: PI3K/Akt/mTOR Signaling Pathway. A potential target for anticancer drugs derived from benzyloxy-substituted phenacyl bromides.
Experimental Protocol: MTT Assay for Cell Viability [8]
-
Plate cells in a 96-well plate and incubate for the desired period of exposure to the test compounds.
-
Add 10 µl of MTT solution (final concentration 0.45 mg/ml) to each well.
-
Incubate for 1 to 4 hours at 37°C.
-
Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix to ensure complete solubilization and measure the absorbance at 570 nm.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [3]
-
Harvest and fix cells with cold 70% ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Potential Research Area 2: Materials Science
The unique chemical structure of benzyloxy-substituted phenacyl bromides also suggests their potential application in materials science, an area that remains largely unexplored.
Synthesis of Functional Polymers
The benzylic C-Br bond in phenacyl bromides can potentially be used to initiate controlled polymerization reactions, such as Atom Transfer Radical Polymerization (ATRP), to synthesize polymers with a benzyloxy-phenacyl end-group. The benzyloxy group can serve as a protecting group for a hydroxyl functionality, which can be deprotected post-polymerization to yield a phenol-terminated polymer. Such functional polymers have applications in drug delivery, surface modification, and as building blocks for more complex polymer architectures[9].
Potential Research Workflow:
-
Initiator Synthesis: Use a benzyloxy-substituted phenacyl bromide as an initiator for the ATRP of various monomers (e.g., styrene, acrylates).
-
Polymer Characterization: Characterize the resulting polymers for their molecular weight, polydispersity, and end-group fidelity.
-
Deprotection and Functionalization: Cleave the benzyl ether to unmask the phenolic hydroxyl group.
-
Application Exploration: Investigate the properties and potential applications of the resulting phenol-functionalized polymers.
Figure 4: Synthesis of Functional Polymers. A proposed route to novel materials using benzyloxy-substituted phenacyl bromides as ATRP initiators.
Development of Photoresists in Lithography
Phenacyl groups are known for their photochemical reactivity and have been explored as photoremovable protecting groups. This property could be harnessed in the design of novel photoresists for lithography. The benzyloxy substituent could be used to tune the absorption properties and reactivity of the photoresist material. Upon exposure to light of a specific wavelength, the phenacyl moiety could undergo a photochemical reaction, leading to a change in solubility and allowing for the creation of patterned structures. While the direct use of benzyloxy-substituted phenacyl bromides in photoresists is not well-documented, the fundamental properties of the scaffold suggest this as a viable area for exploratory research[10].
Conclusion
Benzyloxy-substituted phenacyl bromides are a class of compounds with considerable untapped potential. Their straightforward synthesis and tunable reactivity make them ideal candidates for systematic investigation in both medicinal chemistry and materials science. Future research focused on the design and synthesis of diverse libraries of these compounds, coupled with rigorous biological and materials characterization, is likely to uncover novel applications and lead to the development of new therapeutic agents and advanced functional materials. The research avenues outlined in this guide provide a starting point for unlocking the full potential of this versatile chemical scaffold.
References
- 1. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zenodo.org [zenodo.org]
- 3. 3-Benzyloxy acetophenone | 34068-01-4 [chemicalbook.com]
- 4. CN101088984A - Process of synthesizing alpha-(N-methyl-N-benzylamin)-3-hydroxy acetophenone hydrochloride - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-BENZYLOXYBENZYL BROMIDE | CAS: 1700-31-8 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. CN100448842C - Process for synthesizing alpha-(N-methyl-benzyl)-3-hydroxy acetophenone - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists | MDPI [mdpi.com]
The Chemistry of α-Bromo Ketones: A Technical Guide for Advanced Synthesis
Introduction: α-Bromo ketones are a pivotal class of organic compounds characterized by a bromine atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them exceptionally versatile intermediates in synthetic organic chemistry. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon, rendering the bromine atom an excellent leaving group in nucleophilic substitution reactions and facilitating a range of other important transformations. This reactivity profile has established α-bromo ketones as indispensable building blocks in the synthesis of complex molecules, heterocycles, and as functional probes and covalent inhibitors in chemical biology and drug development.
Synthesis of α-Bromo Ketones
The most common and direct method for synthesizing α-bromo ketones is through the electrophilic bromination of a ketone. This reaction typically proceeds through an enol or enolate intermediate and can be catalyzed by either acid or base. Acid-catalyzed bromination is often preferred as it can be more selective and avoids the side reactions associated with base-promoted polybromination and decomposition.
Table 1: Synthesis of Representative α-Bromo Ketones
| Starting Ketone | Brominating Agent | Catalyst / Conditions | Solvent | Product | Yield (%) | Reference |
| Acetophenone | Bromine (Br₂) | Acetic Acid (catalyst) | Acetic Acid | 2-Bromoacetophenone | 72-75% | |
| Propiophenone | N-Bromosuccinimide (NBS) | Amberlyst-15 | Dichloromethane | 2-Bromopropiophenone | 95% | |
| Cyclohexanone | Phenyltrimethylammonium tribromide | Tetrahydrofuran | Tetrahydrofuran | 2-Bromocyclohexanone | 81-87% | |
| 4-Methylacetophenone | Copper(II) Bromide (CuBr₂) | Reflux | Ethyl Acetate / Chloroform | 2-Bromo-1-(4-methylphenyl)ethanone | 69-72% |
Experimental Protocol: Acid-Catalyzed Bromination of Acetophenone
This protocol describes the synthesis of 2-bromoacetophenone (phenacyl bromide) from acetophenone using bromine in acetic acid.
Materials:
-
Acetophenone
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice-water bath
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
A solution of 41.6 g (0.347 mole) of acetophenone in 150 mL of glacial acetic acid is prepared in a flask equipped with a stirrer and a dropping funnel.
-
The flask is cooled in an ice-water bath.
-
While stirring vigorously, 55.4 g (17.8 mL, 0.347 mole) of bromine is added dropwise at a rate that maintains the reaction temperature below 20°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 15 minutes.
-
The mixture is then slowly poured into 1 L of ice-water with stirring.
-
The solid product that precipitates is collected by vacuum filtration and washed with cold water.
-
The crude product is dissolved in a suitable solvent like ether, washed with a 5% sodium bicarbonate solution to remove excess acid, and then with water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting solid is recrystallized from ethanol to yield pure 2-bromoacetophenone.
Key Reactions and Transformations
The dual reactivity of the electrophilic carbonyl carbon and the α-carbon bearing a good leaving group makes α-bromo ketones highly valuable in constructing more complex molecular architectures.
Nucleophilic Substitution Reactions
The C-Br bond in α-bromo ketones is highly susceptible to SN2 attack by a wide variety of nucleophiles. This provides a straightforward route to a diverse range of functionalized ketones.
The Biological Significance of Acetophenone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Acetophenone derivatives, a versatile class of naturally occurring and synthetic organic compounds, have emerged as a significant scaffold in medicinal chemistry and drug discovery. Characterized by an acetyl group appended to a phenyl ring, these compounds exhibit a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of acetophenone derivatives, including their antimicrobial, antioxidant, anti-inflammatory, and antitumor effects. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and an elucidation of the underlying signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.
Introduction
Acetophenones are a class of phenolic compounds found in over 24 plant families and also in fungi.[1][2] Their diverse biological activities are largely influenced by the nature and position of substituents on the phenyl ring.[3] This structural versatility has made them attractive starting points for the synthesis of novel therapeutic agents. For instance, naturally occurring acetophenones like paeonol and apocynin have well-documented anti-inflammatory properties with minimal side effects.[2][4] The acetophenone core has also been identified as an effective mimic for the KAc residue, leading to the development of potent BRD4 inhibitors.[5] This guide will systematically review the key biological activities of acetophenone derivatives, providing quantitative data and methodological insights to facilitate further research and development in this promising area.
Biological Activities of Acetophenone Derivatives
Acetophenone derivatives have demonstrated a wide array of pharmacological effects, which are summarized below. The quantitative data for these activities are presented in the subsequent tables.
Antimicrobial Activity
Derivatives of acetophenone have been evaluated for their efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7] The antimicrobial properties are often attributed to the presence of specific functional groups on the acetophenone scaffold.[3] For example, studies have shown that 4-methyl, 2-hydroxy, 3-bromo, 4-ethoxy, 3-nitro, and 4-nitro acetophenones are among the most active antibacterial agents.[6]
Antioxidant Activity
The antioxidant potential of acetophenone derivatives is a well-documented phenomenon, primarily attributed to their ability to scavenge free radicals.[3][8] The presence of hydroxyl groups on the aromatic ring generally enhances this activity.[3] Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are commonly employed to quantify this antioxidant capacity.[8] For instance, 2,4-dihydroxyacetophenone benzoylhydrazone has been identified as a potent radical scavenger.[3]
Anti-inflammatory Activity
Several acetophenone derivatives exhibit significant anti-inflammatory properties.[2][9] Natural compounds like paeonol and apocynin are known for their anti-inflammatory traits.[2] Synthetic derivatives have also been developed as non-ulcerogenic anti-inflammatory agents, with some showing activity comparable to standard drugs like rofecoxib and indomethacin.[10] The carrageenan-induced mouse paw edema test is a common in vivo model used to evaluate this activity.[9]
Antitumor and Cytotoxic Activity
The cytotoxic effects of acetophenones against various cancer cell lines have been extensively investigated, with some derivatives showing promising anticancer potential.[1][11][12] For example, racemic acronyculatin I has displayed potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation, an assay for anti-tumor-promoting activity, with an IC50 value of 7.3 μM.[11][13] Chalcone-based 4-nitroacetophenone derivatives have also been identified as potent anti-cancer agents targeting the EGFR-TKD.[12] The mechanism of action for some of these derivatives involves the inhibition of the proteasome, a key regulator of cellular protein degradation.[14]
Enzyme Inhibition
Acetophenone derivatives have been identified as inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases.[15][16] Monosubstituted acetophenone thiosemicarbazones are potent inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis.[15] Other derivatives have shown inhibitory activity against monoamine oxidase B (MAO-B), α-glucosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE).[16]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various acetophenone derivatives, facilitating a comparative analysis of their potency.
Table 1: Antimicrobial Activity of Acetophenone Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| 4-Methylacetophenone | Bacillus subtilis | MIC | Active | [6] |
| 2-Hydroxyacetophenone | Staphylococcus aureus | MIC | Active | [6] |
| 3-Bromoacetophenone | Salmonella typhi | MIC | Active | [6] |
| 4-Ethoxyacetophenone | Enterobacter aerogenes | MIC | Active | [6] |
| 3-Nitroacetophenone | Proteus vulgaris | MIC | Active | [6] |
| 4-Nitroacetophenone | Various bacteria | MIC | Active | [6] |
| Hydroxyacetophenone Derivative 4 | E. coli | Zone of Inhibition | 16 mm | [7] |
| Hydroxyacetophenone Derivative 4 | K. pneumoniae | Zone of Inhibition | 18 mm | [7] |
| Hydroxyacetophenone Derivative 5 | E. coli | Zone of Inhibition | 15 mm | [7] |
Note: "Active" indicates that the compound was among the most active in the study, but a specific MIC value was not provided in the abstract.
Table 2: Antioxidant Activity of Acetophenone Derivatives (DPPH Radical Scavenging Assay)
| Compound/Derivative | IC50 (µM) | Reference |
| 2,4-Dihydroxyacetophenone benzoylhydrazone | Most potent radical scavenger | [3] |
| Unsubstituted acetophenone benzoylhydrazone (5a) | Superior in FRAP assay | [8] |
| 2,4-dihydroxyacetophenone analogue (5g) | Most potent in DPPH method | [8] |
Table 3: Anti-inflammatory Activity of Acetophenone Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| Tremetone (7) | Carrageenan-induced mouse paw edema | Extremely anti-inflammatory | [9] |
| Non-benzofuran acetophenones 5 and 6 | Carrageenan-induced mouse paw edema | Significant response | [9] |
| 3-alkoxy-4-methanesulfonamido acetophenone (4a, 4c, 4d) | Carrageenan-induced rat paw edema | Comparable to rofecoxib and indomethacin | [10] |
| Acetophenone semicarbazone (ASC) | Carrageenan-induced mice paw edema | Potent anti-inflammatory | [17][18] |
| Benzophenone semicarbazone (BSC) | Carrageenan-induced mice paw edema | Potent anti-inflammatory | [17][18] |
Table 4: Antitumor and Cytotoxic Activity of Acetophenone Derivatives
| Compound/Derivative | Cell Line/Assay | IC50 (µM) | Reference |
| Racemic acronyculatin I (1) | EBV-EA activation | 7.3 | [11][13] |
| Chalcone-based 4-Nitroacetophenone (NCH-2) | H1299 | 4.5-11.4 | [12] |
| Chalcone-based 4-Nitroacetophenone (NCH-4) | MCF-7 | 4.3-15.7 | [12] |
| Chalcone-based 4-Nitroacetophenone (NCH-10) | HepG2 | 2.7-4.1 | [12] |
| Meliquercifolin A (43) and B (44) | HeLa | Not specified, but showed cytotoxic activity | [1] |
Table 5: Enzyme Inhibitory Activity of Acetophenone Derivatives
| Compound/Derivative | Enzyme | IC50/Ki | Reference |
| 1-(2-hydroxyphenyl)ethan-1-one fragment | BRD4 | 8.9 µM | [5] |
| Optimized BRD4 inhibitor 9 | BRD4 | 0.18 µM | [5] |
| Monosubstituted acetophenone thiosemicarbazones (5, 6, 8, 9) | Tyrosinase | < 1 µM | [15] |
| Compound 1j | MAO-B | 12.9 nM | [16] |
| Compound 2e | MAO-B | 11.7 nM | [16] |
| Benzonate derivative 7u | α-glucosidase | 1.68 µM | [19] |
| Acetophenone derivatives 1-6 | α-glycosidase | Ki: 167.98 - 304.36 µM | [20] |
| Acetophenone derivatives 1-6 | hCA I | Ki: 555.76 - 1043.66 µM | [20] |
| Acetophenone derivatives 1-6 | hCA II | Ki: 598.63 - 945.76 µM | [20] |
| Acetophenone derivatives 1-6 | AChE | Ki: 71.34 - 143.75 µM | [20] |
| Acetophenone derivatives 1-6 | Tyrosinase | IC50: 73.65 - 101.13 µM | [20] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of acetophenone derivatives can be attributed to their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Nrf2 Signaling Pathway in Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[10][19] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[10] This binding initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Some acetophenone derivatives can activate this pathway, thereby enhancing the cell's antioxidant capacity.[21]
References
- 1. The extra-terminal domain drives the role of BET proteins in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Proteasome inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Functions of BET Proteins in Gene Transcription of Biology and Diseases [frontiersin.org]
- 7. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. A Review of the Bromodomain and Extraterminal Domain Epigenetic Reader Proteins: Function on Virus Infection and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are Proteasome inhibitors and how do they work? [synapse.patsnap.com]
- 10. hololifecenter.com [hololifecenter.com]
- 11. The Bromodomain and Extra-Terminal Domain (BET) Family: Functional Anatomy of BET Paralogous Proteins [mdpi.com]
- 12. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 13. bosterbio.com [bosterbio.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. In vitro α-glucosidase inhibitory assay [protocols.io]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Safety and Hazard Profile of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 1-(4-(benzyloxy)phenyl)-2-bromoethanone (CAS No. 4254-67-5). Due to the limited availability of detailed toxicological data for this specific compound, this guide also incorporates information from closely related α-bromoacetophenone analogues to provide a broader understanding of the potential hazards. This information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory setting.
Chemical Identification and Physical Properties
This compound is an organic intermediate, often utilized in the synthesis of pharmaceutical compounds.[1] It is described as an off-white to pale beige solid.[1]
| Property | Value | Reference |
| CAS Number | 4254-67-5 | [1] |
| Molecular Formula | C₁₅H₁₃BrO₂ | [1] |
| Molecular Weight | 305.17 g/mol | [1] |
| Appearance | Off-White to Pale Beige Solid | [1] |
| Melting Point | 86-89°C | [2] |
| Storage | 2-8°C Refrigerator | [1] |
Hazard Classification and GHS Information
Based on available safety data sheets, this compound is classified as hazardous. The GHS classification is summarized in the table below.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning |
Data sourced from Crysdot LLC Safety Information.
A closely related compound, 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone , is also classified with similar hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), and is associated with the GHS07 pictogram and the "Warning" signal word.[3]
Toxicological Information
Due to its chemical structure as an α-bromoacetophenone, this compound is expected to be an alkylating agent. Such compounds can react with biological nucleophiles, which is the basis for their potential toxicity.
Experimental Protocols
Specific experimental protocols for the safety assessment of this compound are not publicly available. However, standardized OECD guidelines are typically followed for determining the hazard classifications presented above. These would include:
-
OECD Guideline 423 for Acute Oral Toxicity.
-
OECD Guideline 404 for Acute Dermal Irritation/Corrosion.
-
OECD Guideline 405 for Acute Eye Irritation/Corrosion.
Researchers handling this compound should develop and follow detailed Standard Operating Procedures (SOPs) that incorporate the safety information provided in this guide.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6]
-
An eyewash station and safety shower must be readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are required.[6]
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. For tasks with a higher risk of splashing, an apron and arm-length gloves should be considered.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8]
Handling Procedures:
-
Avoid direct contact with the skin, eyes, and clothing.[8]
-
Do not breathe dust or vapors.[8]
-
Wash hands thoroughly after handling.[8]
-
Transport chemicals in secondary, break-resistant containers.[6]
First Aid Measures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[9][10] Seek immediate medical attention.[9] If contact lenses are worn, they should be removed if it is safe to do so.[10]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[11]
Spill and Disposal Procedures
Spill Response:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 5.
-
For solid spills, gently cover with an inert absorbent material to avoid raising dust.
-
Carefully collect the spilled material and place it in a labeled, sealed container for hazardous waste disposal.
Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
Visualized Safety Information
To aid in understanding the logical flow of hazard identification and response, the following diagrams are provided.
Caption: Logical relationship between identified hazards and corresponding first aid measures.
Caption: A generalized workflow for the safe handling of this compound in a laboratory setting.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. youtube.com [youtube.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
An In-depth Technical Guide to 1-(4-(benzyloxy)phenyl)-2-bromoethanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The document details its discovery and historical significance, outlines various synthetic methodologies with comparative data, provides in-depth experimental protocols, and presents a thorough characterization of the compound through spectroscopic analysis. Furthermore, this guide explores its critical role in the synthesis of prominent drugs such as Arformoterol and Ractopamine, elucidating their respective signaling pathways.
Introduction: Discovery and Historical Context
This compound, also known as 4-benzyloxyphenacyl bromide, is a versatile α-haloketone that has garnered significant attention in organic synthesis, particularly in the field of medicinal chemistry. Its discovery and initial synthesis, while not definitively traced to a single seminal publication in the available literature, emerged from the broader exploration of phenacyl bromide derivatives as valuable alkylating agents for the construction of complex organic molecules. The presence of the benzyloxy protective group on the phenol allows for selective reactions at the α-bromo ketone moiety without interference from the phenolic hydroxyl group, a crucial feature for multi-step syntheses.
Historically, the development of synthetic routes to α-haloketones has been a pivotal area of research, enabling the facile construction of a wide array of heterocyclic compounds and other pharmacologically active scaffolds. The strategic importance of this compound lies in its role as a precursor to important β-adrenergic agonists.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the α-bromination of its precursor, 4'-benzyloxyacetophenone. Several methods have been reported, varying in their choice of brominating agent, solvent, and reaction conditions.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Brominating Agent | Solvent(s) | Catalyst/Additive | Yield (%) | Melting Point (°C) | Reference |
| 1 | 4'-Benzyloxyacetophenone | Bromine (Br₂) | Chloroform | None | 34.6 | 81-82 | US Patent 5106732 |
| 2 | 4'-Benzyloxyacetophenone | Bromine (Br₂) | 1,4-Dioxane, THF | Anhydrous AlCl₃ | Not specified | Not specified | PrepChem |
| 3 | 1-(4-(Benzyloxy)phenyl)ethanone | Phenyltrimethylammonium tribromide | Anhydrous THF | None | Not specified | Not specified | BenchChem |
Experimental Protocols
Method 1: Bromination in Chloroform
-
Reactants:
-
4'-Benzyloxyacetophenone (55.0 g)
-
Bromine (13.0 ml)
-
Chloroform (500 ml)
-
Aqueous sodium sulfate solution
-
Water
-
Saturated saline
-
Anhydrous sodium sulfate
-
Acetone
-
Diisopropyl ether
-
-
Procedure:
-
4'-Benzyloxyacetophenone is stirred in chloroform at room temperature.
-
Bromine is added dropwise over 30 minutes.
-
The mixture is stirred for an additional 10 minutes.
-
The reaction mixture is washed sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.
-
The organic layer is dried over anhydrous sodium sulfate and then concentrated.
-
The resulting crystals are recrystallized from acetone-diisopropyl ether to yield 4'-benzyloxy-2-bromoacetophenone (25.7 g, 34.6% yield) with a melting point of 81-82°C.[1]
-
Method 2: Catalytic Bromination in a Mixed Solvent System
-
Reactants:
-
4-Benzyloxyacetophenone (4.0 g)
-
Bromine (3.1 g)
-
1,4-Dioxane (20 ml)
-
Tetrahydrofuran (THF) (20 ml)
-
Anhydrous aluminum chloride (0.1 g)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Benzene/n-hexane (1:1) for chromatography
-
-
Procedure:
-
4-Benzyloxyacetophenone is dissolved in a mixture of 1,4-dioxane and tetrahydrofuran.
-
Anhydrous aluminum chloride and bromine are added under ice cooling and stirring.
-
The mixture is stirred for 5 hours under ice cooling.
-
The reaction solution is concentrated to a solid.
-
Water and chloroform are added to the residue to separate the layers.
-
The chloroform layer is dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by silica gel column chromatography using a benzene/n-hexane (1:1) eluent to obtain 2-bromo-1-(4-benzyloxy-phenyl)-ethanone (4.1 g).
-
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Value |
| CAS Number | 4254-67-5 |
| Molecular Formula | C₁₅H₁₃BrO₂ |
| Molecular Weight | 305.17 g/mol |
| Appearance | Off-White to Pale Beige Solid |
| Melting Point | 86-89 °C |
| Storage | 2-8°C Refrigerator |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.98 (d, J = 8.8 Hz, 2H)
-
δ 7.45–7.38 (m, 5H)
-
δ 7.04 (d, J = 8.8 Hz, 2H)
-
δ 5.15 (s, 2H)
-
δ 4.41 (s, 2H)
¹³C NMR (100 MHz, CDCl₃):
-
δ 189.9
-
δ 163.2
-
δ 135.9
-
δ 131.3
-
δ 128.7
-
δ 128.3
-
δ 127.5
-
δ 127.0
-
δ 114.8
-
δ 70.2
-
δ 30.7
Infrared (IR) Spectroscopy:
-
Characteristic peaks for the carbonyl group (C=O) are typically observed around 1680-1700 cm⁻¹.
-
Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
-
Aliphatic C-H stretching vibrations are expected below 3000 cm⁻¹.
-
The C-O ether linkage will show a strong absorption in the 1250-1050 cm⁻¹ region.
Applications in Drug Development
This compound is a pivotal intermediate in the synthesis of several important pharmaceutical drugs, most notably Arformoterol and Ractopamine.
Synthesis of Arformoterol
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting β₂-adrenergic agonist used in the management of chronic obstructive pulmonary disease (COPD). The synthesis involves the reaction of a chiral amine with a derivative of this compound.
Synthetic Workflow for Arformoterol:
Synthesis of Ractopamine
Ractopamine is a β-adrenergic agonist used as a feed additive to promote leanness in livestock. Its synthesis also utilizes this compound as a key starting material.
Signaling Pathways of Drug Products
Arformoterol Signaling Pathway:
Arformoterol exerts its therapeutic effect by acting as a selective agonist for β₂-adrenergic receptors, which are predominantly found in the smooth muscle of the bronchial airways.
Ractopamine Signaling Pathway:
Ractopamine functions as an agonist for both β-adrenergic receptors and Trace Amine-Associated Receptor 1 (TAAR1).
Conclusion
This compound stands as a testament to the enabling power of synthetic intermediates in modern drug discovery and development. Its well-established synthetic routes, coupled with its versatile reactivity, have made it an indispensable building block for accessing complex and life-improving pharmaceuticals. This guide has provided a detailed examination of its synthesis, characterization, and critical applications, offering valuable insights for researchers and professionals in the field. The continued exploration of the chemistry of such intermediates will undoubtedly pave the way for future therapeutic innovations.
References
Methodological & Application
Synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established literature methods, offering different approaches to the bromination of 4-benzyloxyacetophenone.
Introduction
This compound, also known as 4-benzyloxyphenacyl bromide, is a crucial building block in medicinal chemistry. Its synthesis involves the selective α-bromination of the acetyl group of 4-benzyloxyacetophenone. This transformation can be achieved using various brominating agents and reaction conditions, each with its own advantages in terms of yield, selectivity, and scalability. This note details several reliable methods for this synthesis, providing a comparative analysis to aid in methodology selection.
Comparative Data of Synthesis Protocols
The following table summarizes quantitative data from different reported methods for the synthesis of this compound from 4-benzyloxyacetophenone.
| Method | Brominating Agent | Solvent(s) | Catalyst/Additive | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| 1 | Bromine (Br₂) | Chloroform | None | 40 minutes | 34.6% | 81-82 | [1] |
| 2 | Bromine (Br₂) | 1,4-Dioxane / THF | Anhydrous AlCl₃ | 5 hours | Not explicitly stated for the final product, but 4.1g obtained from 4.0g starting material | Not stated | [2] |
| 3 | Bromine (Br₂) | Methanol | Conc. HCl | 2 hours | 90% | 82 | [3] |
| 4 | Phenyltrimethylammonium tribromide | Dichloromethane | None | 4 hours | 98% | Not stated | [4] |
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Detailed Experimental Protocols
Method 1: Bromination using Bromine in Chloroform[1]
This protocol describes a straightforward method using elemental bromine in chloroform.
Materials:
-
4'-Benzyloxyacetophenone (55.0 g)
-
Chloroform (500 ml)
-
Bromine (13.0 ml)
-
Aqueous solution of sodium sulfate
-
Water
-
Saturated saline
-
Anhydrous sodium sulfate
-
Acetone
-
Diisopropyl ether
Procedure:
-
Stir 4'-benzyloxyacetophenone (55.0 g) in chloroform (500 ml) at room temperature.
-
Add bromine (13.0 ml) dropwise over 30 minutes.
-
Stir the mixture for an additional 10 minutes.
-
Wash the reaction mixture sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.
-
Dry the organic layer with anhydrous sodium sulfate and then concentrate under reduced pressure.
-
Recrystallize the resulting solid from an acetone-diisopropyl ether mixture to yield 4'-benzyloxy-2-bromoacetophenone (25.7 g, 34.6%).
Method 2: Bromination using Bromine with Aluminum Chloride Catalyst[2]
This method employs a Lewis acid catalyst to facilitate the bromination.
Materials:
-
4-Benzyloxyacetophenone (4.0 g)
-
1,4-Dioxane (20 ml)
-
Tetrahydrofuran (THF) (20 ml)
-
Anhydrous aluminum chloride (0.1 g)
-
Bromine (3.1 g)
-
Water
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel
-
Benzene/n-hexane (1:1)
Procedure:
-
Dissolve 4-benzyloxyacetophenone (4.0 g) in a mixture of 1,4-dioxane (20 ml) and tetrahydrofuran (20 ml).
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (0.1 g) and bromine (3.1 g) while stirring.
-
Continue stirring the reaction mixture under ice cooling for 5 hours.
-
Concentrate the reaction solution to a solid residue.
-
Add water and chloroform to the residue and separate the layers.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate to a solid.
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to obtain 4.1 g of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
Method 3: Bromination using Bromine in Methanol with HCl[3]
This protocol utilizes an acidic medium to promote the reaction, resulting in a high yield.
Materials:
-
4-Benzyloxyacetophenone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Bromine
Procedure:
-
Dissolve 4-benzyloxyacetophenone in methanol.
-
Add a small amount of concentrated HCl.
-
Cool the solution to 0-5 °C.
-
Add a solution of bromine in methanol dropwise.
-
Stir the reaction mixture at 0-5 °C for approximately 1 hour, then at room temperature for another hour.
-
The work-up procedure typically involves removing the solvent under reduced pressure and purifying the product, for which a 90% yield is reported.
Method 4: Bromination using Phenyltrimethylammonium Tribromide[4]
This method uses a solid, stable brominating agent, which can be easier to handle than liquid bromine.
Materials:
-
4-Benzyloxy-3-nitroacetophenone (starting material in the cited patent, but the procedure is adaptable) (200 g)
-
Dichloromethane (1000 mL)
-
Trimethylphenylammonium tribromide (277 g)
-
Water
Procedure:
-
Dissolve 4-benzyloxyacetophenone (or its derivative) in dichloromethane.
-
Add trimethylphenylammonium tribromide to the solution.
-
Heat the reaction mixture to 30 °C and maintain for 4 hours. (Note: The cited temperature of 300°C is likely a typographical error in the source and should be interpreted as a milder temperature, such as 30°C, typical for such reactions).
-
After the reaction is complete, pour the residual liquid into water.
-
Filter the mixture, wash the solid with water, and dry to obtain the product. A 98% yield is reported for the analogous nitro-substituted compound.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chloroform and dichloromethane are volatile and harmful. Avoid inhalation and skin contact.
-
Aluminum chloride is a water-reactive and corrosive solid.
-
Always perform these reactions in a fume hood.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Melting Point: Expected to be in the range of 81-82 °C.[1][3]
-
¹H NMR: Characteristic signals for the benzylic protons, the aromatic protons of both rings, and the α-bromo methylene protons are expected. The singlet for the CH₂Br group typically appears around 4.4 ppm.[5]
-
¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon, the benzylic carbon, the aromatic carbons, and the carbon bearing the bromine atom.[5]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound.
This application note provides a comprehensive overview of the synthesis of this compound. Researchers should select the method that best suits their laboratory capabilities, safety considerations, and desired scale of synthesis.
References
Application Note: A Detailed Protocol for the Synthesis of 2-Bromo-4'-benzyloxyacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-4'-benzyloxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring an α-bromoketone, makes it a versatile precursor for introducing new functional groups through nucleophilic substitution. The benzyl ether serves as a common protecting group for the phenolic hydroxyl, which can be removed in later synthetic steps. This document provides a detailed protocol for the α-bromination of 4'-benzyloxyacetophenone, a critical reaction for accessing this important building block. The protocols outlined are based on established laboratory procedures, ensuring reliability and reproducibility for researchers in the field.
Data Presentation: Summary of Reaction Conditions
The synthesis of 2-bromo-4'-benzyloxyacetophenone can be achieved under various conditions. The following table summarizes quantitative data from different reported methods for easy comparison.
| Parameter | Method 1 | Method 2 |
| Starting Material | 4'-Benzyloxyacetophenone | 4'-Benzyloxyacetophenone |
| Scale | 55.0 g | 4.0 g |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Catalyst/Additive | None | Anhydrous Aluminum Chloride (AlCl₃) |
| Solvent(s) | Chloroform (CHCl₃) | 1,4-Dioxane & Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Ice Cooling (0 °C) |
| Reaction Time | 40 minutes | 5 hours |
| Yield | 34.6%[1] | ~92% (calculated from mass)[2] |
| Purification | Recrystallization | Silica Gel Column Chromatography[2] |
Experimental Protocol: Bromination using Bromine in Chloroform
This protocol details a common method for the selective α-bromination of 4'-benzyloxyacetophenone at room temperature.
Materials and Equipment
-
4'-Benzyloxyacetophenone
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Acetone
-
Diisopropyl ether
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
Fume hood
Safety Precautions
-
Bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Chloroform is a suspected carcinogen and is harmful if swallowed, inhaled, or absorbed through the skin. All operations involving chloroform must be performed in a fume hood.
-
The reaction may evolve hydrogen bromide (HBr) gas, which is corrosive and toxic. Ensure proper ventilation.
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 55.0 g of 4'-benzyloxyacetophenone in 500 mL of chloroform.[1]
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
-
Bromination:
-
Working in a fume hood, carefully measure 13.0 mL of bromine and add it to the dropping funnel.
-
Add the bromine dropwise to the stirred solution over a period of 30 minutes.[1] The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition is complete, continue to stir the reaction mixture for an additional 10 minutes at room temperature.[1]
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with an aqueous solution of sodium sulfate, water, and finally with a saturated saline solution to remove any unreacted bromine and acidic byproducts.[1]
-
Separate the organic (chloroform) layer and dry it over anhydrous sodium sulfate.[1]
-
-
Concentration:
-
Filter off the drying agent (anhydrous sodium sulfate).
-
Concentrate the filtrate using a rotary evaporator to remove the chloroform. The crude product should precipitate as a solid.[1]
-
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimal amount of hot acetone.
-
Slowly add diisopropyl ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold diisopropyl ether.
-
Dry the purified crystals under vacuum. The expected product is 4'-benzyloxy-2-bromoacetophenone with a melting point of 81-82 °C.[1]
-
Alternative Protocol: Catalytic Bromination
An alternative method involves the use of a Lewis acid catalyst, which can facilitate the reaction under milder temperature conditions.
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 mL of 1,4-dioxane and 20 mL of tetrahydrofuran.[2]
-
Add 0.1 g of anhydrous aluminum chloride to the solution.[2]
-
Cool the mixture in an ice bath and add 3.1 g of bromine while stirring.[2]
-
Continue stirring the reaction for 5 hours under ice cooling.[2]
-
The workup involves concentrating the solution and then performing a liquid-liquid extraction with chloroform and water.[2]
-
Purification is achieved via silica gel column chromatography using a benzene/n-hexane (1:1) eluent.[2]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-bromo-4'-benzyloxyacetophenone.
References
Applications of 1-(4-(benzyloxy)phenyl)-2-bromoethanone in Medicinal Chemistry: A Keystone for Beta-2 Adrenergic Agonists
Introduction
1-(4-(benzyloxy)phenyl)-2-bromoethanone and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical compounds, most notably beta-2 adrenergic agonists. These agonists are crucial in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The benzyloxy group serves as a versatile protecting group for the phenolic hydroxyl, which is a common feature in this class of drugs. The α-bromo ketone functionality provides a reactive site for the introduction of amine side chains, a critical step in building the final pharmacophore. This document outlines the significant applications of this compound and its nitrated analog in the synthesis of Ractopamine and Arformoterol, respectively.
Application Note 1: Synthesis of Ractopamine
This compound is a key starting material for the synthesis of Ractopamine, a beta-adrenergic agonist used as a feed additive for livestock. The synthesis involves the reaction of the bromoethanone with a specific amine, followed by reduction of the ketone.
Experimental Workflow for Ractopamine Synthesis
Caption: Synthetic workflow for Ractopamine.
Quantitative Data for Ractopamine Synthesis
| Step | Reactants | Product | Yield | Reference |
| N-Alkylation | ω-bromo-p-hydroxyacetophenone, 1-methyl-3-(4-hydroxyphenyl)-propylamine hydrochloride | 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-ethanone hydrochloride | 78% | [1] |
| Alternative N-Alkylation | 1-(4-hydroxyphenyl)-2-aminoethanol, 4-(4-hydroxyphenyl)butan-2-one | 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-ethanone hydrochloride | 27-50% | [2] |
| Reduction | 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-ethanone hydrochloride, Sodium borohydride | 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)-propylamino]-ethanol (Ractopamine) | 91% | [1] |
Application Note 2: Synthesis of Arformoterol and Formoterol
The nitrated analog, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, is a crucial intermediate in the asymmetric synthesis of Arformoterol ((R,R)-Formoterol), a long-acting beta-2 adrenergic agonist for the treatment of COPD.[3][4] The synthesis is a multi-step process involving stereoselective reduction, epoxide formation, and coupling with a chiral amine.
Signaling Pathway of Beta-2 Adrenergic Agonists
Caption: Beta-2 adrenergic receptor signaling pathway.
Quantitative Data for Arformoterol Synthesis Intermediates
| Step | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Enantioselective Reduction | 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, BH3 complex, Polymer-bonded (R)-diphenylpyrrolidinemethanol | (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol | 95% | 95.4% | [5] |
| Formylation and Reduction | 1-(4-benzyloxy-3-nitrophenyl)-2-(1-(4-methoxyphenyl)-2-propylamino)ethanol, Raney-Ni, Formic acid | N-(2-benzyloxy-5-(1-hydroxy-2-(1-(4-methoxyphenyl)-2-propylamino)ethyl)phenyl)formamide | 60.3% | - | [6] |
| Reduction and Formylation (alternative) | 2-bromo-(4'-benzyloxy-3'-aminophenyl)ethanol, Formic acid | 2-bromo-(4'-benzyloxy-3'-formamidophenyl)ethanol | 76% | 99-99.5% | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-1-(4-(benzyloxy)phenyl)ethanone
This protocol describes the bromination of 4-benzyloxyacetophenone.
Materials:
-
4-benzyloxyacetophenone
-
1,4-dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous aluminum chloride
-
Bromine
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of THF.[7]
-
Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride followed by the dropwise addition of 3.1 g of bromine.[7]
-
Continue stirring the reaction mixture under ice cooling for 5 hours.[7]
-
Concentrate the reaction solution to a solid residue.[7]
-
Partition the residue between water and chloroform.[7]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to a solid.[7]
-
Purify the crude product by silica gel column chromatography using a mixture of benzene and n-hexane (1:1) as the eluent to obtain 2-bromo-1-(4-(benzyloxy)phenyl)ethanone.[7]
Protocol 2: Synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol
This protocol outlines the enantioselective reduction of the ketone to the corresponding chiral alcohol, a key step in the synthesis of Arformoterol.
Materials:
-
1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone (SM1)
-
Carbonyl reductase
-
Ethanol
-
Water
-
Sodium dihydrogen phosphate
-
Disodium hydrogen phosphate
Procedure:
-
Prepare a mixed solvent of ethanol and water.
-
Dissolve the starting material, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, in the solvent.
-
Add carbonyl reductase to the solution. The mass ratio of the enzyme to the substrate can be in the range of 0.5-1:1.[8]
-
Adjust the pH of the reaction mixture to 6-7 using a phosphate buffer.[8]
-
Maintain the reaction temperature between 20-30 °C.[8]
-
Allow the reaction to proceed for 36-48 hours.[8]
-
Upon completion, the product, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol, can be isolated. A reported yield for this enzymatic reduction is approximately 80% with an enantiomeric excess (ee) value higher than 98%.[8]
Protocol 3: General Procedure for the Synthesis of Arformoterol from (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol
This is a general outline based on patent literature.
Materials:
-
(R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol
-
Potassium carbonate
-
Toluene
-
Methanol
-
(R,R)-[2-(4-Methoxyphenyl)-1-methyl-ethyl]-(1-phenyl-ethyl)-amine
-
Catalyst for nitro group reduction (e.g., Platinum oxide or Raney nickel)
-
Hydrogen source
-
Formylating agent (e.g., Formic acid/acetic anhydride)
-
Catalyst for debenzylation (e.g., Palladium on carbon)
Procedure:
-
Epoxide Formation: React (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol with a base such as potassium carbonate in a solvent system like toluene and methanol to form the corresponding epoxide.[9]
-
Amine Coupling: The epoxide is then reacted with a chiral amine, (R,R)-[2-(4-Methoxyphenyl)-1-methyl-ethyl]-(1-phenyl-ethyl)-amine, to open the epoxide ring and form the amino alcohol intermediate.[9]
-
Nitro Group Reduction: The nitro group of the intermediate is reduced to an amino group. This can be achieved through catalytic hydrogenation using a catalyst like platinum oxide or Raney nickel.[6][10]
-
Formylation: The newly formed amino group is then formylated using a reagent such as a mixture of formic acid and acetic anhydride.[10]
-
Debenzylation: The final step is the removal of the benzyl protecting group, typically by catalytic hydrogenation using palladium on carbon, to yield Arformoterol.[10]
General Synthetic Scheme for Arformoterol
Caption: Synthetic pathway to Arformoterol.
References
- 1. CN1660775A - A kind of preparation method of compound ractopamine - Google Patents [patents.google.com]
- 2. CN1174830A - Method for synthesizing lecdopamine - Google Patents [patents.google.com]
- 3. US6040344A - Formoterol process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. New Preparation Process for (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol [yyhx.ciac.jl.cn]
- 6. CN101921208A - The preparation method of formoterol intermediate - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol - Google Patents [patents.google.com]
- 9. EP2348013A1 - Process for preparation of intermediates of arformoterol - Google Patents [patents.google.com]
- 10. Arformoterol, (R,R)-Formoterol-药物合成数据库 [drugfuture.com]
Application Notes and Protocols: 1-(4-(benzyloxy)phenyl)-2-bromoethanone as a Versatile Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(benzyloxy)phenyl)-2-bromoethanone, also known as 4-benzyloxyphenacyl bromide, is a key α-bromoketone that serves as a pivotal building block in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive bromine atom and a protected phenolic hydroxyl group, makes it an exceptionally valuable intermediate for the construction of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry and drug development. The benzyloxy group provides a stable protecting group for the phenol, which can be readily removed in the final stages of a synthesis to reveal the free hydroxyl functionality, a common feature in many biologically active compounds. This document provides an overview of its primary applications and detailed protocols for its use in the synthesis of various heterocyclic compounds and as a precursor to important pharmaceutical agents.
Key Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of various pharmaceuticals, most notably β2-adrenergic agonists. Its nitrated analog, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, is also a crucial intermediate in the synthesis of related compounds.[1][2] Beyond this, its reactivity as an α-bromoketone allows for its use in the construction of diverse heterocyclic scaffolds, including thiazoles, imidazoles, and quinoxalines, which are prevalent motifs in many biologically active molecules.[3][4]
Data Presentation: Synthetic Applications and Yields
The following table summarizes the key synthetic applications of this compound and its derivatives, along with typical reaction conditions and reported yields.
| Application/Product | Reactant(s) | Key Reaction Type | Typical Yield (%) | Reference(s) |
| β2-Adrenergic Agonists | ||||
| Formoterol Intermediate | (R)-N-(2-(benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide | Asymmetric Reduction, Nitration, Formylation | High enantioselectivity | [5] |
| Arformoterol Intermediate | 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone | Chiral Reduction | High | [1][6] |
| Ractopamine Dimer Ether Dihydrochloride Intermediate | - | - | - | [7] |
| Heterocycle Synthesis | ||||
| 2-Amino-4-arylthiazoles | Thiourea | Hantzsch Thiazole Synthesis | 78-90 | [8] |
| 2,4-Disubstituted Imidazoles | Amidines | Condensation | 83-91 | [9] |
| Quinoxalines | o-Phenylenediamines | Condensation-Oxidation | Good to Excellent | [4][10] |
| (Z)- and (E)-Oxime Hydrochlorides | 4-methyl-piperazine, Hydroxylamine | Nucleophilic Substitution, Oximation | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-(benzyloxy)phenyl)ethanone
This protocol describes the synthesis of the title compound from 4-benzyloxyacetophenone.
Materials:
-
4-Benzyloxyacetophenone
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Benzene/n-hexane (1:1) as eluent
-
Ice bath
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of THF in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Under stirring, add 0.1 g of anhydrous aluminum chloride and then slowly add 3.1 g of bromine.
-
Continue stirring the reaction mixture under ice cooling for 5 hours.
-
After 5 hours, concentrate the reaction solution to a solid residue.
-
To the residue, add water and chloroform to separate the liquid layers.
-
Collect the chloroform layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried chloroform layer to a solid.
-
Purify the solid by silica gel column chromatography using a 1:1 mixture of benzene/n-hexane as the eluent.
-
Collect the fractions containing the product and concentrate to obtain 4.1 g of 2-bromo-1-(4-(benzyloxy)phenyl)-ethanone.[11]
Protocol 2: General Procedure for the Synthesis of 2-Amino-4-(4-(benzyloxy)phenyl)thiazole (Hantzsch Thiazole Synthesis)
This protocol outlines a general method for the synthesis of 2-aminothiazole derivatives.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1.2 mmol of thiourea in 5 ml of ethanol.
-
Reflux the reaction mixture at 78°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.[12]
Protocol 3: General Procedure for the Synthesis of 2,4-Disubstituted Imidazoles
This protocol describes a general method for the synthesis of imidazoles from α-bromoketones.
Materials:
-
This compound
-
Amidine hydrochloride
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a flask, prepare a mixture of the amidine hydrochloride (0.95 mol) and potassium bicarbonate (3.80 mol) in a mixture of THF (1.6 L) and water (400 mL).
-
Heat the mixture to a vigorous reflux.
-
Prepare a solution of this compound (0.95 mol) in THF (400 mL).
-
Add the α-bromoketone solution to the refluxing amidine mixture over a period of 30 minutes, maintaining the reflux.
-
After the addition is complete, continue to reflux for an additional 2 hours or until the reaction is complete as monitored by HPLC or TLC.
-
Remove the THF by distillation.
-
The product will crystallize out. Collect the solid by filtration and rinse with water.[9]
Mandatory Visualizations
Experimental Workflow: Synthesis of Heterocyclic Compounds
Caption: Synthetic routes from the intermediate.
Signaling Pathway: β2-Adrenergic Receptor Activation
The end-products synthesized using this compound, such as Formoterol, are β2-adrenergic receptor agonists. Their mechanism of action involves the activation of the β2-adrenergic receptor signaling pathway, which leads to smooth muscle relaxation, particularly in the bronchi.[13][14]
Caption: β2-Adrenergic receptor signaling pathway.
References
- 1. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP inhibits modulation of airway smooth muscle phenotype via the exchange protein activated by cAMP (Epac) and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. academic.oup.com [academic.oup.com]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. nanobioletters.com [nanobioletters.com]
- 13. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. atsjournals.org [atsjournals.org]
Synthesis of Ractopamine impurities using 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of potential Ractopamine impurities utilizing the key starting material, 1-(4-(benzyloxy)phenyl)-2-bromoethanone. The protocols outlined below are based on established chemical principles and can be adapted for the preparation of various related substances for analytical and toxicological studies.
Introduction
Ractopamine is a beta-adrenergic and trace amine-associated receptor 1 (TAAR1) agonist used as a feed additive to promote leanness in livestock.[1][2][3] The synthesis and characterization of its impurities are crucial for ensuring the safety and quality of both the active pharmaceutical ingredient (API) and derived food products. The starting material, this compound, serves as a versatile precursor for introducing the core structure of Ractopamine and its potential process-related impurities. This document outlines a general synthetic strategy followed by specific, detailed protocols.
General Synthetic Strategy
The synthesis of Ractopamine impurities from this compound generally involves a three-step process:
-
Nucleophilic Substitution: Reaction of the α-bromoketone with a suitable amine to form the corresponding α-aminoketone intermediate. The choice of amine determines the side chain of the resulting impurity.
-
Ketone Reduction: Reduction of the carbonyl group to a secondary alcohol.
-
Debenzylation: Removal of the benzyl protecting group from the phenolic oxygen to yield the final impurity.
This synthetic route allows for the introduction of structural diversity at the amine side chain, leading to a range of potential impurities.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate - 1-(4-(benzyloxy)phenyl)-2-(substituted-amino)ethanone
This protocol describes the general procedure for the nucleophilic substitution reaction between this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., 1-(4-methoxyphenyl)propan-2-amine for a Ractopamine-related structure)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3) as a base
-
Acetonitrile (CH3CN) or Tetrahydrofuran (THF) as solvent
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add the selected amine (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-aminoketone.
Protocol 2: Reduction of the Ketone
This protocol details the reduction of the α-aminoketone to the corresponding amino alcohol.
Materials:
-
1-(4-(benzyloxy)phenyl)-2-(substituted-amino)ethanone intermediate
-
Sodium borohydride (NaBH4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the α-aminoketone (1.0 eq) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino alcohol.
-
If necessary, purify the product by column chromatography.
Protocol 3: Debenzylation to Yield the Final Impurity
This protocol describes the final deprotection step to yield the phenolic impurity.
Materials:
-
Benzyloxy-protected amino alcohol intermediate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the benzyloxy-protected amino alcohol in methanol.
-
Add 10% Pd/C catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final impurity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a hypothetical Ractopamine impurity, "Impurity A," where the amine side chain is derived from 1-(4-methoxyphenyl)propan-2-amine.
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (HPLC) (%) |
| 1 | 1-(4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-one | This compound | 403.50 | 85 | >95 |
| 2 | 1-(4-(benzyloxy)phenyl)-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol | Step 1 Product | 405.52 | 92 | >97 |
| 3 | 4-(1-hydroxy-2-((1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenol (Impurity A) | Step 2 Product | 315.40 | 98 | >99 |
Visualizations
Ractopamine Signaling Pathway
Ractopamine acts as an agonist for both β-adrenergic receptors and the trace amine-associated receptor 1 (TAAR1).[1][2][4] This dual agonism leads to downstream signaling cascades that ultimately result in increased protein synthesis and lipolysis.
Caption: Ractopamine signaling pathway.
Experimental Workflow for Impurity Synthesis
The following diagram illustrates the general workflow for the synthesis of Ractopamine impurities from this compound.
Caption: Synthetic workflow for Ractopamine impurities.
References
- 1. Ractopamine, a livestock feed additive, is a full agonist at trace amine-associated receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. Beta-adrenergic receptor subtypes that mediate ractopamine stimulation of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1-(4-(benzyloxy)phenyl)-2-bromoethanone in the Synthesis of β-Adrenergic Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the critical role of 1-(4-(benzyloxy)phenyl)-2-bromoethanone and its derivatives as key intermediates in the synthesis of a significant class of pharmaceuticals: β-adrenergic agonists. These compounds, including widely used drugs like Salbutamol, Formoterol, and Ritodrine, are cornerstones in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as well as in managing premature labor.
The use of a benzyl-protected catechol-like precursor is a strategic choice in the synthesis of these molecules. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during subsequent synthetic transformations. Its stability under various reaction conditions and the relative ease of its removal in the final steps make it an ideal choice for multi-step syntheses. This document outlines detailed experimental protocols for the synthesis of these vital pharmaceutical agents, presents quantitative data in a clear, tabular format for easy comparison, and provides visual diagrams of the synthetic pathways and the underlying biological signaling mechanism.
Application Notes
This compound is a versatile starting material due to the presence of three key functional groups: a ketone, an α-bromo group, and a protected phenol. The α-bromo ketone is highly reactive towards nucleophilic substitution, making it an excellent electrophile for the introduction of the characteristic amino-alcohol side chain of β-adrenergic agonists.
The general synthetic strategy involves the nucleophilic substitution of the bromine atom by a suitable amine, followed by the reduction of the ketone to a secondary alcohol. The final step is the deprotection of the phenolic hydroxyl group(s) by catalytic hydrogenation, which cleaves the benzyl ether. This modular approach allows for the synthesis of a variety of β-adrenergic agonists by simply changing the amine nucleophile.
For the synthesis of agonists with additional substitutions on the aromatic ring, such as Formoterol and Salbutamol, a nitrated or hydroxymethylated precursor of this compound is employed. These modifications are introduced early in the synthetic sequence, highlighting the adaptability of this synthetic platform.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate this compound
This protocol describes the bromination of 4-benzyloxyacetophenone to yield the title compound.
Materials:
-
4-benzyloxyacetophenone
-
1,4-dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous aluminum chloride (AlCl₃)
-
Bromine (Br₂)
-
Chloroform
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Benzene/n-hexane (1:1)
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of THF in a round-bottom flask.[1]
-
Cool the solution in an ice bath and add 0.1 g of anhydrous aluminum chloride.[1]
-
While stirring and maintaining the cold temperature, add 3.1 g of bromine dropwise.[1]
-
Continue stirring the reaction mixture under ice cooling for 5 hours.[1]
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain a solid residue.[1]
-
To the residue, add water and chloroform and transfer to a separatory funnel. Separate the organic layer.[1]
-
Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to obtain this compound.[1]
Protocol 2: Synthesis of Salbutamol
This synthesis involves the use of a hydroxymethylated and benzylated precursor.
Part A: Synthesis of 1-(4-benzyloxy-3-hydroxymethylphenyl)ethanone
-
React 4-hydroxyacetophenone with a 37% formaldehyde solution and concentrated hydrochloric acid at 50°C for 5 hours.[2]
-
After the reaction, add calcium carbonate in a mixture of THF and water to facilitate hydroxylation, yielding 1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.[2]
-
Selectively protect the phenolic hydroxyl group with a benzyl group. This step can achieve a yield of up to 97%.[2]
Part B: Bromination, Amination, and Reduction
-
The benzylic alcohol is brominated using an Appel reaction with triphenylphosphine and N-bromosuccinimide, with a reported yield of 92%.[2]
-
The resulting brominated intermediate is reacted with N-benzyl-tert-butylamine.[2]
-
The carbonyl group is then reduced using sodium borohydride in ethanol at 15-20°C.[2]
Part C: Deprotection
-
The benzyl protecting group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen pressure (35-45 psi) at 35-40°C for 1-2 hours to yield Salbutamol.[3]
Protocol 3: Synthesis of Formoterol
This synthesis starts from the nitrated analogue, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone.
Part A: Synthesis of (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol
-
Asymmetric reduction of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone is carried out using a borane reagent in the presence of a chiral oxazaborolidine catalyst to stereoselectively produce the corresponding optically active bromohydrin.[4]
Part B: Amination and Formylation
-
The nitro group of the bromohydrin is selectively reduced to an amine using catalytic hydrogenation with a poisoned platinum catalyst (e.g., platinum on carbon with dimethyl sulfide).[4]
-
The resulting amine is then formylated using a mixture of formic acid and acetic anhydride.[4]
-
The intermediate is then converted to the corresponding styrene oxide with a base.[4]
-
The optically pure styrene oxide is coupled with an optically pure N-benzylamine sidechain in a high-boiling inert solvent like toluene under reflux.[4]
Part C: Deprotection
-
The dibenzylformoterol product is debenzylated via catalytic hydrogenation in the presence of a palladium catalyst to yield optically pure formoterol.[4]
Protocol 4: Synthesis of Ritodrine
The synthesis of Ritodrine also utilizes this compound or a derivative.
-
Phenol is acylated and undergoes a Fries rearrangement, followed by etherification with benzyl chloride to form 4-benzyloxyacetophenone.[5]
-
This intermediate is then brominated to give 2-bromo-1-(4-benzyloxyphenyl)ethanone.[5]
-
Amination is carried out with 2-(4-methoxyphenyl)ethylamine.[5]
-
The benzyloxy group is converted to a hydroxyl group via hydrogenation.[5]
-
Finally, demethylation is achieved using 48% hydrobromic acid to yield Ritodrine.[5]
Quantitative Data Summary
| Step | Product | Reagents | Conditions | Yield (%) | Reference |
| Salbutamol Synthesis | |||||
| Hydroxymethylation & Protection | 1-(4-benzyloxy-3-hydroxymethylphenyl)ethanone | 4-hydroxyacetophenone, formaldehyde, HCl, CaCO₃, Benzyl halide | 50°C, 5h | 75% (hydroxymethylation), 97% (benzylation) | [2] |
| Bromination | 1-(4-benzyloxy-3-bromomethylphenyl)ethanone | PPh₃, NBS | - | 92% | [2] |
| Deprotection | Salbutamol | H₂, Pd/C | 35-45 psi, 35-40°C, 1-2h | >99% purity | [3] |
| Formoterol Synthesis | |||||
| Asymmetric Reduction | (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol | Borane, chiral oxazaborolidine catalyst | - | High enantioselectivity | [4] |
| Coupling | Dibenzylformoterol | Optically pure styrene oxide and amine | Toluene, reflux | - | [4] |
| Ritodrine Synthesis | |||||
| Overall Synthesis | Ritodrine | Phenol, benzyl chloride, bromine, 2-(4-methoxyphenyl)ethylamine, H₂, HBr | Multi-step | - | [5] |
Visualizations
Synthetic Pathways
Caption: Synthetic route to Salbutamol.
Caption: Synthetic route to Formoterol.
Signaling Pathway
β-Adrenergic agonists exert their effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This binding initiates a signaling cascade that leads to the relaxation of smooth muscles, such as those in the bronchioles.
Caption: β2-Adrenergic Receptor Signaling Pathway.
References
Application Notes and Protocols for the Purification of 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the purification of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below describe two common and effective purification techniques: silica gel column chromatography and recrystallization. Adherence to these methods will facilitate the isolation of the target compound in high purity, suitable for subsequent synthetic steps and research applications.
Introduction
This compound is a versatile building block in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. This application note presents two robust methods for the purification of this compound from a crude reaction mixture: flash column chromatography using a modern eluent system and recrystallization from ethanol. The choice of method will depend on the impurity profile of the crude material and the desired final purity.
Data Presentation
The following table summarizes the key quantitative data for purified this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₃BrO₂ | |
| Molecular Weight | 305.17 g/mol | |
| Appearance | Off-white to pale beige solid | [1] |
| Melting Point | 94-96 °C | |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 | |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 | |
| IR (KBr, cm⁻¹) | 1685 (C=O), 1600, 1575, 1510 (aromatic C=C), 1230, 1175 (C-O), 740, 695 (aromatic C-H bend) | |
| Mass Spectrum (EI) | m/z (%): 304/306 ([M]⁺, 10), 225 (15), 91 (100) |
Table 1: Physicochemical and Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.95 | d, J = 8.8 Hz | 2H | Ar-H (ortho to C=O) |
| 7.45 - 7.35 | m | 5H | Phenyl-H of benzyl group |
| 7.02 | d, J = 8.8 Hz | 2H | Ar-H (ortho to O-CH₂) |
| 5.15 | s | 2H | O-CH₂ |
| 4.39 | s | 2H | CO-CH₂-Br |
Table 2: ¹H NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 190.1 | C=O |
| 163.5 | C-OBn |
| 135.8 | Quaternary C of benzyl group |
| 131.5 | Ar-CH (ortho to C=O) |
| 128.8 | Ar-CH of benzyl group |
| 128.4 | Ar-CH of benzyl group |
| 127.5 | Quaternary C (ipso to C=O) |
| 115.0 | Ar-CH (ortho to O-CH₂) |
| 70.3 | O-CH₂ |
| 30.8 | CO-CH₂-Br |
Table 3: ¹³C NMR Data
Experimental Protocols
Synthesis of Crude this compound
The starting crude material for purification is synthesized by the bromination of 4-benzyloxyacetophenone.
Procedure:
-
In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-benzyloxyacetophenone (1 equivalent) in a suitable solvent such as a mixture of dioxane and tetrahydrofuran.
-
Cool the reaction mixture in an ice bath.
-
Add anhydrous aluminum chloride (catalytic amount) followed by the dropwise addition of bromine (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for several hours until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to obtain the crude solid.
-
To the crude residue, add water and chloroform for liquid-liquid extraction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to yield the crude this compound.
Purification Method 1: Silica Gel Column Chromatography
This method is effective for separating the product from less polar byproducts and unreacted starting materials.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Eluent collection tubes
-
TLC plates and developing chamber
Procedure:
-
Column Preparation: Prepare a slurry of silica gel in hexane. Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. Adsorb the crude product onto a small amount of silica gel by concentrating the solution in the presence of the silica. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 5% ethyl acetate in hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent to 10-20% ethyl acetate in hexane. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Purification Method 2: Recrystallization from Ethanol
Recrystallization is an efficient method for purifying the product, particularly for removing trace impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid completely dissolves. A starting ratio of approximately 10-15 mL of ethanol per gram of crude product can be used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols for the Purification of α-Bromo Ketones via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Bromo ketones are pivotal synthetic intermediates in organic chemistry, serving as precursors for a wide array of molecular transformations in the development of pharmaceuticals and other bioactive compounds. The successful synthesis of these ketones is often accompanied by the formation of impurities, including unreacted starting materials, di-brominated byproducts, and other side-products. Consequently, robust purification strategies are essential to ensure the integrity and purity of the α-bromo ketone, which is critical for subsequent synthetic steps.
This document provides detailed application notes and experimental protocols for the purification of α-bromo ketones using column chromatography, a widely employed and effective technique for this purpose.
Challenges in the Purification of α-Bromo Ketones
The purification of α-bromo ketones by column chromatography can present several challenges:
-
Co-elution of Impurities: Starting ketones and di-brominated byproducts often have polarities similar to the desired mono-brominated product, leading to overlapping fractions during chromatography.
-
Compound Instability: Some α-bromo ketones can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation on the column.
-
Lipophilicity: Many α-bromo ketones are highly lipophilic, which can result in poor separation and rapid elution with non-polar solvent systems.
Careful selection of the stationary and mobile phases, along with optimized loading and elution techniques, is crucial to overcome these challenges.
Experimental Protocols
General Workflow for Synthesis and Purification of α-Bromo Ketones
The overall process from synthesis to a purified α-bromo ketone product typically follows the workflow illustrated below.
Caption: General workflow for the synthesis and purification of α-bromo ketones.
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol describes a general method for the purification of α-bromo ketones using flash column chromatography with silica gel as the stationary phase.
Materials:
-
Crude α-bromo ketone
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and visualization reagents
-
Glass column for chromatography
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
Rotary evaporator
Methodology:
-
TLC Analysis for Solvent System Optimization:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The optimal solvent system should provide good separation between the desired α-bromo ketone and impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
-
Column Packing:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the chosen mobile phase through it until the silica bed is stable.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude α-bromo ketone in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure α-bromo ketone.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
TLC Visualization
For visualizing the colorless spots of α-bromo ketones on a TLC plate, the following methods can be used:
-
UV Light (254 nm): If the α-bromo ketone contains a chromophore (e.g., an aromatic ring), it will appear as a dark spot on a fluorescent TLC plate.
-
Potassium Permanganate Stain: This stain is a general-purpose oxidizing agent that reacts with many organic compounds, appearing as yellow or brown spots on a purple background.
-
p-Anisaldehyde or Vanillin Stains: These stains are effective for visualizing many aldehydes, ketones, and alcohols, often producing colored spots upon heating.[1]
-
2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, forming yellow to red-orange spots.[2]
Quantitative Data
The following tables summarize typical column chromatography conditions and reported yields for the purification of various α-bromo ketones.
Table 1: Column Chromatography Conditions for Aromatic α-Bromo Ketones
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Purification Yield (%) | Reference |
| 2-Bromo-1-phenylethanone | Silica gel | Hexane/Ethyl Acetate (9:1) | ~0.4 | >90 | General Practice |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Silica gel | Chloroform | Not specified | 81 | [3] |
| 2-Bromo-1-(4-hydroxyphenyl)ethanone | Silica gel | Chloroform | Not specified | 81 | [3] |
| Various aryl α-bromo ketones | Silica gel | Petroleum Ether/Ethyl Acetate (10:1 to 16:1) | Not specified | Not specified | Patent Data |
| 4-Bromo-4'-(trifluoromethyl)biphenyl derivative | Silica gel | Hexane/Ethyl Acetate (30:1) | 0.40 | 71 | RSC Publishing |
| (4'-Bromo-5-ethyl-4-methyl-[1,1'-biphenyl]-2-yl)(4-bromophenyl)methanone | Silica gel | Hexane/Ethyl Acetate (30:1) | 0.40 | Not specified | RSC Publishing |
Table 2: Column Chromatography Conditions for Aliphatic and Alicyclic α-Bromo Ketones
| Compound | Stationary Phase | Mobile Phase (v/v) | Rf Value | Purification Yield (%) | Reference |
| 2-Bromocyclohexanone | Silica gel | Hexane/Ethyl Acetate (gradient) | Not specified | Not specified | General Practice |
| 3-Bromo-2-pentanone | Silica gel | Hexane/Diethyl Ether (97:3) | Not specified | Not specified | [4] |
| General Aliphatic Aldehydes (similar polarity) | Silica gel | Hexane/Diethyl Ether (97:3) | Not specified | Not specified | [4] |
Troubleshooting
Problem: Poor separation of the α-bromo ketone from the starting material or di-brominated byproduct. Solution:
-
Optimize the mobile phase polarity. A less polar solvent system will increase retention and may improve separation.
-
Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
-
Ensure the column is not overloaded. A general guideline is to load 1-5% of the silica gel weight with the crude material.
Problem: The α-bromo ketone decomposes on the silica gel column. Solution:
-
Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before packing the column.
-
Use a less acidic stationary phase, such as neutral alumina.
-
Work quickly and avoid prolonged exposure of the compound to the stationary phase.
Problem: The α-bromo ketone streaks on the TLC plate or elutes as a broad band from the column. Solution:
-
This can be due to the acidic nature of the compound or its interaction with the silica gel. Adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape for acidic compounds. Conversely, adding a small amount of triethylamine can help with basic compounds, although α-bromo ketones are typically neutral.
-
Ensure the sample is dissolved in a minimal amount of solvent before loading.
Advanced Techniques: Reverse-Phase HPLC
For high-purity requirements or for the separation of closely related α-bromo ketones, reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Stationary Phase: Typically a C18-functionalized silica gel. Mobile Phase: A mixture of water and an organic solvent such as acetonitrile or methanol. A gradient elution is often used, starting with a higher water content and increasing the organic solvent concentration over time. For compounds that are sensitive to acidic conditions, a buffer can be added to the mobile phase. For mass spectrometry detection, volatile buffers like formic acid or ammonium acetate are preferred.[5][6]
Logical Diagram for Method Selection
The choice of purification method depends on the scale of the purification and the required purity of the final product.
Caption: Decision tree for selecting a suitable purification method for α-bromo ketones.
Conclusion
The purification of α-bromo ketones is a critical step in their utilization as synthetic intermediates. Column chromatography, particularly flash chromatography on silica gel, is a versatile and widely used technique. Successful purification relies on the careful selection of chromatographic conditions, proper technique, and an understanding of the potential challenges. For applications demanding very high purity, preparative HPLC offers a powerful alternative. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to effectively purify α-bromo ketones for their synthetic needs.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
Safe handling and storage procedures for 1-(4-(benzyloxy)phenyl)-2-bromoethanone
Application Notes and Protocols for 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of this compound (CAS No. 4254-67-5) and its nitrated analogue, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone (CAS No. 43229-01-2). These compounds are valuable intermediates in the synthesis of various pharmaceuticals, including Arformoterol and Ractopamine.[1][2][3] Due to their chemical nature as α-bromo ketones, they are lachrymators and require careful handling to avoid exposure.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in the table below for quick reference.
| Property | This compound | 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone |
| CAS Number | 4254-67-5[2] | 43229-01-2[4][5][6] |
| Molecular Formula | C₁₅H₁₃BrO₂[2] | C₁₅H₁₂BrNO₄[4][5][6] |
| Molecular Weight | 305.17 g/mol [2] | 350.17 g/mol [4][6] |
| Appearance | Off-White to Pale Beige Solid[2] | Pale yellow to cream colored crystalline powder[1] |
| Melting Point | Not specified | 135-137 °C[1] |
| Boiling Point | Not specified | 465.2 °C at 760 mmHg[1] |
| Solubility | Not specified | Soluble in Methylene chloride, sparingly soluble in ethyl acetate, insoluble in water.[1][7] |
Hazard Identification and Safety Precautions
These compounds are classified as hazardous. The primary hazards are outlined below, along with mandatory safety precautions.
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed. | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| H315 | Causes skin irritation. | Wear protective gloves and clothing. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation. | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area. |
| Lachrymator | Substance which increases the flow of tears.[8] | Handle in a fume hood with appropriate personal protective equipment. |
GHS Pictogram:
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling these compounds:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling larger quantities or if ventilation is inadequate.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
-
Temperature: Store in a refrigerator at 2-8°C.[2][9] Some suppliers recommend storage at +5°C or 4°C.[4][6] For the nitrated analogue, long-term storage at -20°C has also been suggested.[10]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[11]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[12]
Experimental Protocols
Protocol 1: Weighing and Preparing Solutions
This protocol outlines the safe procedure for accurately weighing the compound and preparing solutions.
Workflow Diagram:
Caption: Workflow for weighing and preparing solutions.
Methodology:
-
Preparation: Ensure a chemical fume hood is operational. Don all required personal protective equipment (PPE).
-
Setup: Place an analytical balance, weigh boat, spatula, the chemical container, and a pre-labeled flask with a cap inside the fume hood.
-
Weighing:
-
Tare the weigh boat on the balance.
-
Carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid creating dust.
-
Close the chemical container immediately.
-
Record the precise mass of the compound.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the labeled flask.
-
Add the appropriate solvent to the flask.
-
Gently swirl the flask to dissolve the solid. Sonication may be used if necessary.
-
Once dissolved, securely cap the flask.
-
-
Cleanup: Clean the spatula and work area with an appropriate solvent and dispose of waste according to institutional guidelines.
Protocol 2: Spill Management
This protocol provides steps for managing a small-scale spill of the solid compound.
Logical Relationship Diagram:
Caption: Logical steps for small spill management.
Methodology:
-
Immediate Action: Alert others in the vicinity and evacuate the immediate area of the spill.
-
Notification: Inform the laboratory supervisor and the designated safety officer.
-
Personal Protection: If not already wearing them, don the appropriate PPE, including respiratory protection.
-
Containment: For a solid spill, you can prevent it from spreading by carefully covering it with an inert absorbent material.
-
Cleanup:
-
Do not use a dry brush to sweep, as this can generate dust.
-
Gently sweep up the spilled solid and absorbent material using a dustpan and brush.
-
Place the collected material into a clearly labeled hazardous waste container.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol).
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Disposal: Dispose of the sealed hazardous waste container according to your institution's chemical waste disposal procedures.
-
Documentation: Complete any required incident reports.
Protocol 3: First Aid Procedures
This protocol details the immediate first aid measures to be taken in case of exposure.
Signaling Pathway Diagram:
Caption: First aid response to different exposure types.
Methodology:
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
-
Skin Contact: In case of skin contact, immediately wash off with plenty of soap and water for at least 15 minutes.[8][12] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: If the substance gets in the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting.[8] Call a physician or poison control center immediately.
For all exposure incidents, it is critical to seek professional medical evaluation as soon as possible and provide the Safety Data Sheet (SDS) for the compound to the medical personnel.
References
- 1. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
- 4. dev.klivon.com [dev.klivon.com]
- 5. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone [lgcstandards.com]
- 6. chemscene.com [chemscene.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone [lgcstandards.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols for the Preparation of Derivatives from 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-(benzyloxy)phenyl)-2-bromoethanone, also known as 4-benzyloxyphenacyl bromide, is a versatile α-bromoketone intermediate. Its structure incorporates a reactive α-bromo ketone moiety, making it an excellent electrophile for a variety of nucleophilic substitution and cyclocondensation reactions. The presence of the benzyloxy group provides a protected phenol which can be deprotected at a later synthetic stage to yield phenolic derivatives, a common structural motif in biologically active compounds. This document provides detailed protocols for the synthesis of several important classes of derivatives from this starting material, including thiazoles, imidazoles, esters, and other nucleophilic substitution products. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities.
General Synthetic Pathways
The primary reactivity of this compound lies in the electrophilicity of the carbon bearing the bromine atom. This allows for the facile displacement of the bromide ion by a wide range of nucleophiles. Additionally, the ketone functionality can participate in cyclization reactions to form various heterocyclic systems.
Application Notes and Protocols for the Synthesis of Arformoterol Utilizing 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Arformoterol, a long-acting β2-adrenergic agonist, using 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone as a crucial starting material. The following sections outline the synthetic strategy, key reaction parameters, and purification methods.
Introduction
Arformoterol, the (R,R)-enantiomer of formoterol, is a potent bronchodilator used in the long-term management of chronic obstructive pulmonary disease (COPD).[1] Its stereospecific synthesis is of significant interest to ensure high efficacy and minimize off-target effects. The synthetic route described herein employs the key intermediate 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone, which undergoes a series of stereoselective transformations to yield the final active pharmaceutical ingredient (API).
Synthetic Strategy Overview
The overall synthetic pathway commences with the enantioselective reduction of the α-bromoketone, 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone, to establish the first chiral center. This is followed by the formation of a chiral epoxide, which is then opened by a chiral amine to introduce the second stereocenter. Subsequent reduction of the nitro group, formylation of the resulting aniline, and final deprotection of the benzyl ethers afford Arformoterol.
Experimental Protocols
The following protocols are a compilation of procedures described in the scientific and patent literature.
Step 1: Enantioselective Reduction of 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone (1)
This critical step establishes the (R)-configuration at the benzylic alcohol. A common method involves the use of a chiral catalyst with a reducing agent.
Protocol:
-
To a solution of 1-(4-(benzyloxy)phenyl)-3-nitrophenyl-2-bromoethanone (1) in anhydrous tetrahydrofuran (THF), add a chiral catalyst such as an oxazaborolidine derived from (1R, 2S)-1-amino-2-indanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of a borane reducing agent, such as borane-dimethyl sulfide complex (BH3·SMe2), to the reaction mixture while maintaining the temperature.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
The crude product, (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (2), can be purified by crystallization or used directly in the next step.
Step 2: Formation of (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane (3)
The chiral bromoethanol is converted to the corresponding epoxide, which is a key electrophile for the subsequent coupling reaction.
Protocol:
-
Dissolve the crude (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (2) in a mixture of toluene and methanol.[3]
-
Add a base, such as potassium carbonate (K2CO3), to the solution.[3]
-
Stir the mixture at a controlled temperature (e.g., 40 °C) for several hours until the reaction is complete as monitored by TLC or HPLC.[3]
-
After completion, wash the reaction mixture with water.[3]
-
Separate the organic layer and concentrate it under reduced pressure.[3]
-
The resulting (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane (3) can be isolated by filtration after cooling and drying.[3]
Step 3: Coupling of Epoxide (3) with (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine (4)
This step forms the carbon-nitrogen bond and establishes the second stereocenter of Arformoterol.
Protocol:
-
Combine the chiral epoxide (3) with an optically pure amine, (R)-N-benzyl-2-(4-methoxyphenyl)-1-methylethylamine (4).
-
The reaction can be carried out neat or in a high-boiling solvent.
-
Heat the mixture to a high temperature (e.g., 90-130 °C) for an extended period (e.g., 24 hours).
-
Monitor the reaction for the formation of the desired amino alcohol intermediate (5).
-
After completion, the crude product can be purified by column chromatography or by forming a salt and recrystallizing.
Step 4: Reduction of the Nitro Group
The nitro group of the coupled product (5) is selectively reduced to an amine.
Protocol:
-
Dissolve the amino alcohol (5) in a suitable solvent such as methanol or a mixture of THF and toluene.[4]
-
Add a catalyst, such as platinum oxide (PtO2) or palladium on carbon (Pd/C).[2][4]
-
Subject the mixture to hydrogenation with hydrogen gas or use a hydrogen donor like ammonium formate.[4]
-
The reaction is typically carried out at room temperature and monitored until the complete disappearance of the starting material.
-
Upon completion, filter the catalyst and concentrate the filtrate to obtain the crude aniline derivative (6).
Step 5: Formylation of the Aniline Derivative (6)
The newly formed aromatic amine is formylated to introduce the formamide group present in Arformoterol.
Protocol:
-
Dissolve the aniline derivative (6) in a suitable solvent like toluene or a mixture of toluene and THF.[4]
-
Add a formylating agent, such as a mixture of formic acid and acetic anhydride.[4]
-
Stir the reaction at room temperature until the formylation is complete.[4]
-
The formylated product (7) can be isolated by an appropriate work-up procedure, which may include washing with an aqueous base and solvent removal.
Step 6: Debenzylation to Yield Arformoterol (8)
The final step involves the removal of the benzyl protecting groups from the phenol and the secondary amine to yield Arformoterol.
Protocol:
-
Dissolve the protected Arformoterol precursor (7) in a solvent such as ethanol or methanol.[5]
-
Add a palladium catalyst, typically 10% Pd/C.[5]
-
Hydrogenate the mixture under a hydrogen atmosphere.
-
Monitor the reaction until the debenzylation is complete.
-
Filter the catalyst and remove the solvent to obtain crude Arformoterol (8).
-
The final product can be purified by recrystallization, often as a tartrate salt, to yield high-purity Arformoterol tartrate.
Quantitative Data Summary
The following table summarizes the reported yields and purity for the key steps in the synthesis of Arformoterol.
| Step | Intermediate/Product | Yield (%) | Purity (%) | Enantiomeric Excess (ee %) | Reference(s) |
| Enantioselective Reduction of 1 | (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol (2 ) | ~95 | - | >95 | [4] |
| Epoxide Formation from 2 | (R)-2-(4-(benzyloxy)-3-nitrophenyl)oxirane (3 ) | 97 | 98 | 100 | [3] |
| Coupling of 3 with 4 | (R,R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol (5 ) | - | - | - | - |
| Nitro Reduction of 5 | Aniline derivative (6 ) | - | - | - | - |
| Formylation of 6 | Protected Arformoterol (7 ) | - | - | - | - |
| Debenzylation of 7 | Arformoterol (8 ) | ~86 (as tartrate salt) | 99.7 | >99.5 | |
| Overall Yield | Arformoterol Tartrate | ~44 | >99.5 | >99.5 |
Note: Data is compiled from various sources and may vary based on specific reaction conditions and scales.
Visualizing the Synthesis and Workflow
To aid in the understanding of the synthetic process, the following diagrams illustrate the chemical transformations and the overall experimental workflow.
Caption: Synthetic pathway for Arformoterol.
Caption: Experimental workflow for Arformoterol synthesis.
References
- 1. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone (Standard) | ABrowse genome browser [abrowse.org]
- 2. researchgate.net [researchgate.net]
- 3. PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770 [data.epo.org]
- 4. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the α-bromination of the precursor, 1-(4-(benzyloxy)phenyl)ethanone. The two primary methods employed are:
-
Direct Bromination: This classic approach involves the use of molecular bromine (Br₂) or a solid bromine equivalent, such as phenyltrimethylammonium tribromide. These reactions often require careful control of temperature to ensure selective bromination at the alpha-position of the ketone, minimizing unwanted aromatic ring bromination.[1]
-
N-Bromosuccinimide (NBS) Mediated Bromination: NBS is a safer and easier-to-handle alternative to liquid bromine. This method can be performed with or without a catalyst and offers comparable reactivity.[1][2]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors throughout the experimental process. Here are some common causes and their respective solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. Ensure the reagents are added in the correct stoichiometric ratios.
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the bromination of the electron-rich aromatic ring.
-
Solution: Maintain a low reaction temperature to favor α-bromination over ring bromination.[1] The choice of brominating agent and solvent can also influence selectivity.
-
-
Degradation of Product: The product, an α-bromo ketone, can be sensitive to certain conditions.
-
Solution: Work up the reaction promptly after completion. Avoid prolonged exposure to harsh acidic or basic conditions during extraction and purification.
-
-
Loss during Work-up and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Ensure efficient extraction by using an appropriate solvent and performing multiple extractions. For purification, recrystallization is often effective and can lead to high recovery of the pure product.[1] If using column chromatography, careful selection of the eluent system is crucial to ensure good separation and minimize product loss on the column.
-
Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides the starting material and the desired product, common side products include:
-
Di-brominated product: 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Ring-brominated products: The benzyloxy-activated aromatic ring is susceptible to electrophilic bromination, leading to isomers where bromine is substituted on the ring.
-
Unreacted Starting Material: 1-(4-(benzyloxy)phenyl)ethanone.
Q4: Which brominating agent is best for this synthesis?
The choice of brominating agent depends on factors such as safety, ease of handling, and desired selectivity.
| Brominating Agent | Advantages | Disadvantages | Typical Yield |
| Phenyltrimethylammonium tribromide | Solid, easier to handle than Br₂; High yield and selectivity reported.[1] | Can form a precipitate that needs to be filtered. | ~80%[1] |
| N-Bromosuccinimide (NBS) | Solid, safer than Br₂; Easier to handle and allows for more precise addition.[1] | May require a catalyst or initiator for optimal reactivity. | Good to excellent yields reported for similar substrates.[2] |
| Bromine (Br₂) with AlCl₃ catalyst | Readily available and inexpensive. | Highly corrosive and toxic; Requires careful handling in a fume hood; Can lead to more side reactions if not controlled properly.[3] | Not explicitly stated, but generally effective. |
For laboratory-scale synthesis, phenyltrimethylammonium tribromide and NBS are often preferred due to their safety and high yields.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reaction does not start (no change in starting material on TLC) | - Inactive reagents- Incorrect temperature- Insufficient catalyst (if applicable) | - Use fresh, high-purity reagents.- Ensure the reaction is at the appropriate temperature (some reactions require cooling, others room temperature or heating).- Check the amount and activity of the catalyst. |
| Formation of a significant amount of di-brominated product | - Excess brominating agent- Reaction time too long | - Use a 1:1 molar ratio of starting material to brominating agent.- Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Significant ring bromination observed | - Reaction temperature too high- Highly activating solvent | - Maintain a low temperature (e.g., using an ice bath).[3]- Consider using a less polar solvent. |
| Product decomposes during work-up | - Presence of strong acid or base- Prolonged heating | - Neutralize the reaction mixture carefully before extraction.- Use mild conditions for solvent removal (e.g., rotary evaporation at reduced pressure and moderate temperature). |
| Difficulty in purifying the product | - Inefficient separation of side products- Oily product that does not crystallize | - For column chromatography, optimize the solvent system for better separation.- For recrystallization, try different solvents or solvent mixtures. If the product is an oil, try triturating with a non-polar solvent like hexane to induce crystallization. |
Experimental Protocols
Method 1: Bromination using Phenyltrimethylammonium Tribromide[1]
This method provides a high yield with a relatively simple procedure.
Materials:
-
1-(4-(benzyloxy)phenyl)ethanone
-
Phenyltrimethylammonium tribromide
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethanol
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice water
Procedure:
-
Dissolve 1-(4-(benzyloxy)phenyl)ethanone (e.g., 2.26 g, 10 mmol) in anhydrous THF (20 mL).
-
Add phenyltrimethylammonium tribromide (3.76 g, 10 mmol) to the solution.
-
Stir the resulting solution at room temperature. A white precipitate will form, and the solution will turn yellowish.
-
After 30 minutes, pour the mixture into ice water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol (15 mL) to obtain pure this compound.
Expected Yield: ~80%[1]
Method 2: Bromination using Bromine and Aluminum Chloride[3]
This method uses a Lewis acid catalyst to promote the reaction.
Materials:
-
4-Benzyloxyacetophenone
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Chloroform
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Benzene/n-hexane (1:1) as eluent
Procedure:
-
Dissolve 4-benzyloxyacetophenone (4.0 g) in a mixture of 1,4-dioxane (20 mL) and THF (20 mL).
-
Cool the solution in an ice bath and add anhydrous aluminum chloride (0.1 g).
-
While stirring and maintaining the cold temperature, add bromine (3.1 g) dropwise.
-
Continue stirring under ice cooling for 5 hours.
-
Concentrate the reaction solution to a solid residue.
-
Add water and chloroform to the residue and separate the layers.
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
Concentrate the chloroform layer to a solid.
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to obtain this compound.
Visual Guides
References
Common side products in the bromination of 4-benzyloxyacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-benzyloxyacetophenone. Our goal is to help you identify and mitigate the formation of common side products, ensuring a higher yield and purity of your target molecule, 2-bromo-4'-benzyloxyacetophenone.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the bromination of 4-benzyloxyacetophenone?
A1: The two most common side products in the α-bromination of 4-benzyloxyacetophenone are the result of over-bromination at the α-carbon and electrophilic substitution on the aromatic ring. These are:
-
2,2-dibromo-1-(4-(benzyloxy)phenyl)ethan-1-one: Formed when a second bromine atom substitutes at the α-carbon.
-
2-bromo-1-(3-bromo-4-(benzyloxy)phenyl)ethan-1-one: Results from the electrophilic addition of bromine to the aromatic ring, typically at the position ortho to the activating benzyloxy group.
Q2: What factors influence the formation of these side products?
A2: The formation of side products is primarily influenced by reaction conditions. Key factors include:
-
Stoichiometry of Bromine: Using more than one equivalent of the brominating agent significantly increases the likelihood of dibromination.
-
Reaction Temperature: Higher temperatures can promote both dibromination and aromatic bromination.
-
Solvent Polarity: Polar solvents can sometimes facilitate electrophilic aromatic substitution.
-
Lewis Acid Catalyst: The presence and amount of a Lewis acid catalyst can influence the rate of both the desired reaction and side reactions.
Q3: How can I minimize the formation of the dibrominated side product?
A3: To minimize the formation of 2,2-dibromo-1-(4-(benzyloxy)phenyl)ethan-1-one, it is crucial to carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of bromine is recommended. Slow, dropwise addition of the bromine solution to the reaction mixture at a low temperature (e.g., 0-5 °C) can also help to prevent localized areas of high bromine concentration, thus reducing the chance of a second bromination event.
Q4: How can I prevent bromination of the aromatic ring?
A4: The benzyloxy group is an activating group, which can promote electrophilic substitution on the benzene ring. To suppress this side reaction, it is advisable to use a non-polar solvent and to carry out the reaction at a controlled, low temperature. The presence of a benzyl protecting group, as opposed to a free hydroxyl group, already significantly deactivates the ring towards bromination compared to 4-hydroxyacetophenone, making exclusive α-bromination more achievable.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the bromination of 4-benzyloxyacetophenone and provides systematic solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product and significant amount of starting material remaining. | 1. Insufficient amount of brominating agent. 2. Reaction time is too short. 3. Reaction temperature is too low. | 1. Ensure the use of at least one full equivalent of the brominating agent. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reaction time if necessary. 3. Gradually increase the reaction temperature, while still monitoring for the formation of side products. |
| Presence of a significant amount of the dibrominated side product. | 1. Excess of the brominating agent was used. 2. The brominating agent was added too quickly. | 1. Carefully measure and use no more than 1.1 equivalents of the brominating agent. 2. Add the brominating agent dropwise to the reaction mixture with efficient stirring. |
| Detection of aromatic ring bromination. | 1. The reaction temperature was too high. 2. A polar solvent was used. | 1. Maintain a low reaction temperature (e.g., 0-5 °C) throughout the addition of the brominating agent. 2. Use a non-polar solvent such as 1,4-dioxane, tetrahydrofuran (THF), or chloroform.[2] |
| Difficulty in purifying the desired product from side products. | The side products have similar polarities to the desired product. | 1. Recrystallization: Attempt recrystallization from a suitable solvent system. Ethanol or a mixture of ethyl acetate and hexanes can be effective. 2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method for separation. A gradient elution with a mixture of hexane and ethyl acetate is often successful.[2][3] |
Quantitative Data
While extensive quantitative data on side product formation for this specific reaction is limited in the literature, a high yield of the desired product has been reported under optimized conditions.
| Product | Reported Yield | Reference |
| 2-bromo-4'-benzyloxyacetophenone | 90% | --INVALID-LINK-- |
Experimental Protocols
Key Experiment: α-Bromination of 4-Benzyloxyacetophenone
This protocol is adapted from a literature procedure for the synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.[2]
Materials:
-
4-Benzyloxyacetophenone
-
Bromine
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Benzene and n-hexane (or Ethyl Acetate and Hexane) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.
-
Catalyst Addition: Add 0.1 g of anhydrous aluminum chloride to the solution.
-
Bromination: Cool the mixture in an ice bath. With continuous stirring, slowly add 3.1 g of bromine dropwise.
-
Reaction Monitoring: Stir the reaction mixture under ice cooling for 5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction solution under reduced pressure to obtain a solid residue.
-
To the residue, add water and chloroform and transfer to a separatory funnel.
-
Separate the organic layer (chloroform).
-
Dry the chloroform layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the chloroform solution to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography using a mixture of benzene/n-hexane (1:1) or a gradient of ethyl acetate in hexane as the eluent to obtain pure 2-bromo-1-(4-benzyloxy-phenyl)-ethanone.
-
Visualizations
Reaction Pathway
Caption: Primary reaction and potential side reactions in the bromination of 4-benzyloxyacetophenone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the bromination of 4-benzyloxyacetophenone.
References
Troubleshooting common issues in the synthesis of α-bromo ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of α-bromo ketones. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my reaction yielding a significant amount of di-brominated product, and how can I prevent it?
Over-bromination, leading to α,α-dibromo ketones, is a common side reaction. It occurs because the initial α-bromo ketone product is often more reactive towards bromination than the starting ketone. The electron-withdrawing nature of the first bromine atom can make the remaining α-hydrogen more acidic and prone to enolization, thus facilitating a second bromination.
Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the ketone. A slight excess of the brominating agent (e.g., 1.05 to 1.1 equivalents) is often used to ensure full conversion of the starting material, but a larger excess will promote di-bromination.[1][2]
-
Slow Addition: Add the brominating agent (e.g., Br₂) slowly and at a controlled temperature. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent further reaction.
2. I am observing bromination on the aromatic ring of my ketone instead of the α-position. What causes this and how can I ensure α-bromination?
Aromatic ring bromination is a competing electrophilic substitution reaction, particularly when the aromatic ring is activated by electron-donating groups (e.g., -OH, -OMe).[2][3] The choice of catalyst and reaction conditions can also influence the selectivity.
Solutions:
-
Protecting Groups: If the aromatic ring contains highly activating substituents, consider protecting these groups before bromination.
-
Choice of Brominating Agent and Catalyst:
-
Using N-Bromosuccinimide (NBS) with a radical initiator or under acid-catalyzed conditions can favor α-bromination over ring bromination.[4][5]
-
For aromatic ketones, using a Lewis acid catalyst like AlCl₃ in catalytic amounts tends to promote α-bromination, while an excess of AlCl₃ can lead to ring bromination.[6]
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. For instance, using methanol as a solvent with bromine can facilitate selective side-chain bromination if the electron density of the aromatic ring is moderate.[7]
3. My ketone is unsymmetrical. How can I control which α-position is brominated?
The regioselectivity of bromination in unsymmetrical ketones depends on whether the reaction is under thermodynamic or kinetic control, which is determined by the reaction conditions (acidic vs. basic).
-
Acid-Catalyzed Conditions (Thermodynamic Control): In the presence of an acid catalyst, the reaction proceeds through the more stable, more substituted enol intermediate. Therefore, bromination will predominantly occur at the more substituted α-carbon.[8][9]
-
Base-Catalyzed Conditions (Kinetic Control): Under basic conditions, the reaction proceeds via an enolate. The kinetically favored enolate is formed by removing the more accessible, less sterically hindered proton. Consequently, bromination will occur at the less substituted α-carbon.[9]
4. My reaction yield is consistently low. What are the potential reasons and how can I improve it?
Low yields can be attributed to several factors, including incomplete reaction, product decomposition, or difficult purification.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: The optimal temperature can vary. For example, a study on the bromination of 4-chloroacetophenone found that 90°C gave the best yield.[1]
-
Reaction Time: A reaction time of 3 hours was found to be optimal in the same study.[1] Insufficient time will lead to incomplete conversion, while prolonged reaction times can lead to side product formation.
-
Catalyst: The presence and choice of an acid or Lewis acid catalyst can be crucial for activating the ketone towards enolization.[10]
-
-
Prevent Product Decomposition: The hydrogen bromide (HBr) generated as a byproduct is corrosive and can lead to product decomposition.[2] Some strategies to mitigate this include:
-
Choice of Brominating Agent: The efficiency of the brominating agent can significantly impact the yield. For instance, in a comparative study, pyridine hydrobromide perbromide gave a higher yield (85%) for the bromination of 4-chloroacetophenone compared to NBS (low conversion) and cupric bromide (~60%).[1]
5. I am having difficulty purifying my α-bromo ketone. What are some effective purification strategies?
α-Bromo ketones can be lachrymatory and skin irritants, so careful handling is necessary. Purification can be challenging due to the presence of starting material, di-brominated products, and other side products.
Purification Methods:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective method for purification. The crude product can sometimes be an oil if impure, but may crystallize upon purification.[12]
-
Column Chromatography: This is a common method for separating the desired product from impurities. However, α-bromo ketones can be irritants, making column chromatography unpleasant.[12] Careful selection of the mobile phase is crucial, especially for highly lipophilic compounds.
-
Aqueous Workup: The succinimide byproduct from NBS reactions can often be removed by an aqueous workup, for example, with a sodium bicarbonate solution.[13]
-
Distillation: For liquid products, fractional distillation under reduced pressure can be an option, provided the compound is thermally stable.
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 4-chloro-α-bromo-acetophenone
| Brominating Agent | Molar Ratio (Substrate:Agent) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine hydrobromide perbromide | 1.0:1.1 | 90 | 3 | 85 | [1] |
| N-Bromosuccinimide (NBS) | 1.0:1.1 | 90 | 3 | Low Conversion | [1] |
| Cupric Bromide | 1.0:1.1 | 90 | 3 | ~60 | [1] |
Experimental Protocols
Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridine Hydrobromide Perbromide [1]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridine hydrobromide perbromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Heating: Stir the reaction mixture at 90°C.
-
Monitoring: Monitor the progress of the reaction by TLC. The optimal reaction time is typically around 3 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4-chloro-α-bromo-acetophenone.
Protocol 2: α-Bromination of Acetophenone using Bromine and a Lewis Acid Catalyst [14]
-
Reaction Setup: Place a solution of acetophenone (50 g, 0.42 mol) in 50 cc of anhydrous ether in a dry three-necked flask fitted with a separatory funnel, mechanical stirrer, and reflux condenser.
-
Cooling and Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride (0.5 g).
-
Bromine Addition: Gradually add bromine (67 g, 0.42 mol) from the separatory funnel with stirring, at a rate of about 1 cc per minute.
-
Work-up: After the addition is complete, immediately remove the ether and dissolved hydrogen bromide under reduced pressure with a slight current of air.
-
Purification: The crude solid product is washed with a mixture of water and petroleum ether. The crystals are filtered with suction and washed until a white product is obtained.
Visualizations
Caption: Mechanism of Acid-Catalyzed α-Bromination of a Ketone.
Caption: Troubleshooting Workflow for α-Bromo Ketone Synthesis.
References
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. zenodo.org [zenodo.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Benzylic Bromination
Welcome to the technical support center for benzylic bromination. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of benzylic bromination in organic synthesis?
Benzylic bromination is a crucial transformation that installs a bromine atom onto a carbon adjacent to an aromatic ring.[1] The resulting benzyl bromides are highly valuable intermediates because the bromine is a good leaving group, readily displaced by a wide range of nucleophiles (oxygen, nitrogen, carbon-based) in SN1 or SN2 reactions.[2] This functionalization of aromatic side chains is a key step in the synthesis of many complex molecules, including pharmaceutical intermediates and agrochemicals.[3][4]
Q2: Why is N-Bromosuccinimide (NBS) the preferred reagent over molecular bromine (Br₂)?
While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is generally the reagent of choice for selective benzylic bromination.[4][5] The primary reason is that NBS allows the reaction to proceed via a radical chain mechanism while maintaining a very low concentration of Br₂ in the reaction mixture.[4][5] This low concentration is critical to prevent competing side reactions, such as the electrophilic addition of bromine across double bonds or electrophilic aromatic substitution on the benzene ring.[5]
Q3: What is the role of a radical initiator or light in the reaction?
Benzylic bromination with NBS is a radical chain reaction that requires initiation.[4] This can be achieved in two main ways:
-
Thermal Initiators: Reagents like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are commonly used.[6] When heated, they decompose to form radicals, which start the chain reaction.
-
Photochemical Initiation: The use of light (UV or even a household compact fluorescent lamp) can initiate the reaction by promoting the homolytic cleavage of the N-Br bond in NBS or trace amounts of Br₂.[4][7][8]
Q4: Which solvents are recommended, and which should be avoided?
Traditionally, carbon tetrachloride (CCl₄) was the preferred solvent.[6][9] However, due to its toxicity and environmental concerns, it has been largely replaced.[1][9] Modern, safer alternatives that have proven effective include:
Aprotic solvents are generally favored.[11] Solvents that can react with bromine or NBS should be avoided.
Q5: How can I effectively monitor the reaction's progress?
Monitoring the reaction can be done through several methods:
-
Thin-Layer Chromatography (TLC): Useful for tracking the consumption of the starting material and the appearance of the product. However, it's common for some starting material to remain even after the reaction has stopped progressing.[12]
-
Gas Chromatography (GC) or NMR Spectroscopy: These techniques provide more quantitative analysis of the reaction mixture composition.[13]
-
Visual Cues: The reaction often exhibits a color change. It may start as colorless, turn a deep red or orange color as bromine is generated, and then fade to a pale yellow as the bromine is consumed.[12] The disappearance of the red color can indicate the reaction is nearing completion.
Troubleshooting Guide
Problem: My reaction is not starting, or the conversion is very low.
-
Possible Cause 1: Inactive Initiator.
-
Solution: Radical initiators like AIBN and BPO have finite shelf lives. Ensure you are using a fresh or properly stored batch. For photochemical reactions, confirm that your light source is functional and of an appropriate wavelength.
-
-
Possible Cause 2: Presence of Inhibitors.
-
Solution: Radical reactions can be quenched by inhibitors (e.g., oxygen, certain impurities). Ensure your solvent is properly degassed and that your starting materials are pure.
-
-
Possible Cause 3: Substrate Incompatibility.
Problem: I am getting a significant amount of the dibrominated product.
-
Possible Cause 1: Incorrect Stoichiometry.
-
Possible Cause 2: Reaction Temperature is Too High.
-
Solution: Higher temperatures can sometimes lead to reduced selectivity. Lowering the reaction temperature may improve the ratio of mono- to di-brominated product. For photochemical reactions, running at 0°C has been shown to improve selectivity.[13]
-
Problem: I am observing bromination on the aromatic ring, not the benzylic position.
-
Possible Cause: Electrophilic Aromatic Substitution.
-
Solution: This side reaction occurs when the concentration of molecular bromine (Br₂) is too high.[5] Ensure your NBS is of high purity, as impurities can affect the reaction.[15] The reaction should be performed under anhydrous conditions and in a non-polar, aprotic solvent to favor the radical pathway.[4]
-
Problem: The workup is complicated by the succinimide byproduct.
-
Possible Cause: Succinimide Solubility.
-
Solution: Succinimide, the byproduct of NBS, is often insoluble in the reaction solvent upon cooling. It can typically be removed by simple filtration of the cooled reaction mixture. An aqueous workup can also be employed to dissolve the succinimide.
-
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data from studies on benzylic bromination, illustrating the impact of various parameters on reaction outcomes.
Table 1: Effect of Reaction Conditions on the Bromination of 4-tert-butyltoluene [13]
| Entry | Initiator (Lamp) | Temperature (°C) | Time (min) | Conversion (%) | Selectivity (%) (Mono- vs. Di-bromo) |
| 1 | 30 W White | 20 | 13 | 69 | 99 |
| 2 | 30 W White | 40 | 13 | 85 | 99 |
| 3 | 30 W White | 60 | 13 | 96 | 93 |
| 4 | 25 W Black-light | 20 | 13 | 98 | 98 |
| Conditions: 4-tert-butyltoluene (2 mmol), NBS (1.05 equiv), Acetonitrile (0.5 M). |
Table 2: Influence of Solvent on Benzylic Bromination
| Solvent | Typical Conditions | Key Advantages/Disadvantages |
| Carbon Tetrachloride (CCl₄) | Reflux with AIBN or BPO[6] | Advantages: Traditional, well-documented. Disadvantages: Highly toxic, environmentally hazardous.[1] |
| Acetonitrile (MeCN) | Photo-initiation or thermal[7][10] | Advantages: Good solubility for NBS, safer alternative to CCl₄.[8][13] |
| Chlorobenzene | Reflux | Advantages: Inert to bromination, allows for higher reflux temperatures (100-170°C).[3] |
| Cyclohexane | Reflux with AIBN | Advantages: Good non-polar alternative, safer than CCl₄.[10] |
| Methyl Acetate | Photo-initiation | Advantages: Effective non-halogenated solvent alternative.[9] |
Experimental Protocols
Protocol 1: General Procedure for Thermal Benzylic Bromination (AIBN Initiated)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the benzylic starting material (1.0 eq.).
-
Reagent Addition: Add a suitable solvent (e.g., cyclohexane or chlorobenzene) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC. The reaction is often complete within 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature, then cool further in an ice bath. The succinimide byproduct should precipitate.
-
Purification: Filter the mixture to remove the succinimide, washing the solid with a small amount of cold solvent. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: General Procedure for Photochemical Benzylic Bromination
-
Setup: In a flask suitable for photochemical reactions (e.g., quartz or borosilicate glass), dissolve the benzylic starting material (1.0 eq.) and NBS (1.05 eq.) in acetonitrile.
-
Initiation: While stirring, irradiate the mixture with a light source (e.g., a compact fluorescent lamp or a UV lamp) at a controlled temperature (e.g., 20°C).[7]
-
Reaction: Continue irradiation and stirring until monitoring (TLC, GC) indicates consumption of the starting material.
-
Workup: Once the reaction is complete, turn off the light source. Remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in a solvent like dichloromethane and filter to remove the insoluble succinimide. Concentrate the filtrate and purify the resulting crude product as needed.
Visualized Workflows and Logic
Caption: A typical experimental workflow for performing a benzylic bromination reaction.
Caption: A decision tree to diagnose and resolve issues of low reaction yield.
Caption: Key experimental factors that control selectivity for monobromination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. EP1057801A2 - Process for benzylic bromination - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. Carbon tetrachloride free benzylic brominations of methyl aryl halides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. Continuous photochemical benzylic bromination using in situ generated Br 2 : process intensification towards optimal PMI and throughput - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03662H [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scientificupdate.com [scientificupdate.com]
Technical Support Center: Prevention of Dibrominated Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of dibrominated byproducts during chemical reactions.
Troubleshooting Guides
Issue 1: Predominant formation of a dibrominated product when monobromination is desired.
Q: My reaction is yielding primarily the dibrominated product instead of the intended monobrominated compound. What are the likely causes and how can I resolve this?
A: The formation of dibrominated byproducts is a common challenge in electrophilic aromatic bromination, particularly with highly activated substrates. The primary causes and troubleshooting steps are outlined below:
-
Cause 1: Highly Activated Substrate: Electron-donating groups (e.g., -NH₂, -OH, -OR) strongly activate the aromatic ring, making it susceptible to multiple brominations.
-
Solution: Reduce the reactivity of the substrate by introducing a temporary protecting group. For anilines, acetylation of the amino group to an acetamido group is a highly effective strategy.[1][2] This moderates the activating effect and introduces steric hindrance, favoring para-monobromination.[1][2]
-
-
Cause 2: Stoichiometry of the Brominating Agent: Using an excess of the brominating agent will expectedly lead to polybromination.
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the substrate to the bromine source (e.g., Br₂). For reagents containing two bromine atoms, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), use 0.5 equivalents.[1]
-
-
Cause 3: Reaction Temperature: Higher temperatures can increase the reaction rate and lead to over-bromination.
-
Solution: Lower the reaction temperature. Conducting the reaction at temperatures ranging from -30°C to 0°C can significantly enhance selectivity for the monobrominated product.[3]
-
-
Cause 4: Choice of Brominating Agent: Elemental bromine (Br₂) is a highly reactive brominating agent and can be difficult to control.
-
Solution: Employ a milder brominating agent. N-Bromosuccinimide (NBS) is a common and effective alternative that often provides better selectivity for monobromination.[4] Other specialized reagents like ZnAl–BrO₃⁻–Layered Double Hydroxides with KBr can also offer high regioselectivity for monobromination of phenols.[5]
-
Caption: A three-step workflow for the selective synthesis of p-bromoaniline from aniline.
Protocol 2: Monobromination of Phenol in a Non-polar Solvent
This protocol is based on the classical method for achieving monobromination of phenol. [6]
-
Dissolve phenol (1.0 eq.) in carbon disulfide (CS₂) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in CS₂ dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes.
-
Slowly warm the reaction mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
The resulting mixture of ortho- and para-bromophenol can be separated by fractional distillation or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Methods for Removing Unreacted Bromine from Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues you might encounter when removing unreacted bromine from a reaction mixture.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient quenching agent: Not enough quenching agent was added to react with all the bromine. 2. Poor mixing: In a biphasic mixture, inadequate stirring prevents efficient contact between the aqueous quencher and the organic layer containing bromine.[1] 3. Degraded quenching solution: The quenching solution may have decomposed over time. | 1. Add more quenching agent: Continue to add the quenching solution portion-wise until the color disappears.[1] A patch test on a small aliquot can help determine if more is needed.[1] 2. Ensure vigorous stirring: Increase the stirring rate to improve contact between the two phases.[1] 3. Prepare a fresh solution: If the quenching solution is old, prepare a fresh batch. |
| Formation of a solid precipitate (sulfur) during quenching. | Acidic conditions with thiosulfate: Sodium thiosulfate can decompose under acidic conditions to form elemental sulfur.[1][2] | 1. Adjust pH: Neutralize or slightly basify the reaction mixture with a base like sodium bicarbonate before or during the addition of sodium thiosulfate.[1] 2. Use an alternative quencher: Sodium bisulfite or sodium sulfite are less likely to form sulfur in acidic media.[1] 3. Remove sulfur: If sulfur has already formed, it can often be removed by filtering the mixture through Celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | 1. High concentration of bromine or quenching agent: The reaction between bromine and the quenching agent is inherently exothermic.[1] 2. Rapid addition of quenching agent: Adding the quencher too quickly can lead to a rapid release of heat. | 1. Cool the reaction mixture: Use an ice bath to cool the reaction mixture before and during the addition of the quenching agent.[1] 2. Add the quenching agent slowly: Add the quencher dropwise or in small portions to control the reaction rate and temperature.[3] 3. Use a more dilute quenching solution: Using a 5-10% (w/v) solution can help manage the exotherm. |
| Formation of an emulsion during work-up. | Vigorous shaking during extraction: Overly aggressive mixing of the organic and aqueous layers can lead to the formation of a stable emulsion. | 1. Add brine: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. 2. Gentle mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously. 3. Filtration: In some cases, filtering the emulsion through a pad of Celite can help break it. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quenching excess bromine?
A1: The most common methods involve using reducing agents that convert elemental bromine (Br₂) to colorless bromide ions (Br⁻).[1] Commonly used quenching agents include aqueous solutions of sodium thiosulfate, sodium bisulfite, and sodium sulfite.[1] Unsaturated hydrocarbons, such as cyclohexene, can also be used to react with and consume excess bromine through an addition reaction.[1][4]
Q2: How do I choose the right quenching agent for my reaction?
A2: The choice of quenching agent depends on several factors:
-
pH of the reaction mixture: If the reaction is conducted under acidic conditions, using sodium thiosulfate may lead to the formation of elemental sulfur.[1] In such cases, sodium bisulfite or sodium sulfite are better alternatives.[1]
-
Product Stability: Ensure that your desired product is stable under the quenching conditions. For example, if your product is base-sensitive, using a strong base like sodium hydroxide for quenching is not advisable.[1][4]
-
Work-up Procedure: Aqueous solutions of inorganic salts like sodium thiosulfate or bisulfite are easily removed by washing with water.[1][4] If an organic quenching agent like cyclohexene is used, the resulting dibrominated product will remain in the organic layer and may need to be removed by chromatography or distillation.[1][4]
Q3: What is the visual indicator of a complete quench?
A3: The disappearance of bromine's characteristic reddish-brown or yellow-orange color is the primary visual indicator that it has been consumed.[1] The reaction mixture should become colorless upon complete quenching.[1][4]
Q4: What are the safety precautions when working with bromine?
A4: Bromine is a highly toxic, corrosive, and volatile substance. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a quenching solution, such as a saturated solution of sodium thiosulfate, readily available in case of a spill.
Quantitative Data on Common Bromine Quenching Agents
| Quenching Agent | Chemical Formula | Typical Concentration | Stoichiometry (Quencher:Br₂) | Notes |
| Sodium Thiosulfate | Na₂S₂O₃ | 10% aqueous solution[4] | 2:1 | Can form elemental sulfur in acidic conditions.[4] |
| Sodium Bisulfite | NaHSO₃ | Saturated aqueous solution[4] | 1:1 | A good alternative to thiosulfate in acidic media.[4] |
| Sodium Metabisulfite | Na₂S₂O₅ | 1.32 M aqueous solution[4] | 1:2 | Often used interchangeably with sodium bisulfite.[3][4] |
| Sodium Sulfite | Na₂SO₃ | 200 g/L aqueous solution[4] | 1:1 | Effective and avoids sulfur precipitation.[4][5] |
| Cyclohexene | C₆H₁₀ | Neat or in a solvent[4] | 1:1 | The product is a dibrominated alkane that remains in the organic layer.[4][6] |
| Sodium Hydroxide | NaOH | Dilute aqueous solution[4] | 2:1 | Forms sodium bromide and sodium hypobromite.[4] |
Experimental Protocols
Protocol 1: Quenching with Aqueous Sodium Thiosulfate
-
Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[4]
-
Quenching Procedure: a. Cool the reaction mixture to room temperature, or in an ice bath if the reaction was performed at elevated temperatures.[4] b. With vigorous stirring, slowly add the 10% sodium thiosulfate solution to the reaction mixture.[1][4] c. Continue adding the solution until the red-brown color of bromine disappears and the solution becomes colorless or pale yellow.[1][4]
-
Work-up: a. If the reaction mixture is biphasic, separate the aqueous and organic layers.[1][4] b. Wash the organic layer with water and then with brine.[1][4] c. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[1][4] d. Filter to remove the drying agent.[1][4] e. Remove the solvent under reduced pressure.[1][4]
Protocol 2: Quenching with Aqueous Sodium Bisulfite
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite by adding sodium bisulfite to deionized water with stirring until no more solid dissolves.[1][4]
-
Quenching Procedure: a. Cool the reaction mixture to room temperature.[1][4] b. Slowly add the saturated sodium bisulfite solution to the reaction mixture with vigorous stirring.[1][4] c. Continue the addition until the bromine color is discharged.[1][4]
-
Work-up: a. Separate the aqueous and organic layers.[1][4] b. Wash the organic layer with water and then with brine.[1][4] c. Dry the organic layer over a suitable drying agent and filter.[1][4] d. Remove the solvent under reduced pressure.[1][4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-(4-(benzyloxy)phenyl)-2-bromoethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of 1-(4-(benzyloxy)phenyl)-2-bromoethanone. The information is tailored for researchers, scientists, and drug development professionals to help optimize purification protocols and ensure high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities include unreacted starting material (4-benzyloxyacetophenone), dibrominated side products (1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone), and potentially products from bromination on the aromatic ring. The formation of these impurities is influenced by reaction conditions such as stoichiometry of the brominating agent and reaction time.
Q2: My crude product is an oil, but the pure compound should be a solid. What should I do?
A2: Oiling out can occur when the crude product is highly impure. It is advisable to first attempt a purification by column chromatography to remove the bulk of the impurities. The resulting partially purified material is more likely to crystallize successfully upon recrystallization.
Q3: Is this compound stable on silica gel during column chromatography?
A3: α-Bromo ketones can sometimes show instability on silica gel, which is acidic in nature. This can lead to decomposition or side reactions during purification. It is recommended to perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If instability is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a basic modifier in the eluent, such as triethylamine.
Q4: How can I effectively remove the unreacted starting material, 4-benzyloxyacetophenone?
A4: Both column chromatography and recrystallization can be effective. In column chromatography, the starting material is less polar than the product and will elute first. Careful selection of the eluent system is crucial for good separation. For recrystallization, a solvent system in which the product has lower solubility than the starting material at low temperatures will allow for selective crystallization.
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a lachrymator and an irritant. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and starting material. | Incorrect eluent system polarity. | Optimize the eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. Gradually increase the polarity to achieve good separation between the spots. A reported eluent for a similar compound is a 1:1 mixture of benzene and n-hexane.[1] |
| Product is not eluting from the column. | Eluent system is not polar enough. The compound may have decomposed on the silica gel.[2] | Gradually increase the polarity of the eluent. If the compound is still not eluting, it may have decomposed. Test the stability of your compound on silica gel using TLC.[2] Consider using an alternative purification method like recrystallization. |
| Streaking of the product spot on TLC and broad peaks during column chromatography. | The compound may be acidic or basic, leading to strong interactions with the silica gel. The column may be overloaded. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds, or 0.1-1% triethylamine for basic compounds). Ensure the amount of crude material loaded onto the column does not exceed its capacity. |
| The purified product is still impure. | Fractions were not collected and analyzed carefully. Co-elution of impurities with the product. | Collect smaller fractions and analyze each by TLC before combining. If co-elution is the issue, try a different solvent system or a different stationary phase (e.g., alumina). |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable. | Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a related compound, 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone, ethanol is a suitable recrystallization solvent.[3][4] You can also try solvent mixtures like ethanol/water or hexane/ethyl acetate. |
| No crystals form upon cooling. | Too much solvent was used. The solution is not saturated. The cooling process is too fast. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure slow cooling to promote the formation of pure crystals. |
| The product "oils out" instead of crystallizing. | The melting point of the compound is lower than the boiling point of the solvent. The crude material is highly impure. | Use a lower-boiling point solvent or a solvent mixture. If impurities are the cause, first purify the crude product by column chromatography. |
| Low recovery of the purified product. | The product is too soluble in the cold solvent. Crystals were not completely collected. | Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving the product. |
Quantitative Data
The following table summarizes available data for the purification of this compound and a closely related nitro-substituted analog.
| Compound | Purification Method | Eluent/Solvent | Yield | Purity | Melting Point (°C) | Reference |
| This compound | Column Chromatography | Benzene/n-hexane (1:1) | Not Reported | Not Reported | Not Reported | [1] |
| 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone | Washing and Drying | Not Applicable | 98% (synthesis yield) | ≥98.0% | 135-137 (in ethanol) | [3][4][5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is based on a reported method for the purification of this compound.[1]
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 9:1).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
Collect fractions and monitor the separation using TLC.
-
Gradually increase the polarity of the eluent as needed to elute the product.
-
The less polar starting material, 4-benzyloxyacetophenone, will elute before the more polar product, this compound.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is a general procedure based on the solubility of a similar compound.[3][4]
-
Solvent Selection:
-
Based on the data for a related compound, ethanol is a good starting point for solvent selection.
-
Test the solubility of a small amount of the crude material in different solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., ethanol) until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot filter the solution to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Potential side reactions during the synthesis of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone CAS 43229-01-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chembk.com [chembk.com]
- 5. 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone | 43229-01-2 [chemicalbook.com]
Technical Support Center: Monitoring Bromination Reactions
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for monitoring the progress of bromination reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques to monitor the progress of a bromination reaction?
The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] TLC is ideal for rapid, qualitative checks at the bench.[1][2] HPLC and GC-MS offer quantitative data on reaction conversion, while NMR is used to confirm the product's structure and can also be used for kinetic analysis.[1][2][3]
Q2: How does Thin-Layer Chromatography (TLC) indicate reaction progress?
TLC is a quick, qualitative tool for tracking a reaction.[2][4] By spotting the reaction mixture alongside the starting material, you can visually monitor the disappearance of the starting material spot and the appearance of a new product spot.[2][5] Generally, the product is less polar than the starting material and will have a higher Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Q3: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for real-time monitoring?
Yes, NMR spectroscopy is a powerful tool for monitoring reactions and elucidating mechanisms.[2] For instance, in an α-bromination of an acetophenone derivative, the key change in the ¹H NMR spectrum would be the disappearance of the singlet for the methyl protons (-COCH₃) and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) at a downfield shift.[1] Additionally, ⁷⁹Br and ⁸¹Br NMR can be used to monitor reactions where a bromide ion is produced, offering a method that can be consistent with ¹H NMR kinetic analyses.[2][3]
Q4: Is HPLC a suitable method for quantitative analysis of my bromination reaction?
Absolutely. HPLC is an excellent method for quantitative analysis.[1] To obtain accurate quantitative data, you must first create a calibration curve using standards of known concentrations for both your starting material and the expected product. This allows you to determine the precise concentration of each compound in your reaction aliquots over time.
Q5: What are in-situ monitoring techniques and are they applicable here?
In-situ techniques, such as specialized infrared (IR) spectroscopy probes (like ReactIR), allow for real-time monitoring of a reaction without the need to withdraw samples.[6][7] For example, in a magnesium/bromine exchange reaction, an in-situ IR probe can track the consumption of the aryl bromide starting material by monitoring the disappearance of a specific spectroscopic peak (e.g., at 1176 cm⁻¹) and the appearance of a new peak corresponding to the product.[6] This provides continuous data on reaction kinetics.[6]
Troubleshooting Guide
Q6: My TLC spots for the starting material and product are not separating well. What can I adjust?
Poor resolution on a TLC plate is typically a mobile phase issue. To improve separation:
-
If spots are too high (high Rf): The mobile phase is too polar. You need to decrease its polarity by increasing the proportion of the non-polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).[1]
-
If spots are too low (low Rf): The mobile phase is not polar enough. Increase its polarity by adding more of the polar solvent (e.g., increase ethyl acetate).[1]
Q7: I am seeing multiple product spots on my TLC or multiple peaks in my chromatogram. What is happening?
The formation of multiple products often indicates over-bromination (di- or tri-brominated species) or side reactions.[1] This can happen if the stoichiometry of the brominating agent isn't carefully controlled.[1] To resolve this, ensure precise and controlled addition of the brominating agent. In some cases, benzylic bromination can result in a mixture of mono- and di-brominated products if the reaction is left for too long.[8]
Q8: The reaction seems to have stalled and is not progressing. What are the possible causes?
If the reaction is not proceeding, consider these factors:
-
Reagent Purity: Ensure the brominating agent (e.g., Br₂, NBS) and solvents are pure and, if necessary, anhydrous.[1]
-
Temperature: Verify that the reaction is at the correct temperature. Some brominations require heating or reflux to proceed.[1][9]
-
Catalyst/Initiator: If using a catalyst or a radical initiator (like AIBN), ensure it has been added in the correct amount and is active.[1]
-
Mixing: Inadequate stirring can lead to poor reaction kinetics. Ensure the mixture is being agitated efficiently.[1]
Q9: My HPLC retention times are shifting between injections. How can I stabilize them?
Retention time variability can compromise data quality. Common causes and solutions include:
-
Mobile Phase: Ensure solvents are thoroughly mixed and degassed (e.g., via sonication) to prevent bubbles.[10]
-
Temperature: Use a column oven to maintain a constant, stable temperature, as fluctuations can affect retention times.[10]
-
Pump Issues: Check for leaks in the pump or fittings and prime the pump to remove any trapped air.[10]
Comparative Summary of Monitoring Techniques
| Technique | Information Provided | Speed | Cost | Key Advantages | Key Disadvantages |
| TLC | Qualitative | Very Fast | Low | Simple, rapid, requires minimal sample.[2][5] | Not quantitative, resolution can be limited. |
| GC-MS | Quantitative & Structural | Moderate | High | High sensitivity, provides mass information for peak identification.[1][11] | Requires volatile and thermally stable compounds. |
| HPLC-UV | Quantitative | Moderate-Slow | High | Excellent for quantitative analysis of non-volatile compounds.[1][6] | Requires method development, can be time-consuming. |
| NMR | Quantitative & Structural | Slow | Very High | Provides detailed structural information, can be used for kinetic studies.[2][12] | Lower sensitivity, requires larger sample amounts, expensive. |
| In-situ IR | Real-time, Semi-Quantitative | Real-time | Very High | Non-destructive, provides continuous data without sampling.[6] | Requires specialized probe, complex data analysis. |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
Objective: To qualitatively assess the consumption of starting material and the formation of the product.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC developing chamber with a lid
-
Mobile Phase (e.g., 7:3 mixture of hexane and ethyl acetate)
-
Capillary spotters
-
UV lamp (254 nm)
-
Small vials for sample dilution
Procedure:
-
Prepare the Chamber: Pour a small amount of the mobile phase into the TLC chamber (to a depth of ~0.5 cm). Place a piece of filter paper inside to help saturate the chamber atmosphere. Close the lid and allow it to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the plate. Mark three lanes on this line: 'SM' (Starting Material), 'CO' (Co-spot), and 'RXN' (Reaction Mixture).[1]
-
Spot the Plate:
-
SM Lane: Dissolve a small amount of the starting material in a suitable solvent (e.g., ethyl acetate) and apply a small spot on the 'SM' mark using a capillary spotter.
-
RXN Lane: Withdraw a tiny aliquot of the reaction mixture with a capillary spotter. If the mixture is concentrated, dilute it first. Spot it onto the 'RXN' mark.[1][13]
-
CO Lane: First, apply a spot of the starting material. Then, carefully apply a spot of the reaction mixture directly on top of it.[1]
-
-
Develop the Plate: Carefully place the spotted plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Close the lid and allow the solvent to ascend the plate via capillary action.[5]
-
Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.
-
Interpretation: The reaction is progressing if the 'RXN' lane shows a new spot and a diminishing spot that corresponds to the starting material. The reaction is complete when the starting material spot is absent in the 'RXN' lane.[1]
Protocol 2: Quantitative Monitoring by HPLC-UV
Objective: To quantitatively determine the percentage of starting material and product in the reaction mixture over time.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Method Development & Calibration (Prior to Reaction):
-
Develop a gradient method that provides good separation between the starting material and the product.
-
Prepare standard solutions of known concentrations for both the starting material and the purified product.
-
Inject these standards to determine their retention times and create a calibration curve (Peak Area vs. Concentration) for each compound.
-
-
Sample Preparation during Reaction:
-
At desired time intervals (e.g., t = 0, 15 min, 30 min, 1 hr), withdraw a small aliquot (e.g., 50 µL) from the reaction.
-
Immediately quench the aliquot in a vial containing a known volume of solvent (e.g., 950 µL of acetonitrile) to stop the reaction and achieve a known dilution factor.[10]
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system using the developed method.
-
Record the chromatograms and integrate the peak areas for the starting material and product.
-
-
Data Analysis:
-
Using the calibration curves, convert the peak areas for each time point into concentrations.
-
Calculate the percent conversion of the starting material and the yield of the product at each time point.
-
Plot concentration vs. time to visualize the reaction kinetics.
-
Visual Workflows
Caption: General experimental workflow for monitoring a bromination reaction.
Caption: Troubleshooting decision tree for common TLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monitoring Chemical Reactions: Process & Example - Video | Study.com [study.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 12. researchgate.net [researchgate.net]
- 13. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Stability issues and decomposition pathways of phenacyl bromides
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and decomposition of phenacyl bromides. It is intended for researchers, scientists, and professionals in drug development who utilize these versatile reagents in their work.
Frequently Asked Questions (FAQs)
Q1: My phenacyl bromide, which was initially a white crystalline solid, has turned yellow or brown upon storage. Is it still usable?
A1: The discoloration of phenacyl bromide is a common issue and indicates some level of decomposition. Even high-purity phenacyl bromide can darken over time, a process often accelerated by exposure to light, moisture, and residual acids from its synthesis (like hydrogen bromide)[1][2]. The colored impurities can potentially interfere with subsequent reactions, leading to lower yields and the formation of side products. For sensitive applications, it is recommended to purify the reagent before use, for example, by recrystallization from methanol[1]. For less sensitive reactions, you might be able to proceed, but be aware of the potential for impurities in your final product.
Q2: What are the optimal storage conditions for phenacyl bromides to minimize decomposition?
A2: To ensure the longevity of phenacyl bromides, they should be stored in a tightly sealed container to protect from moisture. The storage area should be cool, dry, and well-ventilated[1][3][4]. It is also crucial to protect the compound from light[3]. For long-term storage, refrigeration at 2-8°C is recommended[5].
Q3: I am observing a lower-than-expected yield in my reaction involving a phenacyl bromide. What could be the cause?
A3: A lower-than-expected yield can stem from several factors related to the stability of the phenacyl bromide. The reagent may have degraded during storage, as discussed in Q1. Additionally, phenacyl bromides are susceptible to reaction with nucleophilic impurities in your reaction mixture, including water or alcohols used as solvents, which would consume the reagent before it can react with your intended substrate. Ensure your solvents and other reagents are anhydrous and free from nucleophilic contaminants. Finally, if your reaction is conducted under illumination, photodecomposition could be a contributing factor[6].
Q4: Are there any solvents I should avoid when working with phenacyl bromides?
A4: Yes. While phenacyl bromides are soluble in many common organic solvents, you should be cautious with nucleophilic solvents, especially under conditions that might promote reaction (e.g., elevated temperatures, presence of a base). For instance, alcohols can slowly react to form the corresponding ether, and water can lead to hydrolysis products, although this is reported to be slow in acidic media. The choice of solvent can significantly impact the rate of reaction with nucleophiles[7][8]. For inert storage in solution, a non-polar, aprotic solvent would be preferable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark/black during synthesis. | Residual hydrogen bromide (HBr) from the bromination of acetophenone is not being removed effectively. HBr can catalyze decomposition or polymerization reactions[1][2]. | Immediately after the bromination step, remove the solvent and dissolved HBr under reduced pressure. Wash the crude product with cold water and petroleum ether to remove residual HBr and unreacted acetophenone[1][2]. |
| Product is an oil or fails to crystallize. | Presence of impurities, most commonly unreacted acetophenone. | Purify the crude product. Washing with cold petroleum ether can help remove the more soluble acetophenone[2]. Recrystallization from a suitable solvent like methanol is also effective[1]. |
| Side product observed corresponding to the addition of the solvent molecule. | The solvent is acting as a nucleophile and reacting with the phenacyl bromide. This is more likely with protic solvents like alcohols or if there is water contamination. | Use an aprotic solvent for your reaction. If a protic solvent is necessary, consider running the reaction at a lower temperature to minimize the side reaction and ensure all reagents are dry. |
| Inconsistent results in light-sensitive reactions. | Phenacyl bromide is undergoing photodecomposition. It is known to be sensitive to UV light, which can cleave the C-Br bond and generate radicals[6]. | Protect your reaction from light by wrapping the reaction vessel in aluminum foil or working in a dark room/hood. |
| Formation of benzoic acid as a byproduct. | Oxidation of the phenacyl bromide may have occurred. This has been observed in the presence of oxidizing agents. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your reagents or conditions are sensitive to oxidation. |
Stability and Decomposition Pathways
Phenacyl bromides can decompose through several pathways, primarily influenced by the presence of nucleophiles, light, and heat.
Hydrolytic Decomposition
While stable in acidic aqueous media, phenacyl bromide reacts with moisture, likely through a nucleophilic substitution (SN2) mechanism, to form phenacyl alcohol and hydrogen bromide. The liberated HBr can further catalyze other degradation pathways.
Caption: SN2 hydrolysis of phenacyl bromide.
Photochemical Decomposition
Exposure to ultraviolet (UV) light can induce homolytic cleavage of the carbon-bromine bond, a Norrish Type I reaction, generating a phenacyl radical and a bromine radical. These reactive species can then initiate other reactions, such as polymerization or abstracting hydrogen from the solvent.[6]
Caption: Photolytic cleavage of the C-Br bond.
Quantitative Data Summary
While specific kinetic data for the decomposition of phenacyl bromide under various conditions is sparse in the literature, the following table summarizes the qualitative impact of different factors on its stability.
| Factor | Effect on Stability | Observed Outcome | Reference(s) |
| Light (UV) | Decreases stability | Promotes homolytic cleavage of the C-Br bond, leading to radical formation. | [6] |
| Moisture/Water | Decreases stability | Slow hydrolysis to form phenacyl alcohol and HBr. | [9] |
| Acids (e.g., HBr) | Decreases stability | Can catalyze discoloration and decomposition, especially if not removed after synthesis. | [1][2] |
| Bases/Nucleophiles | Decreases stability | Reacts via SN2 mechanism to form substitution products. | [3][4] |
| Elevated Temperature | Decreases stability | Can accelerate decomposition and side reactions. | |
| Oxidizing Agents | Decreases stability | Can lead to oxidation, with benzoic acid being a possible product. |
Experimental Protocols
Protocol: Monitoring the Stability of Phenacyl Bromide in Solution
This protocol outlines a general method for studying the stability of phenacyl bromide in a given solvent over time using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of phenacyl bromide in a specific solvent under controlled conditions (e.g., temperature and light).
Materials:
-
Phenacyl bromide, purified by recrystallization.
-
HPLC-grade solvent of interest (e.g., acetonitrile, methanol, water).
-
Internal standard (e.g., a stable aromatic ketone like acetophenone, if not a suspected degradation product).
-
HPLC system with a UV detector and a C18 column.
-
Constant temperature incubator/water bath.
-
UV lamp (if studying photostability).
-
Volumetric flasks and pipettes.
-
Autosampler vials.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of purified phenacyl bromide in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent at a known concentration.
-
-
Preparation of Stability Samples:
-
In a volumetric flask, combine a known volume of the phenacyl bromide stock solution and the internal standard stock solution. Dilute to the mark with the solvent. This will be your time zero (t=0) sample.
-
Prepare several identical samples in separate vials for analysis at different time points.
-
-
Incubation:
-
Place the vials in the controlled environment (e.g., a 40°C incubator, or under a UV lamp at a fixed distance). Protect control samples from the variable being tested (e.g., wrap in foil for thermal stability studies).
-
-
HPLC Analysis:
-
Immediately analyze the t=0 sample by HPLC to determine the initial peak area ratio of phenacyl bromide to the internal standard.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the incubator and analyze it by HPLC.
-
-
Data Analysis:
-
For each time point, calculate the ratio of the peak area of phenacyl bromide to the peak area of the internal standard.
-
Plot the concentration of phenacyl bromide (or the peak area ratio) as a function of time.
-
From this data, you can determine the rate of decomposition under the tested conditions.
-
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene [frontiersin.org]
- 7. Effect of solvent on the free energy of activation of SN2 reaction between phenacyl bromide and amines | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. PHENACYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Overcoming low yields in the preparation of 4-benzyloxyphenacyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome low yields in the preparation of 4-benzyloxyphenacyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the synthesis of 4-benzyloxyphenacyl bromide?
A1: The most prevalent issue leading to low yields is the competing electrophilic substitution on the aromatic ring, known as nuclear bromination. The benzyloxy group is an activating group, which makes the aromatic ring susceptible to bromination, leading to the formation of undesired byproducts instead of the target α-bromination at the phenacyl methyl group.[1][2]
Q2: Which brominating agents can be used for this synthesis, and how do they compare?
A2: Several brominating agents can be employed. The choice of agent significantly impacts selectivity and yield. Common options include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and phenyltrimethylammonium tribromide. NBS is often preferred as it can be more selective for α-bromination over nuclear bromination, especially when used with a radical initiator or under specific catalytic conditions.[1][3][4]
Q3: How can I minimize the formation of the nuclear brominated byproduct?
A3: To favor the desired α-bromination and minimize ring bromination, you can:
-
Choose a selective brominating agent: N-Bromosuccinimide (NBS) is generally more selective than molecular bromine.[1][5]
-
Control the reaction conditions: The choice of solvent and catalyst is crucial. For substrates with activating groups like 4-benzyloxyacetophenone, using NBS with acidic alumina in methanol at reflux can favor α-bromination.[1]
-
Protect the aromatic ring: While more complex, protecting the aromatic ring before bromination and deprotecting it afterward is a possible strategy, although less common for this specific synthesis.
Q4: What are the typical purification methods for 4-benzyloxyphenacyl bromide?
A4: The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as isopropanol or ethanol.[4] Column chromatography can also be used for purification if recrystallization does not provide the desired purity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no yield of the desired product | Incorrect reaction conditions. | Verify the reaction temperature, time, and stoichiometry of reagents. For bromination with bromine, the reaction is often carried out at 0-5°C.[3] |
| Inactive reagents. | Ensure the brominating agent (e.g., NBS) is fresh and has been stored correctly. Check the purity of the starting material, 4-benzyloxyacetophenone. | |
| Presence of a significant amount of unreacted starting material | Insufficient amount of brominating agent. | Use a slight excess (e.g., 1.1 to 1.2 equivalents) of the brominating agent. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. | |
| Formation of multiple products (observed on TLC) | Competing nuclear bromination. | Switch to a more selective brominating agent like N-Bromosuccinimide (NBS) in combination with a radical initiator (e.g., AIBN) or a suitable catalyst like acidic alumina.[1] |
| Dibromination (formation of 4-benzyloxyphenacyl dibromide). | Use a controlled amount of the brominating agent (closer to 1.0 equivalent) and add it slowly to the reaction mixture. | |
| Product decomposes during workup or purification | Product instability. | 4-Benzyloxyphenacyl bromide can be a lachrymator and may be sensitive to heat and light. It is advisable to perform the workup and purification at lower temperatures and to store the final product in a cool, dark, and dry place. |
Data Presentation
Table 1: Comparison of Brominating Agents for the Synthesis of 4-Benzyloxyphenacyl Bromide
| Brominating Agent | Solvent | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bromine (Br₂) | Methanol | Conc. HCl | 0 - 5 | 1 | 90 | [3] |
| Phenyltrimethylammonium tribromide | Tetrahydrofuran | None | 0 | - | 83 | |
| N-Bromosuccinimide (NBS) | Methanol | Acidic Al₂O₃ (10% w/w) | Reflux | 0.25 | High (selective α-bromination) | [1] |
| N-Bromosuccinimide (NBS) | Acetonitrile | Neutral Al₂O₃ (10% w/w) | Reflux | 0.25 | High (selective nuclear bromination) | [1] |
Experimental Protocols
Method 1: Bromination using Bromine in Methanol [3]
-
Dissolve 4-benzyloxyacetophenone in methanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine in methanol dropwise while maintaining the temperature.
-
Stir the reaction mixture at 0-5°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-benzyloxyphenacyl bromide.
Method 2: Bromination using N-Bromosuccinimide (NBS) and Acidic Alumina [1]
-
To a solution of 4-benzyloxyacetophenone (10 mmol) in methanol (20 vol), add N-bromosuccinimide (12 mmol) and 10% (w/w) acidic Al₂O₃.
-
Reflux the reaction mixture.
-
Monitor the reaction progress by TLC (typically complete within 15-30 minutes).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 4-benzyloxyphenacyl bromide.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of 4-benzyloxyphenacyl bromide.
Caption: A workflow for troubleshooting low yields.
References
- 1. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. zenodo.org [zenodo.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Identifying and characterizing impurities in 1-(4-(benzyloxy)phenyl)-2-bromoethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-(benzyloxy)phenyl)-2-bromoethanone. It focuses on the identification and characterization of impurities that may be encountered during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Based on its synthesis via bromination of 4-benzyloxyacetophenone, the most common impurities include:
-
Starting Material: Unreacted 4-benzyloxyacetophenone.
-
Over-brominated Species: 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone.
-
Ring-brominated Isomers: Bromination at positions on the aromatic ring.
-
Hydrolysis Product: 1-(4-(benzyloxy)phenyl)-2-hydroxyethanone, if moisture is present.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., dioxane, chloroform, hexane).
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the primary method for separation and quantification. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides definitive structural information, while Fourier-Transform Infrared (FT-IR) spectroscopy can identify functional groups present in the impurities.
Q3: Are there established regulatory guidelines for impurity levels in pharmaceutical intermediates?
A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B). These guidelines outline reporting, identification, and qualification thresholds for impurities. It is crucial to characterize and control any impurity present at a level of 0.10% or higher.
Q4: Can Quantitative NMR (qNMR) be used to determine the purity of this compound?
A4: Yes, Quantitative NMR (qNMR) is a powerful technique for determining the purity of pharmaceutical ingredients and intermediates without the need for a specific reference standard for each impurity. By using a certified internal standard, the absolute quantity of the main compound and its impurities can be accurately determined, provided they have distinct signals in the NMR spectrum.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: Your HPLC analysis of this compound shows more peaks than expected, indicating the presence of impurities.
-
Troubleshooting Workflow:
Caption: Workflow for identifying unknown impurities observed in an HPLC chromatogram.
-
Possible Causes and Solutions:
-
Incomplete Reaction: The peak corresponding to 4-benzyloxyacetophenone may be larger than expected.
-
Solution: Optimize reaction time, temperature, or stoichiometry of reagents in the synthesis.
-
-
Over-bromination: A later-eluting peak might correspond to the dibrominated species.
-
Solution: Use a milder brominating agent or control the addition of bromine more carefully.
-
-
Degradation: The presence of moisture can lead to hydrolysis.
-
Solution: Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere.
-
-
Issue 2: High Levels of a Specific Impurity
-
Problem: Quantitative analysis shows a particular impurity exceeding the acceptable limit (e.g., >0.1%).
-
Logical Troubleshooting Path:
Caption: Logical steps to reduce the level of a specific impurity.
-
Example Scenarios and Actions:
-
High Starting Material:
-
Action: Increase reaction time or temperature, or use a slight excess of the brominating agent. Improve purification by recrystallization or column chromatography.
-
-
High Dibrominated Impurity:
-
Action: Reduce the amount of brominating agent, lower the reaction temperature, or shorten the reaction time. Optimize the purification process to better separate the mono- and di-brominated products.
-
-
Data Presentation
Table 1: Hypothetical Impurity Profile of a Batch of this compound Determined by HPLC.
| Impurity Name | Retention Time (min) | Relative Retention Time (RRT) | Area % |
| 4-Benzyloxyacetophenone | 8.5 | 0.85 | 0.25 |
| This compound | 10.0 | 1.00 | 99.5 |
| 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone | 12.2 | 1.22 | 0.15 |
| Unknown Impurity 1 | 9.2 | 0.92 | 0.08 |
| Unknown Impurity 2 | 11.5 | 1.15 | 0.02 |
Table 2: Spectroscopic Data for this compound and a Key Impurity.
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| This compound | 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38(m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H) | 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7 |
| 1-(4-(benzyloxy)phenyl)-2,2-dibromoethanone | 8.09 (d, J = 8.8 Hz, 2H), 7.46–7.37 (m, 5H), 7.06 (d, J = 8.8 Hz, 2H), 5.17 (s, 1H) | 184.6, 163.6, 135.7, 132.2, 128.7, 128.4, 127.5, 123.4, 115.0, 70.3, 39.9 |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Objective: To separate and quantify this compound and its potential impurities.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % Mobile Phase B 0 50 15 80 20 80 22 50 | 25 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile.
-
Protocol 2: GC-MS for Residual Solvent Analysis
-
Objective: To identify and quantify residual solvents.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Analytical Conditions:
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm
-
Carrier Gas: Helium at 1.2 mL/min
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Sample Preparation: Dissolve 50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO).
-
Protocol 3: NMR for Structural Characterization
-
Objective: To confirm the structure of the main component and elucidate the structure of isolated impurities.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Procedure:
-
Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment of unknown impurities.
-
Protocol 4: FT-IR for Functional Group Analysis
-
Objective: To identify the functional groups present in the compound and its impurities.
-
Instrumentation: FT-IR Spectrometer with an ATR accessory.
-
Procedure:
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands for functional groups such as C=O (ketone), C-Br, C-O (ether), and aromatic C-H.
-
References
Validation & Comparative
A Comparative Guide to Purity Validation of Synthesized 1-(4-(benzyloxy)phenyl)-2-bromoethanone
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. 1-(4-(benzyloxy)phenyl)-2-bromoethanone is a key intermediate in the synthesis of various pharmaceuticals, making its purity crucial for the safety and efficacy of the final product.[1] This guide provides a comparative overview of essential analytical techniques to validate its purity, complete with experimental protocols and data interpretation.
For most applications in medicinal chemistry, synthesized or purchased compounds are expected to have a purity of at least 95%.[2] A multi-technique approach is often necessary to confirm this, as different methods provide orthogonal information about the compound's identity and the presence of impurities.[3][4]
Overall Purity Validation Workflow
A systematic workflow ensures comprehensive analysis and reliable results. The process begins with the synthesized sample, proceeds through various analytical techniques for both qualitative and quantitative assessment, and concludes with a definitive purity statement.
Caption: Workflow for purity validation of synthesized compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone for determining the purity of a sample by separating the main compound from any impurities.[5] By calculating the relative peak areas in the chromatogram, a quantitative purity value can be established.[6]
Experimental Protocol
A standard reverse-phase HPLC (RP-HPLC) method is suitable for this compound.
-
Instrument: HPLC or UPLC system with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient Program: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of Acetonitrile.
Data Presentation & Interpretation
The primary peak should correspond to the target compound. All other peaks are considered impurities. The purity is calculated using the area normalization method.
| Sample ID | Retention Time (min) | Peak Area | Area % (Purity) |
| Crude Product | |||
| Impurity 1 | 4.52 | 85,340 | 3.1% |
| Product | 9.88 | 2,550,100 | 92.5% |
| Impurity 2 | 11.21 | 121,050 | 4.4% |
| Purified Product | |||
| Product | 9.89 | 3,150,600 | 99.7% |
| Impurity 2 | 11.22 | 9,470 | 0.3% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds.[4] Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and ensuring the absence of structurally similar impurities.
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Concentration: ~10 mg/mL.
-
Techniques: ¹H NMR, ¹³C NMR.
Expected Data & Interpretation
The presence of unexpected signals or incorrect integration values in the ¹H NMR spectrum indicates impurities.
¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts [7]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 | d, J = 8.8 Hz | 2H | Aromatic (protons ortho to C=O) |
| 7.45–7.38 | m | 5H | Phenyl group of benzyl |
| 7.04 | d, J = 8.8 Hz | 2H | Aromatic (protons ortho to O-CH₂) |
| 5.15 | s | 2H | O-CH₂ (benzylic) |
| 4.41 | s | 2H | Br-CH₂ (alpha to C=O) |
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts [7]
| Chemical Shift (δ) ppm | Assignment |
| 189.9 | C=O (Ketone) |
| 163.2 | Aromatic C-O |
| 135.9 | Aromatic C (ipso, benzyl) |
| 131.3 | Aromatic CH |
| 128.7 | Aromatic CH |
| 128.3 | Aromatic CH |
| 127.5 | Aromatic CH |
| 127.0 | Aromatic C (ipso, ketone) |
| 114.8 | Aromatic CH |
| 70.2 | O-CH₂ |
| 30.7 | Br-CH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering strong evidence of its identity.[3] For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Experimental Protocol
-
Instrument: Mass spectrometer, often coupled with LC or GC.
-
Ionization Mode: Electrospray Ionization (ESI) is common.
-
Analysis: Full scan in positive ion mode.
Expected Data & Interpretation
The mass spectrum should show a pair of peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity.
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ (with ⁷⁹Br) | 305.01 | 305.1 | Molecular ion with ⁷⁹Br |
| [M+H]⁺ (with ⁸¹Br) | 307.01 | 307.1 | Molecular ion with ⁸¹Br |
| [M+Na]⁺ (with ⁷⁹Br) | 326.99 | 327.0 | Sodium adduct with ⁷⁹Br |
| [M+Na]⁺ (with ⁸¹Br) | 328.99 | 329.0 | Sodium adduct with ⁸¹Br |
A common fragmentation pattern for α-bromo ketones is the alpha cleavage, which would result in fragments like the benzylic cation (m/z 91) and an acylium cation.[8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[4] It is a rapid and non-destructive technique that can confirm the presence of the key carbonyl (ketone) and ether linkages in the target compound.
Experimental Protocol
-
Instrument: FTIR Spectrometer.
-
Sample Preparation: A thin film on a salt plate (if oil) or a KBr pellet (if solid).
-
Analysis: Scan from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
The presence of characteristic absorption bands confirms the functional group framework of the molecule. Conjugation of the ketone with the aromatic ring lowers the C=O stretching frequency.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3030 | Medium-Weak | Aromatic C-H stretch |
| ~2920 | Weak | Aliphatic C-H stretch |
| ~1685 | Strong | C=O stretch (Aromatic Ketone) [11] |
| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1260 | Strong | C-O-C stretch (Aryl ether) |
| ~650 | Medium | C-Br stretch |
Comparison of Analytical Techniques
Choosing the right analytical method depends on the specific question being asked—whether it's confirming identity, quantifying purity, or identifying an unknown impurity.
Caption: Decision tree for selecting an analytical technique.
| Technique | Information Provided | Pros | Cons |
| HPLC | Quantitative purity, number of components.[5] | Highly accurate for quantification, high sensitivity.[12] | Requires method development, destructive. |
| NMR | Detailed molecular structure, stereochemistry.[4] | Unambiguous structure elucidation, non-destructive. | Lower sensitivity than MS, requires more sample. |
| MS | Molecular weight, elemental formula (HRMS).[3] | Extremely sensitive, small sample size needed. | Provides limited structural info alone, destructive. |
| FTIR | Presence of functional groups.[4] | Fast, non-destructive, easy to use. | Not suitable for quantification, provides limited structural detail. |
| Melting Point | Indication of purity.[13] | Simple, fast, inexpensive. | Not specific, can be misleading for isomers.[13] |
Conclusion
Validating the purity of synthesized this compound requires a combination of analytical methods. While HPLC is the gold standard for quantitative purity assessment, NMR is indispensable for confirming the chemical structure. Mass spectrometry and FTIR provide crucial complementary data for unambiguous identification. By employing these techniques in a structured workflow, researchers can ensure the quality and reliability of their synthesized compounds, which is a critical step in the drug development pipeline.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. moravek.com [moravek.com]
- 6. How to identified the purity of standard substance? - Chromatography Forum [chromforum.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Navigating the Analysis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pharmaceutical intermediates like 1-(4-(benzyloxy)phenyl)-2-bromoethanone, selecting the appropriate analytical technique is paramount for ensuring purity, stability, and quality. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this α-halo ketone, complete with representative experimental data, detailed protocols, and workflow visualizations.
Performance Comparison at a Glance
The choice between HPLC and GC-MS hinges on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation. Below is a summary of expected performance characteristics for the analysis of this compound.
| Parameter | HPLC with UV/Vis Detection | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Well-suited for non-volatile and thermally labile compounds.[1][2] | Ideal for volatile and thermally stable compounds.[1][2] |
| Sample Preparation | Simple dissolution in an appropriate solvent. | May require derivatization to improve volatility and thermal stability.[1] |
| Retention Time (Typical) | 5 - 15 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
| Linearity (R²) | >0.999 | >0.998 |
| Precision (%RSD) | < 2% | < 5% |
| Potential Issues | Co-elution of impurities with similar polarity. | Thermal degradation of the analyte in the injector port. |
Visualizing the Analytical Workflow
To better illustrate the procedural differences between the two techniques, the following diagrams outline the experimental workflows for HPLC and GC-MS analysis.
Detailed Experimental Protocols
The following are representative protocols for the analysis of this compound using HPLC-UV/Vis and GC-MS. These methods are based on established procedures for structurally similar aromatic ketones and α-halo ketones.
HPLC-UV/Vis Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). If needed, add 0.1% TFA to both solvents to improve peak symmetry. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of dilutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.
GC-MS Method
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column suitable for semi-polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS), if necessary.
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in the chosen volatile solvent (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.
-
Sample Solution Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Derivatization (if required): To a known volume of the standard or sample solution, add the derivatizing agent. Heat the mixture (e.g., 60 °C for 30 minutes) to complete the reaction.
-
GC-MS Conditions:
-
Injector temperature: 250 °C (use of a cooled injector is recommended to minimize thermal degradation)
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven temperature program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Scan range: m/z 50-500
-
-
Analysis: Inject the standard and sample solutions.
-
Identification and Quantification: Identify the analyte by its retention time and mass spectrum (comparison with the reference standard and/or a spectral library). For quantification, use the peak area of a characteristic ion in the mass spectrum to construct a calibration curve.
Conclusion: Making an Informed Decision
Both HPLC and GC-MS are powerful techniques for the analysis of this compound.
-
HPLC with UV/Vis detection is a robust, reliable, and straightforward method for routine quality control, purity assessment, and quantification. Its non-destructive nature at ambient temperature makes it ideal for thermally sensitive molecules.
-
GC-MS offers superior sensitivity and the significant advantage of providing structural information through mass spectral fragmentation, which is invaluable for impurity identification and confirmation of the analyte's identity. However, the potential for thermal degradation of the α-halo ketone in the hot GC injector is a critical consideration that may necessitate careful method development, such as the use of a cooled injection technique or derivatization.
Ultimately, the choice of method will be guided by the specific analytical goals. For routine quantification where the identity of the compound is known, HPLC is often the more practical choice. For in-depth characterization, impurity profiling, and trace-level analysis, the enhanced sensitivity and structural elucidation capabilities of GC-MS make it the preferred technique, provided that analyte stability can be ensured.
References
Comparison of different brominating agents for the synthesis of α-bromo ketones
A Comprehensive Guide to Brominating Agents for the Synthesis of α-Bromo Ketones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom at the α-position of a ketone is a fundamental transformation in organic synthesis, yielding versatile α-bromo ketone intermediates. These intermediates are crucial building blocks in the synthesis of a wide array of pharmaceuticals and other complex organic molecules. The choice of brominating agent is critical and can significantly impact reaction efficiency, selectivity, and safety. This guide provides an objective comparison of common brominating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Key Brominating Agents: A Comparative Overview
The selection of a brominating agent depends on several factors, including the substrate's reactivity, desired selectivity, scalability, and safety considerations. Here, we compare the performance of four widely used brominating agents: Elemental Bromine (Br₂), N-Bromosuccinimide (NBS), Copper(II) Bromide (CuBr₂), and Pyridinium Tribromide.
Data Presentation: Performance of Brominating Agents
The following table summarizes the performance of different brominating agents in the α-bromination of various ketone substrates under optimized reaction conditions.
| Brominating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Elemental Bromine (Br₂) with HBr | Acetophenone | 1,4-Dioxane | RT | - | 99 | [A continuous flow procedure for the α-bromination of acetophenone yielded 2-bromo-1-phenylethanone in 99% upon treatment with HBr and bromine in 1,4-dioxane.[1]](--INVALID-LINK--) |
| N-Bromosuccinimide (NBS) / Al₂O₃ | Acetophenone | Methanol | Reflux | 0.17-0.33 | 89 | [The α-bromination of acetophenone using N-bromosuccinimide in the presence of acidic Al₂O₃ in methanol at reflux temperature gave an 89% isolated yield of the product.[2]](--INVALID-LINK--) |
| Copper(II) Bromide (CuBr₂) * | 4-Chloroacetophenone | Ethyl Acetate | Reflux | 3 | ~60 | [Copper bromide-mediated bromination of 4-chlorophenone resulted in a moderate yield of approximately 60%.[3]](--INVALID-LINK--) |
| Pyridinium Tribromide | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | 85 | [Pyridine hydrobromide perbromide exhibited the highest efficiency with a yield of 85% for the bromination of 4-chlorophenone under identical conditions.[3]](--INVALID-LINK--) |
| N-Bromosuccinimide (NBS) | 4-Chloroacetophenone | Acetic Acid | 90 | 3 | Low | [The NBS reaction with 4-chlorophenone showed poor performance, with only a small amount of product generated after three hours.[3]](--INVALID-LINK--) |
| H₂O₂-HBr "on water" | Acetophenone | Water | RT | 24 | 85 | [Acetophenone was effectively brominated with an aqueous H₂O₂–HBr system "on water" at room temperature, yielding the product in 85% after 24 hours.[4]](--INVALID-LINK--) |
| Bromide/Bromate couple | Cyclohexanone | Water | RT | 1 | 92 | [The regioselective α-bromination of cyclohexanone using a mixture of NaBr and NaBrO₃ in an aqueous acidic medium at ambient temperature for 1 hour resulted in a 92% yield.[5]](--INVALID-LINK--) |
Note: The yield for CuBr₂ is stated as "moderate" in the reference, and is approximated as ~60% for comparative purposes.
Reaction Mechanisms and Selectivity
The α-bromination of ketones typically proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction is acid-catalyzed, involving the formation of an enol which then acts as a nucleophile to attack the electrophilic bromine source.
Caption: Acid-catalyzed α-bromination of a ketone.
The regioselectivity of bromination in unsymmetrical ketones is determined by the stability of the enol intermediate. Generally, under thermodynamic control (longer reaction times), the more substituted, and thus more stable, enol is favored, leading to bromination at the more substituted α-carbon.[6] However, kinetic control (shorter reaction times) can sometimes favor bromination at the less substituted position.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: α-Bromination of 4-Chloroacetophenone using Pyridinium Tribromide[3]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (0.77 g, 5.0 mmol), pyridinium tribromide (1.76 g, 5.5 mmol), and glacial acetic acid (20 mL).
-
Reaction Execution: Stir the reaction mixture at 90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion (typically 3 hours), cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry to obtain α-bromo-4-chloroacetophenone.
Protocol 2: α-Bromination of Acetophenone using N-Bromosuccinimide (NBS) and Alumina[2]
-
Reaction Setup: To a solution of acetophenone (1.20 g, 10 mmol) in methanol (20 mL), add N-bromosuccinimide (2.14 g, 12 mmol) and acidic alumina (10% w/w of acetophenone).
-
Reaction Execution: Reflux the mixture with stirring. The reaction is typically complete within 10-20 minutes. Monitor by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove the alumina.
-
Purification: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, dry over anhydrous sodium sulfate, and concentrate to yield the α-bromoacetophenone.
Protocol 3: α-Bromination of Cyclohexanone using Elemental Bromine (General Procedure)
Safety Precaution: Elemental bromine is highly toxic, corrosive, and volatile. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves and a face shield.[7]
-
Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, dissolve cyclohexanone (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.
-
Reaction Execution: Cool the solution in an ice bath. Slowly add a solution of elemental bromine (1.0 eq) in the same solvent from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C. After the addition, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Work-up and Quenching: Pour the reaction mixture into cold water. To quench any unreacted bromine, slowly add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the reddish-brown color disappears.[8]
-
Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude α-bromocyclohexanone, which can be further purified by distillation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of α-bromo ketones.
Caption: A typical workflow for α-bromo ketone synthesis.
Safety and Handling Considerations
-
Elemental Bromine (Br₂): Highly toxic, corrosive, and volatile with a strong, irritating odor. It can cause severe burns upon contact with skin and is harmful if inhaled.[9] Always handle in a fume hood with appropriate PPE. Spills should be neutralized immediately with a reducing agent like sodium thiosulfate solution.[8]
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. However, it is an irritant and should be handled with care. It can be a source of bromine radicals, especially with light or radical initiators.
-
Copper(II) Bromide (CuBr₂): A solid that is generally safer to handle than elemental bromine. It is, however, harmful if swallowed or inhaled.
-
Pyridinium Tribromide: A stable, crystalline solid that is a safer alternative to liquid bromine. It is a mild and selective brominating agent.[10]
Green Chemistry Perspectives
In recent years, there has been a growing emphasis on developing more environmentally benign bromination methods. "On water" synthesis using systems like H₂O₂-HBr eliminates the need for organic solvents.[4] The use of a bromide/bromate couple is another green alternative, as it generates bromine in situ from stable salts, with water as the only byproduct.[5][11] These methods offer advantages in terms of reduced hazardous waste and improved safety profiles.
Conclusion
The synthesis of α-bromo ketones can be achieved through various methods, each with its own set of advantages and disadvantages.
-
Elemental bromine is a powerful and cost-effective reagent but poses significant handling risks.
-
N-Bromosuccinimide and pyridinium tribromide offer safer, solid alternatives with good to excellent yields and selectivity.
-
Copper(II) bromide provides a mild option, particularly for substrates prone to side reactions.
-
Emerging green methodologies present promising, environmentally friendly alternatives.
The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the successful and safe synthesis of α-bromo ketones in their own laboratories.
References
- 1. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An alternative method for the regio- and stereoselective bromination of alkenes, alkynes, toluene derivatives and ketones using a bromide/bromate couple - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Nonselective bromination-selective debromination strategy: selective bromination of unsymmetrical ketones on singly activated carbon against doubly activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN1289456C - Method for synthesizing alpha-bromo-acetophenone - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101462935A - Process for synthesizing alpha-bromoacetophenone compound - Google Patents [patents.google.com]
- 11. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
A comparative study of synthesis routes for substituted phenacyl bromides
A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides for Researchers and Drug Development Professionals
The synthesis of substituted phenacyl bromides, key intermediates in the development of a wide range of pharmaceuticals, demands careful consideration of synthetic routes to optimize yield, purity, and safety. This guide provides a comparative analysis of four prominent methods for the α-bromination of substituted acetophenones: direct bromination with molecular bromine (Br₂), bromination using N-bromosuccinimide (NBS), reaction with copper(II) bromide, and a green chemistry approach starting from styrenes.
Comparative Analysis of Synthesis Routes
The choice of brominating agent and reaction conditions significantly impacts the synthesis of substituted phenacyl bromides. Below is a comparative summary of the most common methods.
Data Presentation: A Quantitative Comparison
The following tables summarize the performance of different synthetic routes for producing a variety of substituted phenacyl bromides.
Table 1: Direct Bromination of Substituted Acetophenones with Br₂
| Substituent on Acetophenone | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| H | Acetic Acid | H⁺ | Room Temp. | 1 | 72 | [1][2] |
| 4-Cl | Acetic Acid | H⁺ | 90 | 3 | ~60 | [3] |
| 4-Br | Acetic Acid | H⁺ | Room Temp. | - | 85-90 | [4] |
| 4-NO₂ | Acetic Acid | H⁺ | Reflux | 2 | 80 | [4] |
| 4-CH₃ | Methanol | H⁺ | 0-5 | 2 | 87 | [5] |
| 4-OCH₃ | Methanol | H⁺ | 0-5 | 2 | Ring Bromination | [5] |
Table 2: Bromination of Substituted Acetophenones with N-Bromosuccinimide (NBS)
| Substituent on Acetophenone | Solvent | Catalyst/Initiator | Temperature (°C) | Reaction Time (min) | Yield (%) | Reference |
| H | Methanol | Acidic Al₂O₃ | Reflux | 10 | 89 | [6] |
| 4-CH₃ | Ethanol | KH₂PO₄ | Reflux | 15 | 96 | [7] |
| 4-Cl | Acetic Acid | - | 90 | 180 | Low | [3] |
| 4-Br | Ethanol | KH₂PO₄ | Reflux | 15 | 94 | [7] |
| 4-NO₂ | Ethanol | KH₂PO₄ | Reflux | 20 | 82 | [7] |
| 4-OCH₃ | Ethanol | KH₂PO₄ | Reflux | 15 | 91 | [7] |
Table 3: Bromination of 4-Chloroacetophenone with Various Reagents [3]
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Pyridine Hydrobromide Perbromide | Acetic Acid | 90 | 3 | 85 |
| Copper(II) Bromide | Acetic Acid | 90 | 3 | ~60 |
| N-Bromosuccinimide (NBS) | Acetic Acid | 90 | 3 | Low |
Table 4: Green Synthesis of Phenacyl Bromides from Styrenes with K₂S₂O₈/KBr [8][9]
| Styrene Substituent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| H | Water | 60 | 12 | 76 |
| 4-CH₃ | Water | 60 | 12 | 72 |
| 4-Cl | Water | 60 | 12 | 85 |
| 4-Br | Water | 60 | 12 | 82 |
| 4-F | Water | 60 | 12 | 78 |
| 4-NO₂ | Water | 60 | 12 | 90 |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Direct Bromination with Molecular Bromine (Acid-Catalyzed)
This classical method involves the direct reaction of the substituted acetophenone with molecular bromine, typically in the presence of an acid catalyst.
Procedure: A solution of the substituted acetophenone (10 mmol) in glacial acetic acid (20 mL) is prepared in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. The flask is cooled in an ice bath. A solution of bromine (10 mmol) in glacial acetic acid (5 mL) is added dropwise with constant stirring. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into ice-cold water (100 mL), and the precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then recrystallized from a suitable solvent like ethanol to afford the pure substituted phenacyl bromide.[1][2]
Bromination with N-Bromosuccinimide (NBS)
NBS is a safer and more selective brominating agent compared to molecular bromine. The reaction can be initiated by a radical initiator or an acid catalyst.
Procedure (Acid-Catalyzed): To a solution of the substituted acetophenone (10 mmol) in ethanol (20 mL), N-bromosuccinimide (11 mmol) and a catalytic amount of KH₂PO₄ (10% w/w) are added.[7] The mixture is refluxed with stirring, and the reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by recrystallization or column chromatography.[7]
Bromination with Copper(II) Bromide
Copper(II) bromide serves as both a source of bromine and a Lewis acid catalyst in this reaction.
Procedure: A mixture of the substituted acetophenone (10 mmol) and copper(II) bromide (20 mmol) in a suitable solvent such as a mixture of chloroform and ethyl acetate is heated to reflux. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and filtered to remove copper(I) bromide. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[3]
Green Synthesis from Styrenes
This environmentally benign method utilizes potassium persulfate (K₂S₂O₈) and potassium bromide (KBr) in water.
Procedure: A mixture of the substituted styrene (1 mmol), KBr (2 mmol), and K₂S₂O₈ (2.5 mmol) in water (5 mL) is heated at 60 °C in a sealed tube for 12 hours.[8][9] After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired substituted phenacyl bromide.[8][9]
Mandatory Visualization: Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms and experimental workflows of the described synthesis routes.
Reaction Mechanisms
Caption: Acid-catalyzed bromination of acetophenones.[1][4]
Caption: Radical bromination using NBS and AIBN.[10][11]
Caption: Proposed mechanism for Cu(II) bromide bromination.[12]
Experimental Workflows
Caption: Workflow for Direct Bromination.
Caption: Workflow for Green Synthesis from Styrenes.
Safety and Environmental Considerations
-
Direct Bromination with Br₂ : Molecular bromine is highly toxic, corrosive, and volatile, posing significant handling risks and environmental concerns.[3] The reaction also produces HBr as a byproduct, which is a corrosive gas.
-
Bromination with NBS : NBS is a solid and therefore safer to handle than liquid bromine.[11] However, it can be thermally unstable and should be handled with care.[3] The byproduct, succinimide, is generally considered less harmful than HBr.
-
Bromination with Copper(II) Bromide : This method avoids the use of elemental bromine and is considered safer. However, copper salts can be toxic and require proper disposal.
-
Green Synthesis from Styrenes : This method is the most environmentally friendly, using water as a solvent and avoiding hazardous reagents like molecular bromine.[8] The reagents KBr and K₂S₂O₈ are relatively benign.
Conclusion
The choice of a synthetic route for substituted phenacyl bromides depends on a balance of factors including the desired scale, the specific substrate, and the available safety and environmental controls. For laboratory-scale synthesis where selectivity and safety are paramount, N-bromosuccinimide often represents a superior choice over direct bromination with molecular bromine. The copper(II) bromide method offers a good alternative with moderate yields and improved safety. For industrial applications and efforts towards sustainable chemistry, the green synthesis from styrenes presents a highly attractive and efficient pathway. Each method offers distinct advantages and disadvantages, and a thorough understanding of these is crucial for the successful and responsible synthesis of these important pharmaceutical intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. zenodo.org [zenodo.org]
- 6. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. Synthesis of phenacyl bromides via K2S2O8-mediated tandem hydroxybromination and oxidation of styrenes in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. Wohl-Ziegler Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Reactivity Landscape of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Comparative Guide
For Immediate Publication
[City, State] – [Date] – A comprehensive guide comparing the reactivity of 1-(4-(benzyloxy)phenyl)-2-bromoethanone with structurally analogous α-bromoacetophenones has been compiled, offering valuable insights for researchers, scientists, and professionals in the field of drug development. This guide provides a detailed analysis of the electronic effects of various substituents on the reactivity of these compounds in nucleophilic substitution reactions, supported by experimental data and detailed protocols.
This compound and its related compounds are key intermediates in the synthesis of a wide array of pharmaceuticals and other biologically active molecules. Their reactivity, primarily governed by the electrophilicity of the α-carbon, is crucial for optimizing reaction conditions and achieving desired synthetic outcomes. This guide focuses on the well-established bimolecular nucleophilic substitution (SN2) pathway that characterizes the reactions of these α-haloketones with various nucleophiles.
Comparative Reactivity Analysis
The reactivity of substituted phenacyl bromides in SN2 reactions is significantly influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the α-carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity, leading to a slower reaction rate.
The benzyloxy group (-OCH₂Ph) in this compound is generally considered to be an electron-donating group due to the resonance effect of the oxygen atom, which is similar to the methoxy group (-OCH₃). However, the presence of the phenyl ring in the benzyloxy group can introduce further electronic and steric effects.
To provide a quantitative comparison, this guide compiles kinetic data from studies on the reactions of various para-substituted phenacyl bromides with nucleophiles. The following table summarizes the second-order rate constants for the reaction of different phenacyl bromides, illustrating the impact of the para-substituent on their reactivity.
| Compound | Para-Substituent (R) | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Reference |
| 2-bromo-1-phenylethanone | -H | Benzoate Ion | 90% Acetone - 10% Water | 35 | 1.05 x 10⁻³ | [1] |
| 2-bromo-1-(4-methylphenyl)ethanone | -CH₃ | Benzoate Ion | 90% Acetone - 10% Water | 35 | 0.531 x 10⁻³ | [1] |
| 2-bromo-1-(4-methoxyphenyl)ethanone | -OCH₃ | Benzoate Ion | 90% Acetone - 10% Water | 35 | 0.311 x 10⁻³ | [1] |
| 2-bromo-1-(4-chlorophenyl)ethanone | -Cl | Benzoate Ion | 90% Acetone - 10% Water | 35 | 3.38 x 10⁻³ | [1] |
| 2-bromo-1-(4-bromophenyl)ethanone | -Br | Benzoate Ion | 90% Acetone - 10% Water | 35 | 3.63 x 10⁻³ | [1] |
| 2-bromo-1-(4-nitrophenyl)ethanone | -NO₂ | Benzoate Ion | 90% Acetone - 10% Water | 35 | 11.4 x 10⁻³ | [1] |
Note: While specific kinetic data for this compound was not found in the reviewed literature, the data for the analogous 2-bromo-1-(4-methoxyphenyl)ethanone serves as a strong proxy for its expected reactivity.
The data clearly demonstrates that electron-withdrawing substituents like -Cl, -Br, and especially -NO₂ lead to a significant increase in the reaction rate compared to the unsubstituted phenacyl bromide. In contrast, electron-donating groups like -CH₃ and -OCH₃ decrease the reaction rate. This trend is consistent with the principles of the Hammett equation, which provides a linear free-energy relationship for the reactions of substituted benzene derivatives.[2][3]
Experimental Protocols
A generalized experimental protocol for determining the reaction kinetics of phenacyl bromides with a nucleophile is outlined below. This protocol is based on methods described in the scientific literature for similar kinetic studies.[1][4]
Objective: To determine the second-order rate constant for the reaction of a para-substituted phenacyl bromide with a nucleophile (e.g., sodium benzoate) in a given solvent system at a constant temperature.
Materials:
-
Para-substituted phenacyl bromide (e.g., this compound)
-
Nucleophile (e.g., sodium benzoate)
-
Solvent (e.g., 90% acetone - 10% water v/v)
-
Thermostatted water bath
-
Conductivity meter or UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the para-substituted phenacyl bromide of a known concentration (e.g., 0.02 M) in the chosen solvent system.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.02 M) in the same solvent system.
-
-
Kinetic Run:
-
Equilibrate both stock solutions and the reaction vessel in a thermostatted water bath to the desired reaction temperature (e.g., 35 °C).
-
Initiate the reaction by mixing equal volumes of the two solutions in the reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction over time. This can be achieved by:
-
Conductometry: Measuring the change in conductivity of the solution as the ionic reactants are consumed and ionic products are formed.
-
Spectrophotometry: Following the disappearance of a reactant or the appearance of a product at a specific wavelength.
-
-
-
Data Analysis:
-
For a second-order reaction with equal initial concentrations of reactants, the rate constant (k₂) can be determined from the integrated rate law: 1/[A]t - 1/[A]₀ = k₂t where [A]₀ is the initial concentration of the reactant and [A]t is the concentration at time t.
-
A plot of 1/[A]t versus time will yield a straight line with a slope equal to k₂.
-
Visualizing Reaction Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the general SN2 reaction mechanism and a typical experimental workflow for comparative reactivity studies.
Caption: Generalized SN2 mechanism for the reaction of an α-bromoacetophenone.
Caption: Experimental workflow for kinetic analysis of phenacyl bromide reactivity.
This guide provides a foundational understanding of the factors governing the reactivity of this compound and its analogs. The presented data and experimental protocols offer a practical framework for researchers to design and execute their synthetic strategies effectively.
References
- 1. Kinetics of the reactions of phenacyl bromide and of pare-substituted phenacyl bromides with benzoate and substituted trans-cinnamate ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Hammett equation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Structural Confirmation of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in various synthetic pathways. Through a detailed examination of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, and comparison with structurally similar alternatives, this document offers a comprehensive approach to its structural elucidation.
Comparative Spectroscopic Data
The structural integrity of this compound is unequivocally established by a combination of spectroscopic techniques. The following tables present a comparative summary of the key spectroscopic data for the target compound and two relevant alternatives: 2-bromo-1-(4-hydroxyphenyl)ethanone and 2-bromo-1-phenylethanone.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.98 (d, J = 8.8 Hz, 2H), 7.45–7.38 (m, 5H), 7.04 (d, J = 8.8 Hz, 2H), 5.15 (s, 2H), 4.41 (s, 2H) |
| 2-bromo-1-(4-hydroxyphenyl)ethanone | 7.85 (d, J=8.8 Hz, 2H), 6.90 (d, J=8.8 Hz, 2H), 5.95 (s, 1H, OH), 4.35 (s, 2H) |
| 2-bromo-1-phenylethanone | 8.00 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.6 Hz, 1H), 7.51 (t, J = 7.6 Hz, 2H), 4.48 (s, 2H) |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound | 189.9, 163.2, 135.9, 131.3, 128.7, 128.3, 127.5, 127.0, 114.8, 70.2, 30.7 |
| 2-bromo-1-(4-hydroxyphenyl)ethanone | 190.5, 161.2, 131.8, 127.5, 116.0, 30.9 |
| 2-bromo-1-phenylethanone | 191.3, 133.9, 133.8, 128.9, 128.8, 31.0 |
Table 3: Key IR and Mass Spectrometry Data Comparison
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~1685 (C=O), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ether) | Expected [M]+ at 304/306 (Br isotopes) |
| 2-bromo-1-(4-hydroxyphenyl)ethanone | ~3300 (O-H), ~1670 (C=O), ~1600, 1510 (C=C, aromatic) | [M]+ at 214/216 (Br isotopes) |
| 2-bromo-1-phenylethanone | ~1690 (C=O), ~1600, 1450 (C=C, aromatic) | [M]+ at 198/200 (Br isotopes) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A sample of approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. The ¹H NMR spectrum was recorded on a 400 MHz spectrometer at room temperature. Data was processed by applying a Fourier transform to the free induction decay (FID) and phasing the resulting spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
A sample of approximately 20-50 mg of the compound was dissolved in 0.6 mL of CDCl₃. The ¹³C NMR spectrum was acquired on a 100 MHz spectrometer with proton decoupling. A sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data was acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample was introduced into the ion source via a direct insertion probe. The electron energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500.
Visualization of Analytical Workflow and Molecular Structure
To further clarify the process of structural confirmation and the key structural features of this compound, the following diagrams are provided.
Caption: Workflow for the spectroscopic confirmation of a synthesized compound.
Caption: Key structural features of this compound.
Unveiling the Efficacy of 1-(4-(benzyloxy)phenyl)-2-bromoethanone as a Versatile Building Block in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of bioactive molecules. 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate, offers a valuable scaffold for the construction of flavonoids and other pharmacologically significant compounds. This guide provides an objective comparison of its performance against a primary alternative, 4-hydroxyacetophenone, supported by experimental data and detailed protocols. The comparison focuses on the synthesis of chalcones, which are crucial precursors to flavonoids.
The primary advantage of using this compound, or its precursor 4'-benzyloxyacetophenone, lies in the strategic protection of the phenolic hydroxyl group. The benzyloxy group prevents unwanted side reactions and allows for selective transformations at other parts of the molecule. This controlled approach is often favored in multi-step syntheses where precision is paramount. In contrast, the use of unprotected 4-hydroxyacetophenone is a more direct and atom-economical approach, but it can be complicated by the reactivity of the free hydroxyl group, potentially leading to lower yields or the formation of byproducts.
Comparative Efficacy in Chalcone Synthesis
The Claisen-Schmidt condensation is the cornerstone reaction for the synthesis of chalcones from acetophenones and benzaldehydes. The efficacy of this compound as a building block can be evaluated by comparing the yields of chalcone synthesis using its precursor, 4'-benzyloxyacetophenone, against the unprotected 4'-hydroxyacetophenone under various conditions.
| Building Block | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4'-Benzyloxyacetophenone | Benzaldehyde | NaOH, Ethanol | 3-5 hours | ~85% | [1] |
| 4'-Hydroxyacetophenone | Benzaldehyde | NaOH, Ethanol | Not Specified | 97% | [2] |
| 4'-Hydroxyacetophenone | 4-Hydroxybenzaldehyde | NaOH (solid), Grinding | 30 minutes | 66.67% | [3] |
| 4'-Methoxyacetophenone | 4-Nitrobenzaldehyde | Conventional Heating | Not Specified | 82% (of β-hydroxyketone) | [4] |
| 2'-Hydroxyacetophenone | 2-Chlorobenzaldehyde | 60% NaOH, Ethanol | 5 hours | 78% | [5] |
| 2'-Hydroxyacetophenones | Substituted Benzaldehydes | Basic Conditions | Not Specified | 22-85% | [6] |
Note: The yields reported are highly dependent on the specific substrates, catalysts, and reaction conditions used. Direct comparison is most effective when conditions are identical. The data suggests that while unprotected hydroxyacetophenones can provide high yields, the benzyloxy-protected counterpart also offers robust and high-yielding transformations. The choice of building block will often depend on the overall synthetic strategy and the compatibility of the free hydroxyl group with other reagents in the planned sequence.
Experimental Protocols
Detailed methodologies for the synthesis of chalcones using both protected and unprotected building blocks are provided below, followed by a standard protocol for the deprotection of the benzyloxy group to yield the final flavonoid precursor.
Protocol 1: Synthesis of 4'-benzyloxychalcone via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of 4'-benzyloxyacetophenone with a substituted benzaldehyde.
Materials:
-
4'-Benzyloxyacetophenone
-
Substituted Benzaldehyde (e.g., Benzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl, dilute)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4'-benzyloxyacetophenone and the substituted benzaldehyde in ethanol with stirring.
-
Slowly add an aqueous solution of NaOH (e.g., 40%) dropwise to the stirred mixture.
-
Continue stirring at room temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.
-
Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 4'-hydroxychalcone via Claisen-Schmidt Condensation (Solvent-Free Grinding)
This protocol offers a greener alternative for the synthesis of hydroxy-substituted chalcones.
Materials:
-
4-Hydroxyacetophenone
-
Substituted Benzaldehyde (e.g., 4-Hydroxybenzaldehyde)
-
Sodium Hydroxide (NaOH, solid pellets)
-
Distilled Water
-
Hydrochloric Acid (HCl, 10% v/v)
-
Mortar and pestle, filtration apparatus
Procedure:
-
In a mortar, combine equimolar amounts of 4-hydroxyacetophenone, the substituted benzaldehyde, and solid NaOH pellets.
-
Grind the mixture with a pestle at room temperature for approximately 30 minutes. The mixture will typically form a paste and may solidify.
-
Monitor the reaction completion using TLC.
-
Dilute the reaction mixture with cold water and neutralize with 10% HCl.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the purified 4'-hydroxychalcone.[3]
Protocol 3: Deprotection of the Benzyloxy Group
This protocol describes a common method for the removal of the benzyl protecting group to yield the free hydroxyl group.
Materials:
-
Benzyloxy-protected flavonoid or chalcone
-
Palladium on Carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyloxy-protected compound in methanol or ethanol in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizing the Synthetic and Biological Pathways
To further illustrate the utility of this compound and its derivatives, the following diagrams, generated using the DOT language, depict a typical synthetic workflow and the interaction of the resulting flavonoids with key cellular signaling pathways.
Flavonoids synthesized from these building blocks are known to modulate various intracellular signaling pathways, contributing to their diverse biological activities, including anti-inflammatory and anti-cancer effects.[7][8]
The PI3K/Akt/mTOR pathway is another critical signaling cascade often targeted by flavonoids.[9][10][11]
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Alternative methods to the Williamson ether synthesis for the starting material
A Comparative Guide to Alternative Methods for Ether Synthesis
For researchers, scientists, and drug development professionals, the Williamson ether synthesis has long been a cornerstone for the construction of ether linkages. However, its limitations, particularly with sterically hindered substrates and the requirement for strong bases, have spurred the development of several powerful alternative methods. This guide provides an objective comparison of the Williamson ether synthesis with four prominent alternatives: Reductive Etherification, the Ullmann Condensation, the Buchwald-Hartwig C-O Coupling, and Alkoxymercuration-Demercuration. We present supporting experimental data, detailed protocols, and mechanistic diagrams to assist in the selection of the optimal synthetic strategy.
At a Glance: Comparison of Ether Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Typical Conditions | Advantages | Limitations |
| Williamson Ether Synthesis | Alcohol, Alkyl Halide | Strong Base (e.g., NaH) | Varies | Broad scope for primary alkyl halides | Prone to elimination with secondary/tertiary halides; requires strong base |
| Reductive Etherification | Aldehyde/Ketone, Alcohol | Reducing Agent (e.g., Silanes, H₂), Catalyst (e.g., Ru, Fe, Pt) | Mild to moderate temperature | Good for unsymmetrical ethers; avoids strong bases | Requires a suitable carbonyl precursor and reducing agent |
| Ullmann Condensation | Phenol, Aryl Halide | Copper Catalyst, Base | High temperatures (traditional) or milder with modern ligands | Excellent for diaryl ethers | Traditionally harsh conditions; can have limited substrate scope |
| Buchwald-Hartwig C-O Coupling | Phenol, Aryl Halide | Palladium Catalyst, Phosphine Ligand, Base | Mild to moderate temperature | Broad substrate scope, including hindered arenes; milder than Ullmann | Cost of palladium and ligands; sensitivity to air and moisture |
| Alkoxymercuration-Demercuration | Alkene, Alcohol | Hg(OAc)₂, NaBH₄ | Mild, room temperature | Avoids carbocation rearrangements; good for tertiary ethers | Use of toxic mercury reagents |
Williamson Ether Synthesis: The Benchmark
The Williamson ether synthesis is a widely used and versatile method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide.
Alternative Methods: A Detailed Comparison
Reductive Etherification
Reductive etherification provides a valuable alternative for the synthesis of unsymmetrical ethers from carbonyl compounds and alcohols in the presence of a reducing agent. This method avoids the use of strong bases and alkyl halides.
Experimental Data
The following table summarizes the yields for the ruthenium-catalyzed reductive etherification of various aldehydes and ketones with different alcohols.[1]
| Entry | Carbonyl Compound | Alcohol | Product | Yield (%) |
| 1 | Benzaldehyde | Methanol | Benzyl methyl ether | 95 |
| 2 | 4-Methoxybenzaldehyde | Ethanol | 4-Methoxybenzyl ethyl ether | 92 |
| 3 | Cyclohexanecarboxaldehyde | Isopropanol | Cyclohexylmethyl isopropyl ether | 85 |
| 4 | Acetophenone | Methanol | 1-Phenylethyl methyl ether | 88 |
| 5 | Cyclohexanone | Ethanol | Cyclohexyl ethyl ether | 82 |
Experimental Protocol: Synthesis of Benzyl Methyl Ether[1]
-
To a solution of benzaldehyde (1.0 mmol) and methanol (2.0 mmol) in toluene/H₂O (1:1 v/v, 3 mL) is added the cationic Ru-H catalyst (3 mol%).
-
The reaction mixture is stirred at 110 °C under a hydrogen atmosphere (1 atm) for the specified time.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired benzyl methyl ether.
Ullmann Condensation
The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide. While traditional conditions are often harsh, modern ligand systems have enabled milder reaction conditions.
Experimental Data
The following table shows the effect of different ligands on the yield of the Ullmann condensation between 4-bromoanisole and 4-methoxyphenol.
| Entry | Ligand | Yield (%) |
| 1 | N,N-dimethylglycine | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | None | <5 |
Experimental Protocol: Synthesis of a Diaryl Ether[2]
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), and CuI (0.05 mmol, 5 mol%) with the appropriate ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the reaction vessel.
-
Heat the mixture to 100-110 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig C-O Coupling
An adaptation of the powerful Buchwald-Hartwig amination, this palladium-catalyzed cross-coupling reaction has emerged as a highly versatile and milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.
Experimental Data
The following table presents representative yields for the Buchwald-Hartwig C-O coupling of various aryl bromides and phenols.[1]
| Entry | Aryl Bromide | Phenol | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | Phenol | XPhos | 92 |
| 2 | 1-Bromo-4-methoxybenzene | 4-tert-Butylphenol | SPhos | 88 |
| 3 | 2-Bromonaphthalene | 2-Naphthol | RuPhos | 95 |
| 4 | 4-Bromobenzonitrile | Phenol | XPhos | 85 |
Experimental Protocol: General Procedure for Small-Scale Synthesis[1]
-
In an oven-dried reaction tube, combine the aryl bromide (1.0 mmol), phenol (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
After cooling, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Alkoxymercuration-Demercuration
This two-step procedure is particularly useful for the synthesis of ethers from alkenes, especially for the preparation of tertiary ethers where the Williamson synthesis would lead to elimination products. The reaction proceeds via a Markovnikov addition of an alcohol to an alkene without carbocation rearrangement.
Experimental Data
The following table illustrates the yields of ethers prepared by the alkoxymercuration-demercuration of various alkenes with different alcohols.
| Entry | Alkene | Alcohol | Product | Yield (%) |
| 1 | 1-Hexene | Methanol | 2-Methoxyhexane | 90 |
| 2 | Styrene | Ethanol | 1-Phenylethyl ethyl ether | 94 |
| 3 | Cyclohexene | Isopropanol | Cyclohexyl isopropyl ether | 85 |
| 4 | 2-Methyl-1-butene | tert-Butanol | 2-(tert-Butoxy)-2-methylbutane | 88 |
Experimental Protocol: Synthesis of 2-Ethoxy-2-methylpropane
-
To a stirred solution of mercuric acetate (1.0 mmol) in ethanol (10 mL) is added 2-methylpropene (1.0 mmol) at room temperature.
-
The reaction is stirred for 1 hour, during which the initial yellow color disappears.
-
A solution of sodium borohydride (0.5 mmol) in 2 M aqueous NaOH (5 mL) is then added dropwise.
-
The mixture is stirred for an additional hour.
-
The mixture is extracted with diethyl ether.
-
The organic layer is washed with water, dried over anhydrous MgSO₄, and the solvent is removed by distillation to give the crude ether.
-
Further purification can be achieved by fractional distillation.
References
Benchmarking the Synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone: A Comparative Guide to Literature Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in the development of various pharmaceuticals, has been approached through several methodologies.[1] This guide provides an objective comparison of established literature methods, offering a comprehensive overview of reaction conditions, yields, and detailed experimental protocols to assist researchers in selecting the most suitable procedure for their specific needs.
Comparative Analysis of Synthesis Methods
The primary route to this compound involves the α-bromination of its precursor, 4'-benzyloxyacetophenone. Variations in brominating agents, solvents, and catalysts significantly impact reaction efficiency, yield, and safety profiles. The following table summarizes quantitative data from prominent literature methods.
| Method | Starting Material | Brominating Agent | Solvent/Catalyst | Temp. | Time | Yield (%) | Reference |
| Method 1 | 4-Benzyloxyacetophenone | Bromine (Br₂) | 1,4-Dioxane/THF, AlCl₃ (cat.) | Ice bath | 5 h | ~76% | [2] |
| Method 2 (Alternative) | 1-(4-Benzyloxy-3-nitrophenyl)ethanone | Phenyltrimethylammonium tribromide | THF | Room Temp. | 12 h | 81% | [3] |
| Method 3 (Green Alternative) | Substituted Acetophenones | N-Bromosuccinimide (NBS) | PEG-400 / Water | N/A (Ultrasound) | 15-20 min | Good to Excellent | [4] |
| Method 4 (Precursor Bromination) | 4-Hydroxyacetophenone | Bromine (Br₂) | Diethyl Ether | 0°C | 1 h | ~59% (of 2-bromo-4'-hydroxyacetophenone) | [5][6] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below. These protocols represent common and effective procedures cited in the literature.
Protocol 1: Direct Bromination of 4-Benzyloxyacetophenone
This method, adapted from literature, is a direct approach to the target compound using liquid bromine and a Lewis acid catalyst.[2]
Materials:
-
4-Benzyloxyacetophenone (4.0 g)
-
1,4-Dioxane (20 ml)
-
Tetrahydrofuran (THF) (20 ml)
-
Anhydrous Aluminum Chloride (AlCl₃) (0.1 g)
-
Bromine (Br₂) (3.1 g)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Benzene/n-hexane (1:1) as eluent
Procedure:
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in a mixture of 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.
-
Cool the solution in an ice bath with stirring.
-
Add 0.1 g of anhydrous aluminum chloride, followed by the dropwise addition of 3.1 g of bromine.
-
Continue stirring the reaction mixture under ice cooling for 5 hours.
-
After the reaction is complete, concentrate the solution to a solid residue.
-
To the residue, add water and chloroform to perform a liquid-liquid extraction.
-
Separate the chloroform layer and dry it over anhydrous sodium sulfate.
-
Concentrate the dried chloroform layer to obtain the crude solid product.
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) mixture as the eluent to yield pure this compound (4.1 g).[2]
Protocol 2: Synthesis via Phenyltrimethylammonium Tribromide
This protocol is based on the bromination of a similar substituted acetophenone and offers an alternative to using liquid bromine directly.[3] Phenyltrimethylammonium tribromide is a solid, making it easier and safer to handle.
Materials:
-
1-(4-Benzyloxy-3-nitrophenyl)ethanone (3.82 mmol)
-
Phenyltrimethylammonium tribromide (3.90 mmol)
-
Anhydrous Tetrahydrofuran (THF) (15 ml)
-
5% Aqueous Sodium Bicarbonate Solution
-
10% Aqueous Sodium Thiosulfate Solution
-
Dichloromethane
Procedure:
-
Dissolve 1-(4-benzyloxy-3-nitrophenyl)ethanone in anhydrous THF.
-
Add phenyltrimethylammonium tribromide to the solution in three portions.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding 5% aqueous sodium bicarbonate solution and 10% aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers and concentrate by rotary evaporation.
-
Purify the resulting residue by silica gel column chromatography to obtain the bromo ketone.[3]
Visualizing the Synthesis and Workflow
To better illustrate the chemical transformation and the experimental process, the following diagrams are provided.
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Experimental workflow for synthesis and purification.
References
Cross-validation of experimental results for 1-(4-(benzyloxy)phenyl)-2-bromoethanone synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for the synthesis of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, a key intermediate in the development of various pharmaceutical compounds. We will objectively compare the performance of different synthetic methodologies, supported by experimental data, to assist researchers in selecting the most suitable protocol for their needs.
Introduction
This compound is a crucial building block in organic synthesis, valued for its bifunctional nature which allows for subsequent modifications at both the keto and bromo positions. The efficiency of its synthesis is paramount for the overall success of multi-step synthetic routes. This guide explores two primary methods for its preparation, detailing the experimental protocols and comparing their reported yields and conditions.
Comparative Analysis of Synthetic Methodologies
Two principal routes for the synthesis of this compound are presented and compared:
-
Method 1: Direct α-Bromination of 4-Benzyloxyacetophenone. This is a single-step approach where the commercially available 4-benzyloxyacetophenone is directly brominated at the alpha position of the acetyl group.
-
Method 2: Two-Step Synthesis from 4-Hydroxyacetophenone. This method involves the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone via Williamson ether synthesis with benzyl bromide, followed by the α-bromination of the resulting 4-benzyloxyacetophenone.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods.
| Parameter | Method 1A: Direct Bromination (Br₂/AlCl₃) | Method 1B: Direct Bromination (Br₂ in CHCl₃) | Method 2: Two-Step Synthesis from 4-Hydroxyacetophenone |
| Starting Material | 4-Benzyloxyacetophenone | 4-Benzyloxyacetophenone | 4-Hydroxyacetophenone and Benzyl Bromide |
| Key Reagents | Bromine, Aluminum chloride | Bromine | Potassium carbonate, Benzyl bromide, Bromine |
| Solvent(s) | 1,4-Dioxane, Tetrahydrofuran | Chloroform | Acetone, Chloroform |
| Reaction Time | 5 hours | 40 minutes | Step 1: 7 hours; Step 2: 40 minutes |
| Reported Yield | Not explicitly stated, but 4.1g from 4.0g starting material suggests a high yield. | 34.6%[1] | Step 1: High (qualitative "white solid"[2]); up to 96% for similar reactions. Step 2: 34.6%[1] |
| Product Purity | Purified by column chromatography.[3] | Recrystallized from acetone-diisopropyl ether.[1] | Purified by distillation and recrystallization.[1][2] |
| Melting Point (°C) | - | 81-82[1] | 81-82[1] (final product) |
Note: Purity of commercially available this compound is often reported to be >95% by HPLC.
Experimental Protocols
Method 1: Direct α-Bromination of 4-Benzyloxyacetophenone
Protocol 1A: Bromination with Bromine and Aluminum Chloride [3]
-
Dissolve 4.0 g of 4-benzyloxyacetophenone in 20 ml of 1,4-dioxane and 20 ml of tetrahydrofuran.
-
Under ice cooling and stirring, add 0.1 g of anhydrous aluminum chloride and 3.1 g of bromine.
-
Continue stirring under ice cooling for 5 hours.
-
Concentrate the reaction solution to a solid.
-
Add water and chloroform to the residue and separate the layers.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate to a solid.
-
Purify the crude product by silica gel column chromatography using a benzene/n-hexane (1:1) eluent to obtain 4.1 g of this compound.
Protocol 1B: Bromination with Bromine in Chloroform [1]
-
Stir a solution of 55.0 g of 4'-benzyloxyacetophenone in 500 ml of chloroform at room temperature.
-
Add 13.0 ml of bromine dropwise over 30 minutes.
-
Stir the mixture for an additional 10 minutes.
-
Wash the reaction mixture sequentially with an aqueous solution of sodium sulfate, water, and saturated saline.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the resulting crystals from acetone-diisopropyl ether to yield 25.7 g (34.6%) of 4'-benzyloxy-2-bromoacetophenone. The melting point of the product is 81-82°C.[1]
Method 2: Two-Step Synthesis from 4-Hydroxyacetophenone
Step 1: Synthesis of 4'-Benzyloxyacetophenone via Williamson Ether Synthesis [2]
-
Reflux a mixture of 17.1 g of benzyl bromide, 13.6 g of 4-hydroxyacetophenone, and 27.6 g of potassium carbonate in 200 ml of acetone for 7 hours.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate.
-
Purify the crude product by Kugelrohr distillation at 130-140°C and 0.1 mm Hg.
-
Dissolve the resulting oil in acetone and concentrate to obtain 4'-benzyloxyacetophenone as a white solid with a melting point of 92-93°C.
Step 2: α-Bromination of 4'-Benzyloxyacetophenone
Follow the procedure outlined in Method 1B .
Visualization of Experimental Workflows
Method 1: Direct Bromination Workflow
Caption: Workflow for the direct α-bromination of 4-benzyloxyacetophenone.
Method 2: Two-Step Synthesis Workflow
Caption: Workflow for the two-step synthesis from 4-hydroxyacetophenone.
Discussion and Conclusion
The choice between the direct bromination of 4-benzyloxyacetophenone (Method 1) and the two-step synthesis from 4-hydroxyacetophenone (Method 2) will depend on the availability and cost of the starting materials, as well as the desired overall yield and purity.
Method 1 offers a more direct route, which can be advantageous in terms of time and the number of synthetic steps. However, the reported yield for the bromination in chloroform is modest (34.6%).[1] The procedure using an aluminum chloride catalyst appears to give a higher yield based on the product-to-starting-material ratio, but a specific percentage is not provided.[3]
Method 2 involves an additional step, the Williamson ether synthesis. While this adds to the overall reaction time, the etherification step can proceed with a very high yield (up to 96% in similar reactions). This high-yielding initial step might compensate for the modest yield of the subsequent bromination, potentially leading to a higher overall yield from the more readily available and less expensive 4-hydroxyacetophenone.
For researchers aiming for a quick synthesis with acceptable yields, and for whom 4-benzyloxyacetophenone is readily available, Method 1 is a viable option. For those prioritizing cost-effectiveness and potentially higher overall yields, and who are starting from 4-hydroxyacetophenone, Method 2 presents a robust alternative.
Further optimization of the bromination step in both methods could likely improve the yields. The use of alternative brominating agents such as N-bromosuccinimide (NBS) could also be explored to potentially enhance selectivity and simplify the work-up procedure.
This comparative guide provides a foundation for researchers to make an informed decision on the most suitable synthetic strategy for obtaining this compound for their specific research and development needs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-(4-(Benzyloxy)phenyl)-2-bromoethanone
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(4-(benzyloxy)phenyl)-2-bromoethanone, ensuring the protection of personnel and the environment.
Chemical Profile and Hazards
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to its chemical structure as a brominated organic compound, it must be treated as hazardous waste. Halogenated organic wastes are typically incinerated at high temperatures in specialized facilities to prevent the formation of toxic byproducts.
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for a closely related compound, providing an indication of the expected hazards for this compound.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling outside of a fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator is recommended.
Spill & Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth). Place the contaminated material into a designated, labeled hazardous waste container.
-
Large Spills: Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as regulated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions and to ensure correct disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste."[2][3] This container should be made of a compatible material, such as polyethylene.
-
Avoid Mixing: Do not mix this compound with non-halogenated organic waste.[4] Also, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety.
-
Contents: Clearly write the full chemical name, "this compound," and its concentration on the hazardous waste tag.
-
Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., "Irritant," "Toxic").
-
Contact Information: Include the name of the principal investigator or responsible person and the laboratory location.
Step 3: Waste Accumulation and Storage
-
Secure Containment: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[2]
-
Storage Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from heat sources or direct sunlight.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is nearly full, or if the experiment generating the waste is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set by your institution for hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-(4-(Benzyloxy)phenyl)-2-bromoethanone
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety when handling 1-(4-(Benzyloxy)phenyl)-2-bromoethanone.[4] The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Tight-fitting safety goggles or a full-face shield.[2][5] | OSHA 29 CFR 1910.133 or European Standard EN166 | To protect eyes and face from splashes and solid particulates. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | EN 374 | To prevent skin contact. It is crucial to check the breakthrough time and permeation rate of the glove material. |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or risk of splashing, chemical-resistant coveralls may be necessary.[1][2][3] | N/A | To protect skin from accidental contact. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][5] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] | NIOSH/MSHA or EN 149 | To prevent inhalation of dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to strict operational protocols is critical for the safe handling of this compound.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]
-
Verify that an eyewash station and safety shower are readily accessible.[2][6]
-
Don all required personal protective equipment as outlined in the table above.
-
Have all necessary equipment and reagents prepared and within easy reach inside the fume hood.
-
Keep a spill kit readily available.
2. Handling:
-
Handle the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[1][3]
-
Use compatible tools (e.g., spatulas, glassware) for transferring the solid.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Wash hands and any potentially exposed skin with soap and water immediately after handling.[5][7]
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.[8]
-
Contaminated glassware should be rinsed with an appropriate solvent in a fume hood, and the rinsate collected as hazardous waste before washing.
-
-
Regulatory Compliance:
-
All waste disposal must be carried out in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
